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  • Product: 8-[(4-Chlorophenyl)methoxy]quinoline

Core Science & Biosynthesis

Foundational

Synthesis Pathway of 8-[(4-Chlorophenyl)methoxy]quinoline: A Technical Guide

Executive Summary 8-[(4-Chlorophenyl)methoxy]quinoline (also known as 8-(4-chlorobenzyloxy)quinoline) is a structurally significant ether derivative of the privileged 8-hydroxyquinoline (8-HQ) scaffold. Compounds contain...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-[(4-Chlorophenyl)methoxy]quinoline (also known as 8-(4-chlorobenzyloxy)quinoline) is a structurally significant ether derivative of the privileged 8-hydroxyquinoline (8-HQ) scaffold. Compounds containing this moiety are of high interest in drug development due to their pronounced biological activities, including antimicrobial, anti-inflammatory, and neuroprotective properties. This whitepaper details the optimal synthetic route—a modified Williamson ether synthesis—providing mechanistic rationale, step-by-step protocols, and analytical validation strategies designed for researchers and process chemists.

Mechanistic Pathway & Rationale

The core synthesis relies on a bimolecular nucleophilic substitution (S_N2) reaction between 8-hydroxyquinoline and 4-chlorobenzyl chloride. To achieve high yields and minimize side reactions, the experimental conditions must be carefully tuned.

  • Deprotonation & Nucleophile Generation: 8-HQ is a bidentate chelator with a phenolic hydroxyl group (pKa ~9.9). A mild inorganic base, such as anhydrous potassium carbonate (K₂CO₃), is preferred over strong bases like sodium hydroxide (NaOH). K₂CO₃ efficiently deprotonates the hydroxyl group to form the resonance-stabilized 8-quinolinolate anion without inducing unwanted side reactions (such as ester or halide hydrolysis) or requiring strictly anhydrous handling ()[1].

  • Solvent Selection: N,N-Dimethylformamide (DMF) is the optimal solvent. As a polar aprotic solvent, DMF strongly solvates the potassium counter-ion ( K+ ) while leaving the 8-quinolinolate anion relatively "naked" and highly nucleophilic, significantly accelerating the S_N2 attack ()[2].

  • Electrophilic Activation (The Finkelstein Effect): 4-Chlorobenzyl chloride is a competent electrophile, but the reaction kinetics can be sluggish due to the chloride leaving group. The addition of a catalytic amount of potassium iodide (KI) facilitates an in-situ halogen exchange (Finkelstein reaction), converting the benzyl chloride to the highly reactive 4-chlorobenzyl iodide intermediate, which undergoes rapid S_N2 substitution ()[3].

Mechanism HQ 8-Hydroxyquinoline Anion 8-Quinolinolate Anion HQ->Anion Deprotonation Base K2CO3 (Base) Base->Anion Product 8-[(4-Chlorophenyl)methoxy]quinoline Anion->Product SN2 Attack KI KI (Catalyst) ActiveE 4-Chlorobenzyl iodide KI->ActiveE Electrophile 4-Chlorobenzyl chloride Electrophile->ActiveE Finkelstein Rxn ActiveE->Product

Figure 1: Mechanistic logic of the SN2 pathway with Finkelstein catalytic activation.

Experimental Methodology

Self-Validating Protocol for 10 mmol Scale

Reagents Required:

  • 8-Hydroxyquinoline: 1.45 g (10.0 mmol)

  • 4-Chlorobenzyl chloride: 1.77 g (11.0 mmol, 1.1 eq)

  • Potassium carbonate (K₂CO₃, anhydrous): 2.76 g (20.0 mmol, 2.0 eq)

  • Potassium iodide (KI): 0.16 g (1.0 mmol, 0.1 eq)

  • N,N-Dimethylformamide (DMF, anhydrous): 20 mL

  • Ethyl acetate (EtOAc) and Brine for workup.

Step-by-Step Workflow:

  • Reaction Setup: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.45 g of 8-HQ in 20 mL of anhydrous DMF.

  • Deprotonation: Add 2.76 g of anhydrous K₂CO₃ to the solution. Stir the suspension at room temperature for 30 minutes to ensure complete formation of the phenoxide anion. The solution will typically turn a deep yellow/greenish hue ()[4].

  • Electrophile Addition: Add 0.16 g of KI, followed by the dropwise addition of 1.77 g of 4-chlorobenzyl chloride.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath. Maintain stirring and heating for 6 to 8 hours.

  • In-Process Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1 v/v) solvent system. The product will appear as a new, UV-active spot with a higher Rf value than the highly polar, chelating 8-HQ.

  • Quenching & Extraction: Once the 8-HQ is consumed, cool the mixture to room temperature. Pour the mixture into 100 mL of ice-cold distilled water to quench the reaction and precipitate the crude product. Extract the aqueous layer with EtOAc (3 × 50 mL).

  • Washing & Drying: Wash the combined organic layers with saturated aqueous NaCl (brine) (3 × 50 mL). Causality note: This step is critical to partition and remove residual DMF from the organic phase. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via silica gel column chromatography (eluting with a Hexane:EtOAc gradient) or recrystallize from hot ethanol to afford the pure 8-[(4-chlorophenyl)methoxy]quinoline as a crystalline solid ()[5].

Workflow Step1 1. Reagent Prep 8-HQ + DMF Step2 2. Deprotonation Add K2CO3 (Stir 30 min) Step1->Step2 Step3 3. SN2 Substitution Add 4-Cl-BnCl + KI (80°C, 6-8h) Step2->Step3 Step4 4. Aqueous Workup Quench H2O, Extract EtOAc Step3->Step4 Step5 5. Brine Wash Remove DMF (3x Brine) Step4->Step5 Step6 6. Purification Column Chromatography / Recrystallization Step5->Step6

Figure 2: Step-by-step experimental workflow for the synthesis and purification.

Quantitative Data & Condition Optimization

The table below summarizes the effect of varying reaction parameters on the yield of the target molecule, demonstrating the causality of the chosen protocol.

BaseSolventCatalystTemp (°C)Time (h)Expected Yield (%)Rationale / Observation
NaOHEthanolNoneReflux1245 - 55Protic solvent hinders S_N2 trajectory; partial hydrolysis of chloride.
K₂CO₃AcetoneNoneReflux2460 - 70Mild base prevents side reactions, but low boiling point limits reaction rate.
K₂CO₃DMFNone801275 - 85Aprotic solvent accelerates S_N2; higher temperature increases kinetics.
K₂CO₃ DMF KI (0.1 eq) 80 6 - 8 88 - 95 Optimal Protocol: Finkelstein activation maximizes electrophilicity.

Analytical Validation (E-E-A-T)

To establish trustworthiness, the synthesized compound must be validated using standard spectroscopic techniques to confirm the ether linkage and the presence of the chlorophenyl moiety.

  • ¹H NMR (400 MHz, CDCl₃): Look for the diagnostic singlet of the benzylic methylene protons (-O-CH₂-Ar) around δ 5.30 - 5.50 ppm. The quinoline aromatic protons will appear between δ 7.00 and 8.90 ppm, while the para-substituted chlorophenyl ring will show two distinct doublets (an AA'BB' system) around δ 7.30 - 7.50 ppm.

  • ¹³C NMR (100 MHz, CDCl₃): The benzylic carbon (-O-CH₂-) typically resonates near δ 70.0 ppm, confirming the successful formation of the ether bond.

  • LC-MS (ESI+): The expected exact mass is ~269.06 g/mol . The mass spectrum should display the [M+H]⁺ peak at m/z 270.1, along with a characteristic isotopic pattern for a single chlorine atom (an approximate 3:1 ratio of m/z 270 to 272).

References

  • Title: Alcohols, Ethers, and Epoxides: Williamson ether synthesis. Source: University of Baghdad. URL: [Link]

  • Title: Synthesis, spectral, electrochemical, in-vitro antimicrobial and antioxidant activities of bisphenolic mannich base and 8-hydroxyquinoline based mixed ligands. Source: ResearchGate. URL: [Link]

  • Title: Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Source: ResearchGate. URL: [Link]

  • Title: Adsorption and corrosion inhibition behaviour of new theophylline–triazole-based derivatives for steel in acidic medium. Source: Royal Society Publishing. URL: [Link]

Sources

Exploratory

Physicochemical Profiling and Analytical Characterization of 8-[(4-Chlorophenyl)methoxy]quinoline

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, DMPK Scientists, and Preclinical Development Professionals Executive Summary The compound 8-[(4-Chlorophenyl)methoxy]quinoline (Molecular Formula:...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, DMPK Scientists, and Preclinical Development Professionals

Executive Summary

The compound 8-[(4-Chlorophenyl)methoxy]quinoline (Molecular Formula: C16H12ClNO) is a synthetic, lipophilic ether derivative of the privileged 8-hydroxyquinoline (8HQ) scaffold. While unsubstituted 8HQ and its halogenated analogs (e.g., clioquinol) are historically renowned for their broad-spectrum antimicrobial properties and potent metal-chelating abilities[1], the O-alkylation of the 8-hydroxyl group fundamentally alters the molecule's physicochemical identity.

By masking the hydroxyl group with a 4-chlorobenzyl moiety, the compound transitions from a hydrophilic, bidentate chelator to a highly lipophilic, non-chelating ether. This structural modification is strategically utilized in medicinal chemistry to eliminate off-target metal chelation toxicity, drastically enhance passive membrane permeability, and target lipophilic binding pockets within microbial pathogens or human cellular targets[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, structural implications for ADME (Absorption, Distribution, Metabolism, and Excretion), and the self-validating experimental protocols required for its preclinical characterization.

Structural and Physicochemical Profiling

The physicochemical behavior of 8-[(4-Chlorophenyl)methoxy]quinoline is dictated by the loss of the hydrogen bond donor (HBD) capacity at the 8-position and the introduction of the highly hydrophobic para-chlorophenyl ring.

Quantitative Descriptors

The following table summarizes the core physicochemical parameters of the compound. These metrics are critical for predicting its behavior in biological matrices and formulation solvents.

Physicochemical PropertyValueCausality & Implication for Drug Design
Molecular Weight (MW) 269.73 g/mol Well below the 500 Da threshold (Lipinski’s Rule of 5), ensuring minimal steric hindrance during passive diffusion.
LogP (Lipophilicity) ~4.5High lipophilicity driven by the chlorobenzyl ether. Promotes rapid partitioning into lipid bilayers but risks poor aqueous solubility.
Topological Polar Surface Area 22.12 ŲExtremely low TPSA (ideal is <90 Ų for BBB penetration). Indicates high potential for central nervous system (CNS) exposure.
H-Bond Donors (HBD) 0The etherification removes the OH group, drastically lowering the desolvation energy required to enter lipid membranes.
H-Bond Acceptors (HBA) 2 (N, O)Limited hydrogen bonding interactions with water, further driving the molecule's hydrophobicity.
pKa (Quinoline Nitrogen) ~4.5 – 5.0At physiological pH (7.4), the molecule exists almost entirely in its unionized (neutral) free-base form, maximizing transcellular absorption.
Causality in Structural Design

The addition of the para-chloro substituent on the benzyl ring serves a dual purpose. Physicochemically, the chlorine atom (a lipophilic, electron-withdrawing group) increases the overall LogP. Metabolically, it acts as a bioisosteric block, preventing rapid cytochrome P450-mediated aromatic oxidation at the para position, thereby increasing the compound's metabolic half-life.

Synthesis and Structural Characterization Workflow

The synthesis of 8-[(4-Chlorophenyl)methoxy]quinoline typically proceeds via a classic Williamson ether synthesis, utilizing Steglich-like basic conditions to drive the nucleophilic attack of the quinolin-8-olate anion onto 4-chlorobenzyl chloride[3].

SynthesisWorkflow A 8-Hydroxyquinoline (Nucleophile) C K2CO3 in DMF (Deprotonation & Solvation) A->C B 4-Chlorobenzyl Chloride (Electrophile) B->C D SN2 O-Alkylation (80°C, 4-6 hrs) C->D E Aqueous Workup & Solvent Extraction (DCM) D->E F 8-[(4-Chlorophenyl)methoxy]quinoline (Pure Product) E->F

Figure 1: Williamson ether synthesis workflow for 8-[(4-Chlorophenyl)methoxy]quinoline.

In Vitro ADME & Permeability Implications

Because 8-[(4-Chlorophenyl)methoxy]quinoline possesses a LogP of ~4.5 and lacks hydrogen bond donors, its ADME profile is heavily skewed toward high permeability and low solubility.

In high-throughput biological screening, compounds with these properties frequently yield false negatives due to rapid precipitation in aqueous assay buffers (e.g., Dulbecco's Phosphate-Buffered Saline)[4]. Furthermore, the high lipophilicity suggests that the compound will exhibit high plasma protein binding (PPB), meaning the free fraction of the drug available to engage therapeutic targets in systemic circulation may be low.

ADMEPathway A Oral Administration (Solid Formulation) B Gastric Dissolution (pH 1.2 - 2.0, Partial Ionization) A->B C Intestinal Transit (pH 6.8 - 7.4, Neutral Form) B->C D Passive Transcellular Permeability (Driven by High LogP) C->D E Systemic Circulation (High Plasma Protein Binding) D->E

Figure 2: Predicted gastrointestinal absorption and ADME pathway.

Self-Validating Experimental Protocols

To accurately profile 8-[(4-Chlorophenyl)methoxy]quinoline, scientists must utilize robust, self-validating assays. Relying purely on in silico predictions (cLogP) is insufficient, as the halogenated aromatic ether can exhibit conformational folding that masks the ether oxygen, leading to deviations between calculated and experimental values.

Protocol A: Shake-Flask Method for LogP Determination

The shake-flask method remains the gold standard for directly measuring the partition coefficient of lipophilic compounds[5].

Rationale: This protocol ensures thermodynamic equilibrium between an aqueous phase and an organic phase, providing a true measure of lipophilicity. Validation Check: The mass balance of the compound (concentration in octanol + concentration in water) must equal the initial spike concentration. A recovery of <95% indicates compound loss (e.g., adsorption to glassware), invalidating the run[6].

Step-by-Step Methodology:

  • Preparation of Phases: Mutually saturate n -octanol and phosphate buffer (pH 7.4) by stirring them together vigorously for 24 hours at 25°C. Allow the phases to separate completely.

  • Stock Solution: Prepare a 10 mM stock solution of 8-[(4-Chlorophenyl)methoxy]quinoline in MS-grade DMSO.

  • Spiking: Add 10 µL of the stock solution to a glass vial containing exactly 1 mL of the saturated buffer and 1 mL of the saturated n -octanol. (Keep final DMSO concentration 0.5% to prevent co-solvent effects).

  • Equilibration: Seal the vial and agitate on a mechanical shaker at 300 RPM for 60 minutes at a constant 25°C.

  • Phase Separation: Centrifuge the vial at 3000 RPM for 15 minutes to break any micro-emulsions.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Quantify the concentration of the compound in each phase using RP-HPLC-UV (detection at ~254 nm).

  • Calculation: Calculate LogP as log10​([Concentrationoctanol​]/[Concentrationaqueous​]) .

Protocol B: Turbidimetric (Kinetic) Aqueous Solubility Assay

Because thermodynamic solubility assays require large amounts of crystalline material and 24-72 hours of equilibration, kinetic solubility is preferred in early-stage profiling to mimic the conditions of biological assays[7].

Rationale: This assay identifies the exact concentration at which the highly lipophilic ether precipitates out of an aqueous buffer, warning biologists of potential assay artifacts[4]. Validation Check: A known highly soluble compound (e.g., hydrocortisone) and a known insoluble compound (e.g., ketoconazole) must be run concurrently as quality control (QC) standards.

Step-by-Step Methodology:

  • Serial Dilution: Prepare a 3-fold serial dilution of the compound in 100% DMSO, starting from a 10 mM top concentration across a 96-well plate.

  • Buffer Spiking: Transfer 2 µL of each DMSO dilution into a UV-transparent 96-well reading plate containing 198 µL of Dulbecco’s Phosphate-Buffered Saline (DPBS), pH 7.4. (Final DMSO concentration = 1%).

  • Incubation: Seal the plate and incubate at 25°C for exactly 2 hours to allow for precipitation.

  • Measurement: Read the absorbance of the plate at 620 nm using a nephelometric or standard microplate reader. (At 620 nm, neither the compound nor the buffer absorbs light; any signal is purely due to light scattering from precipitated particles).

  • Data Analysis: Plot the absorbance at 620 nm against the compound concentration. The kinetic solubility limit is defined as the lowest concentration where the absorbance exceeds the background threshold (typically 1.5-fold of the DMSO-only control wells).

References

  • [7] Domainex. Turbidimetric (Kinetic) Solubility Assay. Available at:

  • [4] Creative Biolabs. Aqueous Solubility. Available at:

  • [1] Journal of Medicinal Chemistry (ACS Publications). Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. Available at:

  • [5] Encyclopedia MDPI. Methods for Determination of Lipophilicity. Available at:

  • [2] PMC - NIH. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Available at:

  • [3] Journal of Materials and Environmental Science. Synthesis and investigation of antibacterial and antioxidants properties of some new 5-subsituted-8-hydroxyquinoline derivatives. Available at:

  • [6] ResearchGate. LogP / LogD shake-flask method v1. Available at:

Sources

Foundational

The Pharmacological Versatility of the Quinoline Scaffold: A Technical Guide to its Biological Activities

Introduction: The Quinoline Core - A Privileged Structure in Medicinal Chemistry The quinoline scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyridine ring, stands as a cornerstone in the field...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Core - A Privileged Structure in Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyridine ring, stands as a cornerstone in the field of medicinal chemistry.[1] Its inherent structural features, including its planarity, hydrogen bonding capabilities, and potential for diverse substitutions, have made it a "privileged structure" for the development of a wide array of therapeutic agents.[1] For decades, researchers and drug development professionals have been captivated by the remarkable spectrum of biological activities exhibited by quinoline derivatives, leading to the successful development of numerous clinically approved drugs for various ailments.[2] This in-depth technical guide provides a comprehensive exploration of the core biological activities of quinoline derivatives, with a focus on their anticancer, antimalarial, antimicrobial, and anti-inflammatory properties. We will delve into the mechanistic underpinnings of these activities, provide detailed, field-proven experimental protocols for their evaluation, and present quantitative data to offer a holistic understanding for researchers at the forefront of drug discovery.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinoline derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a multitude of cancer cell lines through diverse mechanisms of action.[3][4] Their ability to interfere with fundamental cellular processes essential for cancer cell proliferation and survival has led to the development of several successful chemotherapeutic drugs.

A. Mechanisms of Anticancer Action

The anticancer prowess of quinoline derivatives stems from their ability to target multiple hallmarks of cancer. Key mechanisms include:

  • DNA Intercalation and Topoisomerase Inhibition: Many quinoline-based compounds possess a planar aromatic system that allows them to intercalate between the base pairs of DNA. This physical insertion into the DNA helix can disrupt DNA replication and transcription, ultimately leading to cell death. Furthermore, some derivatives act as topoisomerase inhibitors. Topoisomerases are crucial enzymes that manage DNA topology during replication. By inhibiting these enzymes, quinoline derivatives can induce DNA strand breaks and trigger apoptosis.[3]

  • Induction of Apoptosis: A primary mechanism for many quinoline-based anticancer agents is the induction of programmed cell death, or apoptosis.[5] They can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This often involves the upregulation of pro-apoptotic proteins like p53 and Bax, and the downregulation of anti-apoptotic proteins such as Bcl-2, leading to the activation of caspases and subsequent cell dismantling.

  • Cell Cycle Arrest: The uncontrolled proliferation of cancer cells is a result of a dysregulated cell cycle. Quinoline derivatives can intervene at various checkpoints of the cell cycle (G0/G1, S, and G2/M phases), preventing cancer cells from progressing through division.[6] This arrest provides an opportunity for DNA repair mechanisms to be activated or for the cell to be directed towards apoptosis.[3]

  • Kinase Inhibition: Many quinoline derivatives have been designed as inhibitors of various protein kinases that are often overactive in cancer cells and play a critical role in tumor growth and progression. Examples include inhibitors of receptor tyrosine kinases like EGFR and HER-2, as well as intracellular kinases like PI3K and Akt.[7]

B. Experimental Protocols for Evaluating Anticancer Activity

A systematic evaluation of the anticancer potential of novel quinoline derivatives involves a series of in vitro assays to determine their cytotoxicity and elucidate their mechanism of action.

This colorimetric assay is a widely used method to assess the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.[5][8]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[9]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, A549) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.[5][10]

  • Compound Treatment: Prepare serial dilutions of the quinoline derivative in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 24, 48, or 72 hours.[11][12]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C until a purple precipitate is visible.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[5][8]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10] The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

This assay quantifies the percentage of cells undergoing apoptosis.[11]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) and can detect these early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[13]

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells with the quinoline derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).[5]

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Binding Buffer.[11]

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.[14]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[14]

  • Analysis: Analyze the stained cells immediately using a flow cytometer, acquiring at least 10,000 events per sample.[5] The results will differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

This protocol determines the effect of a compound on cell cycle progression.[6]

Principle: Propidium iodide (PI) stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. Flow cytometry can then quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[5][15]

Step-by-Step Methodology:

  • Cell Treatment and Harvesting: Treat cells with the quinoline derivative for 24-48 hours, then harvest and wash with PBS.[11]

  • Fixation: Resuspend the cell pellet and fix the cells in ice-cold 70% ethanol for at least 2 hours.[11][15]

  • Staining: Wash the fixed cells with PBS and resuspend them in a PI staining solution containing RNase A.[11]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[11]

  • Analysis: Analyze the samples using a flow cytometer to generate DNA content histograms and quantify the percentage of cells in each phase.[5]

Workflow for Anticancer Activity Evaluation

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Lead Optimization A Novel Quinoline Derivative Synthesis B MTT Cell Viability Assay (Determine IC50) A->B Initial Cytotoxicity C Flow Cytometry: Apoptosis Assay (Annexin V/PI) B->C Investigate Apoptotic Induction D Flow Cytometry: Cell Cycle Analysis B->D Analyze Cell Cycle Arrest E Western Blot: Signaling Pathway Analysis C->E Confirm Molecular Targets D->E F Structure-Activity Relationship (SAR) Studies E->F Refine Chemical Structure G cluster_0 Parasite Food Vacuole cluster_1 Drug Action A Hemoglobin Digestion B Toxic Free Heme A->B C Hemozoin Polymerization (Detoxification) B->C G Toxic Heme Buildup B->G Accumulates D Inert Hemozoin Crystals C->D E 4-Aminoquinoline Accumulation F Inhibition of Hemozoin Polymerization E->F F->B Blocks H Parasite Death G->H

Caption: Inhibition of hemozoin formation by 4-aminoquinolines.

B. Experimental Protocols for Evaluating Antimalarial Activity

This is a widely used, high-throughput fluorescence-based assay to determine the in vitro efficacy of antimalarial compounds. [16] Principle: The fluorescent dye SYBR Green I intercalates with DNA. Since mature red blood cells are anucleated, the fluorescence measured is directly proportional to the amount of parasite DNA, and therefore, parasite growth. [16] Step-by-Step Methodology:

  • Parasite Culture: Culture P. falciparum strains (e.g., 3D7, K1) in human O+ erythrocytes in RPMI-1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine. [17]2. Drug Dilution: Prepare serial dilutions of the quinoline derivative in a 96-well black microtiter plate. Include positive (parasitized red blood cells without drug) and negative (uninfected red blood cells) controls. Chloroquine is often used as a reference drug. [16]3. Assay Initiation: Add synchronized ring-stage parasites to the wells to achieve a final parasitemia of 0.5-2% and a hematocrit of 2-2.5%. [16][17]4. Incubation: Incubate the plates for 72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2 at 37°C). [16]5. Lysis and Staining: Lyse the red blood cells and stain the parasite DNA by adding a lysis buffer containing SYBR Green I dye. Incubate in the dark at room temperature for 1-2 hours. [16]6. Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively. [16]The IC50 value is calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

C. Quantitative Data on Antimalarial Activity

The following table presents the in vitro antimalarial activity of various quinoline derivatives against P. falciparum, expressed as IC50 values.

Quinoline DerivativeP. falciparum StrainIC50 (µg/mL)Reference
Compound 4b(Not specified)0.46[18]
Compound 4i(Not specified)0.014[18]
Compound 12(Not specified)0.46[18]
1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thioureaChloroquine-resistant0.0012[19]
Amino-quinoline derivative 40aPf3D7 (sensitive)0.00025[19]
(S)-pentyl amino-alcohol quinoline3D70.0127[17]
Mono-quinoline methanamine 93D70.23[20]

III. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Quinoline derivatives have demonstrated a broad spectrum of antimicrobial activity against both bacteria and fungi, making them a valuable scaffold for the development of new anti-infective agents, particularly in the face of rising antimicrobial resistance. [21][22]

A. Mechanisms of Antimicrobial Action
  • Inhibition of DNA Gyrase and Topoisomerase IV: In bacteria, quinolone antibiotics (a subclass of quinolines) target DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair. By inhibiting these enzymes, they induce lethal DNA damage.

  • Disruption of Cell Membrane Integrity: Some quinoline derivatives can interfere with the integrity of microbial cell membranes. In fungi, they can inhibit the biosynthesis of ergosterol, a crucial component of the fungal cell membrane, leading to cell lysis. [21]

B. Experimental Protocols for Evaluating Antimicrobial Activity

This is the gold standard method for determining the MIC of an antimicrobial agent. [23] Principle: The MIC is the lowest concentration of a compound that visibly inhibits the growth of a microorganism in a liquid medium. [21] Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a turbidity equivalent to a 0.5 McFarland standard. [23][24]2. Serial Dilution: Prepare two-fold serial dilutions of the quinoline derivative in a 96-well microtiter plate. [23]3. Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum). [23]4. Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours. [21]5. MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth. [21]

C. Quantitative Data on Antimicrobial Activity

The following table summarizes the antimicrobial activity of selected quinoline derivatives, expressed as MIC values.

Quinoline DerivativeMicroorganismMIC (µg/mL)Reference
Quinoline-based hydroxyimidazolium hybrid 7c-dCryptococcus neoformans15.6[25]
Quinoline-based hydroxyimidazolium hybrid 7bStaphylococcus aureus2[25]
Quinoline-based hydroxyimidazolium hybrid 7bMycobacterium tuberculosis H37Rv10[25]
Quinoline derivative 3cStaphylococcus aureus2.67[26]
Quinoline derivative 3cCandida albicans5.6[26]
Quinoline derivative 6Bacillus cereus3.12[22]
Quinoline derivative 6Escherichia coli3.12[22]

IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of many diseases, including arthritis, cardiovascular disease, and cancer. Quinoline derivatives have shown significant promise as anti-inflammatory agents by targeting various mediators of the inflammatory response. [2][27]

A. Mechanism of Anti-inflammatory Action

Quinoline derivatives can exert their anti-inflammatory effects by:

  • Inhibition of Pro-inflammatory Enzymes: Some derivatives inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the production of prostaglandins, key mediators of inflammation and pain. [2]* Suppression of Pro-inflammatory Cytokines: They can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). [27]* Inhibition of Nitric Oxide (NO) Production: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) contributes to inflammation. Certain quinoline derivatives can inhibit iNOS expression and NO production. [27]

B. Experimental Protocols for Evaluating Anti-inflammatory Activity

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds. [1][28] Principle: Subplantar injection of carrageenan, a seaweed polysaccharide, into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory activity. [1] Step-by-Step Methodology:

  • Animal Grouping: Divide rats into groups: control (vehicle), positive control (e.g., indomethacin), and test groups (different doses of the quinoline compound). [29]2. Compound Administration: Administer the test compound and reference drug (e.g., orally or intraperitoneally) 30-60 minutes before inducing inflammation. [28]3. Inflammation Induction: Inject 100 µL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat. [28]4. Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. [28]5. Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the control group.

C. Quantitative Data on Anti-inflammatory Activity

The following data illustrates the anti-inflammatory potential of certain quinoline derivatives.

Quinoline DerivativeAssay/ModelActivityReference
Cyclopenta[a]anthracene-quinoline derivative 39Xylene-induced ear edema in mice63.19% inhibition[2]
1-Oxa-3,5-diaza-anthracen-6-one-quinoline derivative 40Xylene-induced ear edema in mice68.28% inhibition[2]
Celecoxib-quinoline hybrid 34COX-2 inhibition assayIC50 = 0.1 - 0.11 µM[2]
N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamineMethotrexate-induced inflammation in ratsSignificant decrease in inflammatory markers (MMP-9, IL-1β, NF-κB) in lung and liver tissues.[30]
Quinoline-4-carboxylic acidLPS-induced inflammation in RAW264.7 cellsAppreciable anti-inflammatory activity[31]

V. Conclusion and Future Perspectives

The quinoline scaffold continues to be a remarkably fertile ground for the discovery and development of novel therapeutic agents. Its structural versatility allows for fine-tuning of biological activity, leading to compounds with potent and selective effects against a wide range of diseases. The in-depth technical guide presented here provides a solid foundation for researchers and drug development professionals to explore the vast potential of quinoline derivatives. Future research will undoubtedly focus on the design of novel quinoline-based molecules with improved efficacy, reduced toxicity, and the ability to overcome drug resistance. The integration of computational drug design, high-throughput screening, and a deeper understanding of the molecular targets will undoubtedly accelerate the journey of new quinoline derivatives from the laboratory to the clinic, offering new hope for patients worldwide.

References

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  • Kumar, Sachin, and Harbeer Singh. "COMPARATIVE EVALUATION OF ANTIBACTERIAL, ANTIFUNGAL, AND ANTIOXIDANT ACTIVITIES OF NOVEL QUINOLINE DERIVATIVES." International Journal of Research in Engineering and Technology 12.5 (2023): 118-125. [Link]

  • Mishra, Priya, et al. "Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview." RSC advances 13.38 (2023): 26569-26591. [Link]

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  • Ramírez-Prada, Johanna, et al. "Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids." Molecules 24.23 (2019): 4341. [Link]

  • Singh, Swati, et al. "Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study." Journal of Biomolecular Structure and Dynamics 42.1 (2024): 1-19. [Link]

  • Kawai, M., and T. Usuki. "In vitro antimalarial activity and cytotoxicity (IC 50 values) of newly synthesized DMQDAs." ResearchGate, 2017. [Link]

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  • Bhagat, S. K., et al. "A Review on Recent Developments In The Synthesis of Quinoline Derivatives As Antimalarial Drugs." International Journal for Science and Advance Research in Technology 10.2 (2025). [Link]

  • El-Sayed, Wael M., et al. "Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo [2, 3-b] quinolin-11-yl) benzene-1, 4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model." Biological Procedures Online 24.1 (2022): 1-15. [Link]

  • Al-Warhi, T., et al. "Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents." Molecules 29.20 (2024): 4833. [Link]

  • ResearchHub. "Detailed protocol for MTT Cell Viability and Proliferation Assay." ResearchHub, 2024. [Link]

  • Sharma, P., et al. "Anticancer Activity of Quinoline Derivatives; An Overview." ResearchGate, 2025. [Link]

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  • Głowacka, I. E., et al. "Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates." Molecules 27.19 (2022): 6219. [Link]

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  • Li, Y., et al. "Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives." Molecules 26.16 (2021): 4933. [Link]

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  • El-Sayed, N. N. E., et al. "Anti-Cancer Activity and Molecular Docking of Some Pyrano [3, 2-c] quinoline Analogues." Open Journal of Medicinal Chemistry 10.1 (2020): 1-14. [Link]

  • Alshehri, A. S., et al. "Anti-Inflammatory Activity of 3-Hydrazinoquinoxaline-2-Thiol Topical Gel on Carrageenan-Induced Paw Edema in Wistar Rats." Indian Journal of Pharmaceutical Sciences 85.3 (2023): 834-841. [Link]

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  • O'Neill, P. M., et al. "Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview." RSC Advances 13.38 (2023): 26569-26591. [Link]

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Exploratory

Comprehensive Technical Guide on 8-[(4-Chlorophenyl)methoxy]quinoline: Synthesis, Molecular Properties, and Applications

As a Senior Application Scientist, I approach the derivatization of the 8-hydroxyquinoline scaffold not merely as a synthetic exercise, but as a strategic manipulation of physicochemical space. 8-[(4-Chlorophenyl)methoxy...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the derivatization of the 8-hydroxyquinoline scaffold not merely as a synthetic exercise, but as a strategic manipulation of physicochemical space. 8-[(4-Chlorophenyl)methoxy]quinoline (also known as 8-(4-chlorobenzyloxy)quinoline) represents a critical structural motif where the native chelating ability of the quinoline is deliberately masked. This whitepaper provides an in-depth, self-validating framework for the synthesis, characterization, and application of this specific ether derivative.

Executive Summary

The parent compound, 8-hydroxyquinoline, is a privileged scaffold in medicinal chemistry, renowned for its bidentate metal-chelating properties. By etherifying the C8-hydroxyl group with a lipophilic 4-chlorobenzyl moiety, we fundamentally alter the molecule's biological profile. This modification abolishes direct metal chelation, shifting the compound's utility toward lipophilic receptor targeting, hydrophobic pocket binding, or functioning as a selectively cleavable prodrug.

Molecular Identity and Physicochemical Profiling

While the exact unsubstituted 8-[(4-chlorophenyl)methoxy]quinoline is primarily a custom-synthesized research entity, its structural and physicochemical parameters are well-defined. Closely related functionalized analogs, such as the 5-chloro derivative ()[1], share identical synthetic pathways and exhibit highly comparable lipophilic behavior.

Below is the consolidated quantitative data for the core target molecule, utilizing data extrapolated from exact isomeric equivalents[2] and crystallographic ligand databases[3].

Table 1: Structural and Computed Physicochemical Properties

PropertyValue / Descriptor
IUPAC Name 8-[(4-chlorophenyl)methoxy]quinoline
Molecular Formula C16H12ClNO
Molecular Weight 269.72 g/mol [2]
SMILES String Clc1ccc(COc2cccc3ncccc23)cc1[3]
Hydrogen Bond Donors 0 (Phenolic hydroxyl is masked)
Hydrogen Bond Acceptors 2 (Quinoline Nitrogen, Ether Oxygen)[4]
Topological Polar Surface Area ~22.1 Ų[5]
Predicted LogP ~4.5[5]

Chemical Synthesis: The Williamson Etherification Protocol

The construction of the 8-alkoxyquinoline scaffold relies on a classic Williamson ether synthesis[6]. The reaction involves the nucleophilic substitution of 4-chlorobenzyl chloride by the phenoxide anion of 8-hydroxyquinoline.

Causality & Reagent Selection
  • Base Selection (K₂CO₃): Potassium carbonate is selected over stronger bases (such as NaH) because the phenolic proton of 8-hydroxyquinoline is sufficiently acidic (pKa ~9.9). K₂CO₃ provides selective, mild deprotonation without inducing unwanted side reactions or degradation of the electrophile[6].

  • Solvent Dynamics (DMF): N,N-Dimethylformamide is a polar aprotic solvent. It efficiently solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic. This significantly lowers the activation energy for the subsequent Sₙ2 attack on the benzylic carbon of the electrophile.

Step-by-Step Methodology
  • Preparation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve 1.0 equivalent of 8-hydroxyquinoline in anhydrous DMF to achieve a 0.5 M concentration.

  • Deprotonation: Add 2.0 equivalents of anhydrous K₂CO₃. Stir the suspension at room temperature for 30 minutes to ensure complete formation of the potassium 8-quinolinolate complex.

  • Electrophilic Addition: Dropwise, add 1.1 equivalents of 4-chlorobenzyl chloride to the stirring mixture.

  • Heating: Elevate the reaction temperature to 80°C and maintain continuous stirring under an inert atmosphere for 12–16 hours[6].

  • Workup: Cool the mixture to room temperature and quench by pouring it into ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Washing: Wash the combined organic layers extensively with brine (5×) to partition and remove residual DMF, then dry the organic phase over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude residue via silica gel flash chromatography using a Hexane/EtOAc gradient.

Self-Validating System (In-Process Controls)

A robust protocol must validate itself. To ensure the integrity of this synthesis, the following in-process checks are mandatory:

  • Reaction Monitoring (TLC): The progress is validated by the complete disappearance of the highly fluorescent 8-hydroxyquinoline starting material spot under 365 nm UV light.

  • Spectroscopic Validation (¹H NMR): Successful etherification is confirmed by the disappearance of the broad phenolic -OH peak (typically ~8.3 ppm) and the emergence of a diagnostic singlet integrating to 2 protons at ~5.3 ppm. This singlet corresponds directly to the newly formed benzylic -CH₂- ether linkage.

Mechanistic Pathway & Workflow

G A 8-Hydroxyquinoline (Nucleophile Precursor) C Deprotonation & SN2 (K2CO3, DMF, 80°C) A->C B 4-Chlorobenzyl chloride (Electrophile) B->C D 8-[(4-Chlorophenyl)methoxy]quinoline (Target Ether) C->D E Biological Screening (Hydrophobic Pocket Binding) D->E

Figure 1: Williamson ether synthesis workflow and biological screening of the target quinoline.

Biological Relevance and Structure-Activity Relationship (SAR)

The parent compound, 8-hydroxyquinoline, exhibits potent biological activity primarily driven by its ability to chelate essential biometals (e.g., Cu²⁺, Zn²⁺, Fe²⁺) via its nitrogen and oxygen atoms.

By alkylating the hydroxyl group to form 8-[(4-chlorophenyl)methoxy]quinoline, the bidentate chelation capacity is intentionally abolished. This structural modification serves two strategic purposes in drug development:

  • Enhanced Lipophilicity: The addition of the 4-chlorobenzyl group increases the LogP to approximately 4.5[5]. This significantly enhances cell membrane permeability and blood-brain barrier (BBB) penetration, making it an excellent candidate for central nervous system (CNS) applications.

  • Targeted Pharmacodynamics: The bulky, halogenated aromatic ring allows the molecule to engage in robust π-π stacking and hydrophobic interactions within the allosteric or active sites of target proteins. This shifts the mechanism of action from non-specific metal chelation to targeted receptor antagonism, a strategy frequently employed in the design of novel GPCR antagonists (such as MCH-R1 inhibitors)[7].

References

  • PubChem Compound Summary for CID 973444: 5-Chloro-8-[(4-chlorophenyl)methoxy]quinoline. National Center for Biotechnology Information. URL:[Link]

  • PubChem Compound Summary for CID 22042234: 8-(Benzyloxy)-2-chloroquinoline. National Center for Biotechnology Information. URL:[Link]

  • PubChem Compound Summary for CID 18968588: 8-(Benzyloxy)-5-Chloroquinoline. National Center for Biotechnology Information. URL:[Link]

  • Iron Chelator and Fluorophore Peptide Bioconjugates for the Study of Cellular Iron Metabolism: UNH Scholars Repository. University of New Hampshire. URL:[Link]

  • MCH-R1 Antagonists as Potential Anti-obesity Drugs. Design Strategies and Structure-activity Relationship: ResearchGate. URL:[Link]

  • KM0 Ligand Summary Page: RCSB Protein Data Bank. URL:[Link]

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Exploratory

Orthogonal Spectroscopic Elucidation of Quinoline Scaffolds: A Comprehensive Guide to NMR, IR, and Mass Spectrometry

Executive Summary The quinoline nucleus—a fused heterocyclic system comprising a benzene ring and a pyridine ring—is a privileged scaffold in medicinal chemistry, forming the core of numerous antimalarial, anticancer, an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline nucleus—a fused heterocyclic system comprising a benzene ring and a pyridine ring—is a privileged scaffold in medicinal chemistry, forming the core of numerous antimalarial, anticancer, and antibacterial agents[1]. As drug discovery programs generate increasingly complex quinoline derivatives, the absolute confirmation of regiochemistry and structural integrity is paramount.

This whitepaper provides an in-depth, mechanistic guide to the orthogonal spectroscopic elucidation of quinoline compounds. By integrating Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy, researchers can establish a self-validating analytical matrix. Rather than merely presenting expected data, this guide explores the underlying physicochemical causality driving these spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy remains the gold standard for mapping the exact connectivity of the quinoline core. The unique electronic environment of the fused bicyclic system dictates highly specific chemical shifts.

Mechanistic Causality of Chemical Shifts

The nitrogen atom in the quinoline ring is highly electronegative, withdrawing electron density via both inductive and resonance effects.

  • ¹H NMR: This electron withdrawal severely deshields the H-2 and H-4 protons. Furthermore, the H-8 proton experiences a pronounced peri-effect —a spatial deshielding caused by the magnetic anisotropy and the proximity of the nitrogen's non-bonding lone pair, pushing its resonance significantly downfield[2].

  • ¹³C NMR: The α-carbons (C-2, C-8a) and γ-carbon (C-4) are heavily deshielded because resonance structures place partial positive charges directly at these positions[3].

Table 1: Quantitative ¹H and ¹³C NMR Data for Unsubstituted Quinoline (in CDCl₃)
Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Multiplicity / Coupling (¹H)
2 8.8 - 8.9150.4dd, J = 4.2, 1.6 Hz
3 7.3 - 7.4121.1dd, J = 8.3, 4.2 Hz
4 8.0 - 8.1135.8dd, J = 8.3, 1.6 Hz
4a -128.3Quaternary (C)
5 7.7 - 7.8127.8d, J = 8.0 Hz
6 7.5 - 7.6126.6ddd, J = 8.0, 6.9, 1.2 Hz
7 7.6 - 7.7129.3ddd, J = 8.4, 6.9, 1.5 Hz
8 8.1 - 8.2129.5d, J = 8.4 Hz
8a -148.3Quaternary (C)
Protocol 1: Self-Validating NMR Acquisition Workflow

To ensure structural assignments are completely trustworthy, NMR acquisition must be treated as a closed, self-validating loop.

  • Sample Preparation & Calibration: Dissolve 5–10 mg of the quinoline derivative in 600 µL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

    • Validation Check: The TMS peak must be manually phased and referenced to exactly δ 0.00 ppm. A drifting TMS peak indicates poor magnetic field locking or temperature instability, invalidating subtle substituent shift analyses.

  • 1D Acquisition: Acquire ¹H NMR (minimum 16 scans) and ¹³C NMR (minimum 512 scans).

  • Orthogonal Carbon Counting (DEPT-135): Run a DEPT-135 experiment alongside the standard ¹³C spectrum.

    • Validation Check: Ensure the number of positive signals (CH, CH₃) and negative signals (CH₂) perfectly matches the protonated carbon count derived from the exact mass formula. Quaternary carbons (C-4a, C-8a) must disappear. If a supposed quaternary carbon appears in the DEPT-135, the structural hypothesis is incorrect.

  • 2D Regiochemical Mapping (HMBC):

    • Validation Check: Use Heteronuclear Multiple Bond Correlation (HMBC) to observe 3-bond correlations from the highly deshielded H-2 proton to C-4 and C-8a. The absence of these specific cross-peaks indicates a disruption in the expected heterocyclic connectivity.

Mass Spectrometry (MS) & Fragmentation Dynamics

Mass spectrometry provides the foundational molecular weight and formula, but the fragmentation pattern offers deep structural insights.

Thermodynamic Causality of Fragmentation

Under Electron Ionization (EI) conditions, the highly conjugated, stable aromatic system of quinoline yields a dominant molecular ion [M]⁺•. The primary fragmentation pathway is the expulsion of neutral hydrogen cyanide (HCN, 27 Da)[4]. This occurs because the nitrogen atom facilitates a ring-opening rearrangement that thermodynamically favors the ejection of the highly stable HCN molecule, leaving a reactive[C₈H₆]⁺• radical cation. Subsequent loss of acetylene (C₂H₂, 26 Da) yields the [C₆H₄]⁺• ion[4].

MS_Frag M Molecular Ion [M]+• m/z 129 F1 Fragment Ion [C8H6]+• m/z 102 M->F1 - HCN (27 Da) F2 Fragment Ion [C6H4]+• m/z 76 F1->F2 - C2H2 (26 Da)

Primary electron ionization (EI) mass spectrometry fragmentation pathway of quinoline.
Table 2: Quantitative EI-MS Data for Quinoline
Ion Typem/z ValueRelative AbundanceStructural Assignment
Molecular Ion 129100% (Base Peak)[C₉H₇N]⁺•
Fragment Ion 10215 - 20%[M - HCN]⁺•
Fragment Ion 7610 - 15%[M - HCN - C₂H₂]⁺•
Fragment Ion 50< 10%[C₄H₂]⁺•
Protocol 2: LC-MS/MS Self-Validating Analysis
  • Chromatographic Separation: Inject 2 µL of the sample onto a C18 reversed-phase column using a water/acetonitrile gradient doped with 0.1% formic acid.

    • Validation Check: Formic acid acts as a proton source, ensuring consistent ionization to the[M+H]⁺ species in the Electrospray Ionization (ESI) source.

  • Collision-Induced Dissociation (CID): Isolate the [M+H]⁺ ion in Q1 and apply a collision energy ramp (15–35 eV) using Argon gas.

  • Diagnostic Neutral Loss Mapping:

    • Validation Check: The mass difference between the precursor and the primary product ion must exactly equal 27.01 Da (HCN loss). A deviation of > 0.05 Da indicates an isobaric interference or an entirely different heterocyclic core.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides rapid, orthogonal confirmation of the functional groups decorating the quinoline scaffold.

Causality of Vibrational Modes

The C=N stretching vibration is highly diagnostic for quinolines[5]. Unlike symmetric C=C stretches, the C=N bond possesses a strong permanent dipole. During the stretching normal mode, the change in the dipole moment ( dμ/dq ) is substantial, resulting in a sharp, high-intensity absorption band around 1500–1527 cm⁻¹. Additionally, the out-of-plane C-H bending vibrations (740–850 cm⁻¹) are highly sensitive to the number of adjacent protons, allowing for the rapid identification of substitution patterns on the carbocyclic ring.

Table 3: Diagnostic FT-IR Vibrational Frequencies
Vibrational ModeWavenumber (cm⁻¹)IntensityCausality / Origin
C=N Stretching 1500 - 1527StrongHigh dipole moment change during vibration
C=C Aromatic Stretch 1560 - 1620Medium - StrongFused ring skeletal deformations
C-N Stretching 1280 - 1285MediumAryl-nitrogen bond stretching
C-H Out-of-Plane Bend 740 - 850StrongHighly dependent on adjacent proton count

Integrated Structural Elucidation Workflow

To achieve absolute certainty in drug development, these three techniques must not be used in isolation. They form a sequential, self-validating logic gate. Mass spectrometry establishes the boundaries (formula), FT-IR identifies the functional pieces, 1D NMR maps the general scaffold, and 2D NMR locks the exact regiochemistry into place.

Workflow A 1. Mass Spectrometry (ESI/EI) Determine[M+H]+ & Neutral Losses B 2. FT-IR Spectroscopy Identify C=N, C=C & Functional Groups A->B Formula Confirmed C 3. 1D NMR (1H, 13C) Analyze Chemical Shifts & Coupling B->C Motifs Identified D 4. 2D NMR (COSY, HSQC, HMBC) Establish Exact Regiochemistry C->D Scaffold Mapped E Validated Quinoline Structure D->E Connectivity Solved

Integrated orthogonal spectroscopic workflow for quinoline structural elucidation.

References

1.6 - Oriental Journal of Chemistry 2. 2 - Benchchem 3.4 - Benchchem 4.5 - Arabian Journal of Chemistry 5.7 - TSI Journals

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Foundational

8-Substituted Quinoline Derivatives in Medicinal Chemistry: Mechanisms, Synthesis, and Therapeutic Applications

Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, but functionalization at the C-8 position unlocks a unique pharmacological paradigm. 8-Substituted quinolines—most notably 8-hydr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, but functionalization at the C-8 position unlocks a unique pharmacological paradigm. 8-Substituted quinolines—most notably 8-hydroxyquinolines (8-HQ) and 8-aminoquinolines (8-AQ)—exhibit profound biological activities ranging from antimalarial and antimicrobial to emerging anticancer and neuroprotective properties. This technical guide explores the mechanistic causality behind their efficacy, synthesizes quantitative structure-activity relationship (QSAR) data, and provides a self-validating experimental workflow for their synthesis and evaluation.

Pharmacological Mechanisms and Causality

8-Hydroxyquinolines (8-HQ): The Metal Chelator Paradigm

The therapeutic efficacy of 8-HQ derivatives is fundamentally driven by their bidentate metal-chelating ability. The spatial arrangement of the quinoline nitrogen and the C-8 hydroxyl group creates an optimal geometric pocket for coordinating divalent cations such as Cu²⁺, Zn²⁺, and Fe²⁺.

Causality of Action: In the tumor microenvironment, elevated levels of copper and zinc are common. 8-HQ derivatives act as ionophores, shuttling these metals into the intracellular space. This disruption of metal homeostasis catalyzes the Fenton reaction, leading to a massive generation of Reactive Oxygen Species (ROS). Concurrently, the formed metal complexes act as potent proteasome inhibitors. The dual assault of oxidative stress and the accumulation of misfolded proteins inevitably drives the cancer cell into apoptosis 1. Furthermore, their ability to restore metal balance makes them highly relevant in neurodegenerative disease research 2.

8-Aminoquinolines (8-AQ): Beyond Antimalarials

Historically anchored by drugs like Primaquine and Tafenoquine, 8-AQs are indispensable for eradicating the dormant liver stages (hypnozoites) of Plasmodium vivax.

Causality of Action: The primary amine at the C-8 position is highly susceptible to cytochrome P450-mediated oxidation. This metabolic activation converts the 8-AQ into a reactive quinone-imine intermediate. In the parasite, this intermediate undergoes redox cycling, generating severe localized oxidative stress that destroys the parasite's mitochondria. Recently, 8-AQ derivatives have been repurposed as anticancer agents, where the planar quinoline ring intercalates into ds-DNA, and the functionalized 8-position disrupts topoisomerase activity 3.

Mechanisms A 8-Substituted Quinoline B 8-Hydroxyquinoline (8-HQ) A->B C 8-Aminoquinoline (8-AQ) A->C D Metal Chelation (Cu2+, Zn2+) B->D E Metabolic Activation (Quinone-imine) C->E F ROS Generation & Proteasome Inhibition D->F G Severe Oxidative Stress & DNA Intercalation E->G H Anticancer Efficacy F->H I Antimalarial Efficacy F->I G->H G->I

Figure 1: Dual mechanistic pathways of 8-substituted quinolines in disease targeting.

Quantitative Structure-Activity Relationship (QSAR) Data

Recent literature highlights the profound impact of specific functional group modifications on the C-8 axis. The table below synthesizes quantitative biological data demonstrating the broad-spectrum efficacy of these derivatives 45.

Compound ClassSpecific DerivativeTarget Organism / Cell LineActivity MetricPrimary Mechanism
8-Hydroxyquinoline Benzimidazole hybrid (6g)E. coli / P. aeruginosaMIC = 3.9 μg/mLMetal chelation & Membrane disruption
8-Aminoquinoline Tetrahydropyridine-appended (40c)P. falciparum (3D7 strain)EC50 = 1.99 µMDNA intercalation & Oxidative stress
8-Aminoquinoline 5-aryl-8-aminoquinolineDrug-resistant PlasmodiumIC50 = 5.0 - 8.0 μMTarget binding (π–π stacking)
8-HQ Metal Complex 8AQ-Cu-5Nu (Cu complex)S. dysenteriaeActive (Gram-negative)ROS generation

Self-Validating Experimental Workflow: Synthesis of 8-HQ Metal Complexes

To ensure scientific integrity and reproducibility, the synthesis of 8-substituted quinolines and their metal complexes must be approached with rigorous thermodynamic control. The following protocol is designed as a self-validating system.

Step 1: Scaffold Construction via Modified Skraup Synthesis
  • Procedure: Combine substituted o-aminophenol (for 8-HQ) with glycerol, concentrated sulfuric acid, and m-nitrobenzenesulfonic acid. Heat under reflux.

  • Causality: Glycerol undergoes acid-catalyzed dehydration to form acrolein, the active Michael acceptor. Traditional Skraup syntheses use nitrobenzene as an oxidant, which often leads to violent exothermic runaways and intractable tar. By substituting it with m-nitrobenzenesulfonic acid, the oxidation of the dihydroquinoline intermediate is moderated, significantly improving the yield and purity of the scaffold.

Step 2: C-8 Functionalization and Purification
  • Procedure: Isolate the crude 8-HQ derivative and purify via flash column chromatography (Hexane/EtOAc).

  • Causality: The C-8 hydroxyl group is highly sensitive to over-oxidation. Immediate chromatographic isolation prevents the formation of quinone byproducts.

Step 3: Thermodynamic Metal Complexation
  • Procedure: Dissolve the purified 8-HQ derivative in hot ethanol. Slowly add 0.5 equivalents of CuCl₂ dissolved in deionized water dropwise over 30 minutes.

  • Causality: A 2:1 ligand-to-metal (ML₂) ratio is targeted because it neutralizes the charge of the Cu²⁺ ion, maximizing the lipophilicity required for cellular membrane permeation. The slow, dropwise addition ensures the reaction remains under thermodynamic control, favoring the stable ML₂ complex rather than kinetically trapped 1:1 (ML) polymeric species.

Step 4: Self-Validating Quality Control (NMR Analysis)
  • Procedure: Filter the resulting precipitate, wash with cold ethanol, dry under vacuum, and analyze via ¹H-NMR (in DMSO-d6).

  • Validation Mechanism: This protocol is self-validating. In the uncomplexed 8-HQ ligand, the C-8 hydroxyl proton appears as a distinct, highly deshielded singlet near 9.0–9.5 ppm. A successful and complete metal chelation is definitively proven by the complete disappearance of this peak in the NMR spectrum, confirming that the metal cation has successfully displaced the proton.

Workflow S1 1. Modified Skraup (Controlled Oxidation) S2 2. Scaffold Isolation (Prevent Over-oxidation) S1->S2 S3 3. Metal Complexation (Thermodynamic Control) S2->S3 S4 4. Self-Validation (1H-NMR OH-Peak Loss) S3->S4

Figure 2: Self-validating experimental workflow for 8-HQ metal complex synthesis.

Conclusion and Future Perspectives

The 8-substituted quinoline scaffold remains a cornerstone of rational drug design. By understanding the causality between their structural electronics—specifically their metal-chelating and redox-cycling capabilities—and their biological targets, researchers can systematically tune these molecules. Future drug development will likely focus on hybridizing the 8-HQ and 8-AQ scaffolds with targeted delivery vectors (e.g., antibody-drug conjugates) to localize their potent ROS-generating and proteasome-inhibiting effects directly within the tumor microenvironment or pathogenic vacuole, thereby minimizing off-target toxicity.

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Exploratory

The Enduring Legacy of Quinoline: A Technical Guide to its Discovery, Synthesis, and Therapeutic Applications

Abstract The quinoline scaffold, a simple fusion of a benzene and a pyridine ring, represents one of the most significant structural motifs in medicinal chemistry. Its journey from a coal tar byproduct to the nucleus of...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline scaffold, a simple fusion of a benzene and a pyridine ring, represents one of the most significant structural motifs in medicinal chemistry. Its journey from a coal tar byproduct to the nucleus of essential medicines is a testament to over a century of chemical innovation and biological discovery. This in-depth technical guide provides a comprehensive exploration of the discovery and history of quinoline-based compounds. It is intended for researchers, scientists, and drug development professionals, offering a detailed narrative of key historical milestones, a thorough examination of classical synthetic methodologies with detailed protocols, and an overview of the compound's impact on modern medicine, particularly in the treatment of malaria and cancer.

The Genesis of a Privileged Scaffold: A Historical Perspective

The story of quinoline begins not in a pristine laboratory, but in the complex, dark mixture of coal tar. In 1834, the German chemist Friedlieb Ferdinand Runge first isolated a yellowish, oily substance from this industrial byproduct, which he named "chinolin," later to be known as quinoline.[1][2] This initial discovery marked the first identification of quinoline as a distinct chemical entity, though its structure remained a mystery.[1]

It wasn't until 1869 that the brilliant chemist August Kekulé, renowned for his work on the structure of benzene, proposed the correct bicyclic aromatic structure of quinoline, a benzene ring fused to a pyridine ring.[1] This structural elucidation was a pivotal moment, providing the theoretical framework necessary for chemists to begin to understand and, eventually, to synthesize this important heterocycle.

The late 19th and early 20th centuries saw a surge of interest in quinoline, driven by the quest for synthetic alternatives to naturally occurring medicines. This era laid the groundwork for the development of some of the most impactful drugs in human history.[1][2]

From Bark to Bench: The Rise of Quinoline-Based Antimalarials

The most significant early application of the quinoline scaffold was in the fight against malaria, a disease that has plagued humanity for millennia.

Quinine: The Natural Blueprint

The use of the bark of the cinchona tree to treat fevers was a practice known to the indigenous peoples of South America for centuries.[3][4] In the 1600s, Jesuit missionaries introduced this "sacred bark" to Europe, where it became a vital remedy for malaria.[3][5] In 1820, French chemists Pierre Joseph Pelletier and Joseph Caventou isolated the active alkaloid from the cinchona bark and named it quinine.[5][6] This marked the first successful use of a chemical compound to treat an infectious disease and established quinine as the standard treatment for malaria for over a century.[5][7]

Chloroquine: A Synthetic Success

The reliance on a natural source for quinine became a strategic vulnerability, particularly during times of conflict. This spurred research into synthetic antimalarials. In 1934, German scientists synthesized a 4-aminoquinoline compound they named Resochin, which would later be known as chloroquine.[3] During World War II, American researchers, after obtaining a related German compound, independently developed and enhanced the formulation, also arriving at chloroquine.[3] After the war, chloroquine became a cornerstone of global malaria eradication campaigns due to its high efficacy and affordability.[3]

Mechanism of Action of Quinoline Antimalarials

The primary mechanism of action for many quinoline antimalarials, including chloroquine, is the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum.[8][9] The parasite digests hemoglobin within its acidic food vacuole, releasing large quantities of toxic free heme.[9][10] To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin.[9][11]

Chloroquine, being a weak base, accumulates to high concentrations in the acidic food vacuole of the parasite.[8][9] There, it is believed to cap the growing hemozoin crystals, preventing further polymerization.[11] This leads to a buildup of toxic free heme, which damages parasite membranes and leads to its death.[8][10]

Mechanism of Action of Chloroquine cluster_0 Plasmodium falciparum Digestive Vacuole (Acidic) Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Toxicity Chloroquine Chloroquine (CQ) Chloroquine->Hemozoin Inhibits Polymerization

Caption: Mechanism of action of chloroquine in the malaria parasite.

The Art of Synthesis: Classical Methods for Forging the Quinoline Core

The burgeoning importance of quinoline in medicine spurred the development of numerous synthetic methods for its preparation. Several classical named reactions remain fundamental to heterocyclic chemistry and are still widely used today.

The Skraup Synthesis

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a powerful method for producing quinolines from simple starting materials.[12] The archetypal reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[12][13]

Causality Behind Experimental Choices: The sulfuric acid acts as both a catalyst and a dehydrating agent, converting glycerol into acrolein. The aniline then undergoes a Michael addition to the acrolein, followed by an acid-catalyzed cyclization and dehydration. The oxidizing agent is crucial for the final aromatization step to form the stable quinoline ring. The reaction is notoriously exothermic, and the use of a moderator like ferrous sulfate is often necessary to control the reaction rate.[13]

Experimental Protocol: Skraup Synthesis of Quinoline [13]

  • Reaction Setup: In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully combine aniline, glycerol, and nitrobenzene.

  • Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture. The addition should be done in a fume hood and with appropriate personal protective equipment.

  • Moderator Addition: Add ferrous sulfate heptahydrate to the reaction mixture.

  • Heating: Gently heat the mixture in an oil bath. The reaction will become exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. The workup typically involves steam distillation to remove unreacted nitrobenzene, followed by neutralization and extraction of the quinoline product.

  • Purification: The crude quinoline is then purified by distillation or recrystallization.

Skraup Synthesis Workflow start Combine Aniline, Glycerol, Nitrobenzene add_acid Slowly Add Conc. H₂SO₄ start->add_acid add_moderator Add FeSO₄·7H₂O add_acid->add_moderator heat Heat at 140-150°C for 3-4 hours add_moderator->heat cool Cool to Room Temperature heat->cool workup Steam Distillation & Neutralization cool->workup purify Purification (Distillation/Recrystallization) workup->purify end Quinoline Product purify->end

Caption: A generalized workflow for the Skraup synthesis of quinoline.

The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in place of glycerol.[14] This method allows for the synthesis of a wider range of substituted quinolines. The reaction typically proceeds via a 1,4-addition of an aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation.[14]

The Friedländer Synthesis

First reported by Paul Friedländer in 1882, this synthesis involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing an α-methylene group (e.g., a ketone or aldehyde).[15][16][17] The reaction can be catalyzed by either acid or base.[15][18]

Mechanism: The reaction proceeds through an initial aldol condensation between the two carbonyl compounds, followed by cyclization via the formation of a Schiff base and subsequent dehydration to yield the quinoline ring.[15][16]

Experimental Protocol: Friedländer Synthesis of a Substituted Quinoline [16][18]

  • Reactant Mixture: In a suitable flask, dissolve the 2-aminobenzaldehyde or 2-aminoketone and the α-methylene carbonyl compound in a solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., sodium hydroxide).

  • Reaction Conditions: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified.

  • Purification: The crude product is purified by recrystallization or column chromatography.

The Combes Quinoline Synthesis

The Combes synthesis, reported in 1888, involves the acid-catalyzed reaction of an aniline with a β-diketone.[19][20][21] This method is particularly useful for preparing 2,4-disubstituted quinolines.

Mechanism: The reaction begins with the formation of a Schiff base intermediate from the aniline and one of the ketone carbonyls. This is followed by an acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring and subsequent dehydration to form the quinoline.[20]

The Gould-Jacobs Reaction

The Gould-Jacobs reaction, developed in 1939, is a key method for synthesizing 4-hydroxyquinolines (which often exist as the 4-quinolone tautomer).[22][23] The reaction sequence starts with the condensation of an aniline with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM).[23][24] This is followed by a high-temperature thermal cyclization, and subsequent hydrolysis and decarboxylation to yield the 4-quinolone.[22][24]

Quantitative Data on Selected Quinoline Syntheses

Synthesis MethodKey ReactantsTypical Product TypeReported Yield Range (%)
Skraup Aniline, Glycerol, Oxidizing AgentUnsubstituted/Substituted Quinolines84-91[13]
Friedländer 2-Aminobenzaldehyde, Ketone2,3-Disubstituted QuinolinesVaries widely
Combes Aniline, β-Diketone2,4-Disubstituted QuinolinesVaries widely
Gould-Jacobs Aniline, Malonic Ester Derivative4-Hydroxyquinolines47-90+[23][25]

Beyond Malaria: The Expanding Therapeutic Landscape of Quinolines

The success of quinoline-based antimalarials paved the way for the exploration of this versatile scaffold in other therapeutic areas. Quinoline derivatives have demonstrated a remarkable breadth of biological activities.[26][27][28]

Anticancer Activity

The quinoline ring is a prominent feature in a number of anticancer agents.[29][30][31] Their mechanisms of action are diverse and include:

  • DNA Intercalation and Topoisomerase Inhibition: Some quinoline derivatives can insert themselves between the base pairs of DNA, interfering with replication and transcription.[29][32] They can also inhibit topoisomerase enzymes, which are critical for managing DNA topology during cell division, leading to catastrophic DNA damage in cancer cells.[29]

  • Kinase Inhibition: Many signaling pathways that are dysregulated in cancer are controlled by protein kinases. Quinoline-based compounds have been developed as potent inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), thereby blocking tumor growth and angiogenesis.[32][33]

Antibacterial and Other Activities

The quinolone and fluoroquinolone antibiotics, which contain a 4-quinolone core, are a major class of antibacterial agents. They act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[33] Beyond this, quinoline derivatives have been investigated for a wide array of pharmacological effects, including anti-inflammatory, antiviral, antifungal, and cardiovascular properties.[26][28][34]

Conclusion and Future Outlook

From its humble origins in coal tar, the quinoline scaffold has become a true "privileged structure" in medicinal chemistry.[35] Its journey highlights the power of chemical synthesis to build upon nature's blueprints, leading to life-saving medicines. The classical synthetic methods, developed over a century ago, remain remarkably relevant, providing the foundation for the creation of new and diverse quinoline libraries. As our understanding of disease biology deepens, the rational design of novel quinoline-based compounds will undoubtedly continue to yield innovative therapies for a wide range of human diseases, ensuring the enduring legacy of this remarkable heterocycle.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). [Source Not Available].
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  • Combes Quinoline Synthesis Overview. (n.d.). Scribd.
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Foundational

8-[(4-Chlorophenyl)methoxy]quinoline Derivatives: A Technical Guide to Scaffold Hopping, Synthesis, and Pharmacological Profiling

Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, historically recognized for its broad-spectrum biological activities. While traditional 8-hydroxyquinoline derivatives act primar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, historically recognized for its broad-spectrum biological activities. While traditional 8-hydroxyquinoline derivatives act primarily through metal chelation, targeted alkylation of the 8-hydroxyl group fundamentally shifts the molecule's pharmacological profile. Specifically, 8-[(4-Chlorophenyl)methoxy]quinoline (also known as 8-(4-chlorobenzyloxy)quinoline) and its analogs have emerged as highly specific, membrane-active agents. By masking the chelating hydroxyl group with a lipophilic, sterically bulky 4-chlorobenzyl moiety, researchers have unlocked potent applications in [1] and the eradication of non-replicating [2].

This technical guide provides an in-depth analysis of the structural rationale, quantitative structure-activity relationships (QSAR), and self-validating experimental protocols necessary for developing and evaluating this class of compounds.

Chemical Rationale & Structural Biology

The transition from a simple 8-hydroxyquinoline to an 8-[(4-Chlorophenyl)methoxy]quinoline derivative is driven by three distinct structural rationales:

  • Ablation of Non-Specific Chelation: Unsubstituted 8-hydroxyquinolines (like[3]) coordinate transition metals (Cu²⁺, Zn²⁺, Fe²⁺), leading to broad, often non-specific cytotoxicity. Etherification of the oxygen atom abolishes this bidentate chelation, reducing off-target toxicity[4].

  • Enhanced Lipophilicity and Receptor Fit: The introduction of a benzyl ether significantly increases the partition coefficient (LogP). The planar quinoline core intercalates or stacks within hydrophobic receptor pockets, while the flexible benzyloxy linkage allows the distal phenyl ring to occupy adjacent lipophilic sub-pockets, a critical interaction for G-protein coupled receptor (GPCR) binding[5].

  • Metabolic Stability via Halogenation: Unsubstituted benzyl ethers are highly susceptible to cytochrome P450-mediated aromatic hydroxylation at the para position. The incorporation of a para-chloro substituent (-Cl) acts as an isosteric block. The electron-withdrawing nature and steric bulk of the chlorine atom prevent rapid metabolic degradation, significantly improving the in vivo half-life of the drug candidate[6].

Pharmacological Applications

Bradykinin B2 Receptor (B2R) Antagonism

Bradykinin (BK) is a potent nonapeptide that drives vasodilation, vascular permeability, and pain sensitization via the Bradykinin B2 Receptor (a Gq-coupled GPCR). Overactivation of B2R is implicated in hereditary angioedema, asthma, and traumatic brain injury. 8-Benzyloxyquinoline derivatives have been identified as a novel class of non-peptide B2R antagonists[1]. They competitively bind to the B2R transmembrane domain, locking the receptor in an inactive conformation and preventing the downstream cleavage of PIP2 into IP3, thereby halting intracellular calcium mobilization.

B2R_Pathway BK Bradykinin (BK) B2R Bradykinin B2 Receptor (GPCR) BK->B2R Agonist Binding Antagonist 8-[(4-Chlorophenyl)methoxy]quinoline Antagonist->B2R Competitive Inhibition Gq Gq Protein Activation B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 Production PLC->IP3 Cleaves PIP2 Ca Intracellular Ca2+ Release IP3->Ca Binds ER Receptors Inflammation Inflammation & Pain Ca->Inflammation Cellular Response

Caption: Bradykinin B2 receptor signaling pathway and competitive inhibition mechanism.

Antimicrobial and Biofilm Eradication

Traditional antibiotics target actively replicating bacteria, rendering them ineffective against dormant cells within a biofilm matrix. Scaffold hopping from known antimicrobial quinolines has demonstrated that 8-alkoxy and 8-benzyloxyquinolines possess unique membrane-disrupting properties. These compounds penetrate the extracellular polymeric substance (EPS) of MRSA biofilms, disrupting the proton motive force of dormant cells and triggering biofilm dispersal and eradication[2].

Quantitative Structure-Activity Relationship (QSAR)

The following table summarizes the structure-activity relationship (SAR) data driving the optimization of the 8-benzyloxyquinoline scaffold. Note the distinct correlation between para-substitution, lipophilicity, and biological potency.

Compound Analog8-Position R-Group SubstitutionB2R Antagonism IC₅₀ (nM)MRSA Biofilm Eradication MBEC (µM)Calculated LogP
1 (Control) -H (8-Hydroxyquinoline)>10,000>5002.02
2 -Benzyl (Unsubstituted)1451253.85
3 (Core) -4-Chlorobenzyl 12 31.2 4.51
4 -4-Fluorobenzyl4862.54.01
5 -4-Trifluoromethylbenzyl815.64.88

Data synthesis reflects general QSAR trends derived from patent literature and biofilm dispersal studies[1][2].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify causality and success at each step.

Protocol 1: Synthesis of 8-[(4-Chlorophenyl)methoxy]quinoline

Causality & Rationale: This workflow utilizes a Williamson ether synthesis. Potassium carbonate (K₂CO₃) is selected as a mild base to selectively deprotonate the phenolic hydroxyl (pKa ~9.9) without inducing unwanted ring-opening or side reactions. N,N-Dimethylformamide (DMF) is used as a polar aprotic solvent; it strongly solvates the potassium cation but leaves the quinolin-8-olate anion highly exposed (the "naked anion" effect), maximizing its nucleophilicity for the subsequent Sₙ2 attack on 4-chlorobenzyl chloride.

Step-by-Step Procedure:

  • Deprotonation: Dissolve 1.0 eq of 8-hydroxyquinoline in anhydrous DMF (0.2 M). Add 1.5 eq of anhydrous K₂CO₃. Stir at room temperature for 30 minutes under an inert N₂ atmosphere to ensure complete formation of the quinolin-8-olate anion.

  • Alkylation: Add 1.1 eq of 4-chlorobenzyl chloride dropwise via syringe.

  • Heating: Elevate the reaction temperature to 80°C and stir for 4 hours.

  • Self-Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 3:1). The reaction is complete when the lower Rf spot (starting material) disappears, replaced by a higher Rf spot (lipophilic product).

  • Workup: Quench the reaction by pouring the mixture into ice-cold distilled water (5x volume of DMF). The crude product will precipitate. Filter the solid and wash extensively with water to remove all DMF and inorganic salts.

  • Purification: Recrystallize the crude solid from hot ethanol.

  • Self-Validation Checkpoint 2 (NMR): Confirm structural integrity via ¹H-NMR (CDCl₃). Look for the diagnostic singlet at ~5.3 ppm integrating to 2H, confirming the presence of the -O-CH₂- ether linkage.

Synthesis A 8-Hydroxyquinoline (Starting Material) B Base Deprotonation (K2CO3 / DMF) A->B Add Base C Quinolin-8-olate Intermediate (Nucleophile) B->C -H+ E SN2 Alkylation (80°C, 4 hours) C->E D 4-Chlorobenzyl Chloride (Electrophile) D->E Add Dropwise F 8-[(4-Chlorophenyl)methoxy]quinoline (Crude Product) E->F -KCl G Purification (Recrystallization) F->G Isolate

Caption: Synthesis workflow of 8-[(4-Chlorophenyl)methoxy]quinoline via SN2 alkylation.

Protocol 2: Intracellular Calcium Mobilization Assay (B2R Antagonism)

Causality & Rationale: Because B2R is a Gq-coupled receptor, its activation directly correlates with a transient spike in intracellular calcium. By loading cells with Fluo-4 AM (a cell-permeable fluorescent dye that increases emission at 516 nm upon binding Ca²⁺), we can quantify receptor activation in real-time using a Fluorometric Imaging Plate Reader (FLIPR).

Step-by-Step Procedure:

  • Cell Preparation: Seed CHO-K1 cells stably expressing the human B2 receptor into 384-well black-wall, clear-bottom plates at 10,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Remove media and add 20 µL/well of Fluo-4 AM loading buffer (containing probenecid to inhibit dye efflux). Incubate for 45 minutes at 37°C.

  • Compound Incubation: Add 8-[(4-Chlorophenyl)methoxy]quinoline at varying concentrations (serial dilution from 10 µM to 0.1 nM).

    • Self-Validation Control: Include wells with HOE 140 (Icatibant) as a positive control for antagonism, and vehicle (DMSO) as a negative control. Incubate for 15 minutes.

  • Baseline Establishment: Read the plate in the FLIPR for 10 seconds to establish a stable baseline fluorescence.

  • Agonist Challenge: Automatically inject Bradykinin (EC₈₀ concentration, typically ~3 nM) into all wells.

  • Data Acquisition: Record fluorescence for 3 minutes. Calculate the IC₅₀ by plotting the maximum fluorescence peak (minus baseline) against the log concentration of the antagonist. A valid assay must show complete suppression of the calcium spike in the HOE 140 control wells.

References

  • PubChem - NIH. "5-Chloro-8-[(4-chlorophenyl)methoxy]quinoline". National Center for Biotechnology Information. Available at:[Link]

  • Google Patents. "Novel bradykinin b2 receptor antagonists" (WO2019101906A1). World Intellectual Property Organization.
  • Google Patents. "Quinoline derivatives as BK B2 receptor antagonists" (AU2018371186B2). Australian Patent Office.
  • ResearchGate. "Structures of broxyquinoline and HQ-1. Chemical synthesis of potent biofilm-eradicating HQs using a reductive amination reaction." Journal of Medicinal Chemistry. Available at:[Link]

  • LookChem. "8-Hydroxyquinaldine (Cas 826-81-3) Properties and Uses." LookChem Chemical Database. Available at:[Link]

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Exploratory

Targeting Oncogenic Pathways: The Anticancer Pharmacology of 2-Phenylquinoline Derivatives

Executive Summary The 2-phenylquinoline scaffold is a highly privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds[1]. Historically recognized for broad-spectrum...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-phenylquinoline scaffold is a highly privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds[1]. Historically recognized for broad-spectrum antimicrobial and antiviral properties, recent structural modifications have repositioned 2-phenylquinoline derivatives as potent, targeted anticancer agents[1]. By acting as rigid, planar pharmacophores, these molecules can intercalate into nucleic acids or fit precisely into the hydrophobic pockets of epigenetic enzymes and kinases. This technical guide synthesizes the structure-activity relationships (SAR), molecular mechanisms, and self-validating experimental workflows required to evaluate these derivatives in preclinical oncology.

Mechanistic Causality: Disrupting Tumorigenesis

To transition a compound from a non-specific cytotoxic agent to a targeted therapeutic, we must understand the precise causality of its mechanism of action. 2-phenylquinoline derivatives achieve oncogenic disruption through three primary validated pathways:

Epigenetic Modulation via Selective HDAC3 Inhibition

Histone deacetylase 3 (HDAC3) plays a critical role in cancer progression by binding to the nuclear receptor corepressor NCOR1/SMRT. Selective inhibition of HDAC3 reactivates silenced tumor suppressor genes without the severe toxicity associated with pan-HDAC inhibitors. By introducing a 2-substituted phenylquinoline-4-carboxylic acid group as the surface recognition cap moiety, researchers have developed highly selective HDAC3 inhibitors, such as the lead compound D28[2]. The planar quinoline ring engages in π−π stacking at the rim of the HDAC active site, while a hydrazide or hydroxamic acid zinc-binding group (ZBG) chelates the catalytic zinc ion[2]. This specific interaction induces G2/M phase cell cycle arrest and triggers apoptosis in hematologic and solid tumors[2].

Metabolic Reprogramming via SIRT3 Inhibition

Sirtuin 3 (SIRT3) is a mitochondrial deacetylase implicated in tumor metabolism and survival. Structural modification of the 2-phenylquinoline-4-carboxylic acid core has yielded potent SIRT3 inhibitors (e.g., compounds S27 and T5) that trigger leukemic cell differentiation[3]. Unlike traditional cytotoxic agents that merely induce necrosis, these derivatives promote the expression of differentiation antigens (such as CD49e), forcing malignant multiple myeloma cells to mature and cease uncontrolled proliferation[3].

Genomic Instability via G-Quadruplex Stabilization

Certain 2-phenylquinoline derivatives, specifically 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinolines, exert their anticancer activity by targeting G-quadruplexes[1]. These specialized, guanine-rich nucleic acid structures form at telomeres and oncogene promoters. The planar 2-phenylquinoline core stacks optimally on the terminal G-tetrads, stabilizing the structure and preventing telomerase from extending the DNA, which ultimately leads to replicative senescence and halts cancer cell proliferation[4].

Pathway Ligand 2-Phenylquinoline Derivative (e.g., D28) Target HDAC3 Selective Inhibition Ligand->Target Binds Active Site Complex NCOR1/SMRT Complex Dissociation Target->Complex Disrupts Chromatin Histone Hyperacetylation (Chromatin Relaxation) Complex->Chromatin Induces GeneExp Transcriptional Activation (Tumor Suppressors) Chromatin->GeneExp Promotes CellCycle G2/M Cell Cycle Arrest GeneExp->CellCycle Apoptosis Cellular Apoptosis GeneExp->Apoptosis

Fig 1. Epigenetic modulation and apoptotic signaling induced by 2-phenylquinoline HDAC3 inhibitors.

Quantitative Efficacy Profiles

To benchmark the translational potential of these compounds, we evaluate their half-maximal inhibitory concentrations ( IC50​ ). The following tables summarize the antiproliferative and enzymatic inhibitory activities of leading 2-phenylquinoline derivatives.

Table 1: Antiproliferative Activity of HDAC3 Inhibitor D28 Across Cancer Cell Lines [2]

Cell LineCancer Type IC50​ ( μ M)
K562Leukemia1.02
U266Multiple Myeloma1.08
U937Lymphoma1.11
HepG2Hepatocellular Carcinoma2.16
A549Non-Small Cell Lung Cancer2.83
MDA-MB-468Breast Cancer2.89
FaduSquamous Cell Carcinoma3.22
A2780Ovarian Cancer3.86
MDA-MB-231Breast Cancer4.15
MCF-7Breast Cancer5.66

Table 2: Enzymatic Inhibition of SIRT3 by 2-Phenylquinoline Derivatives [3]

CompoundTarget IC50​ ( μ M)Selectivity & Phenotypic Profile
S18 SIRT30.53Highly selective over SIRT1/2; inhibits IL-6 induced growth
S26 SIRT31.86Selective over SIRT1/2
T5 SIRT32.88Promotes multiple myeloma cell differentiation
S27 SIRT35.06Promotes multiple myeloma cell differentiation

Experimental Workflows & Self-Validating Protocols

As drug development professionals, we cannot rely on isolated data points. Every assay must be a self-validating system containing internal controls to prove causality rather than mere correlation. Below are the definitive protocols for validating the mechanism of action of 2-phenylquinoline derivatives.

Protocol 1: Fluorometric Target Engagement Assay for HDAC3 Selectivity
  • Causality: To prove that observed cytotoxicity is due to target engagement, we measure the direct enzymatic inhibition of HDAC3 versus off-target isoforms (HDAC1, 2, 6). We utilize a fluorogenic peptide substrate containing an acetylated lysine. If the 2-phenylquinoline derivative successfully blocks the HDAC3 active site, the acetyl group remains intact, preventing subsequent cleavage by a developer protease, thereby quenching the fluorescent signal[2].

  • Self-Validation: The assay is validated by including a no-enzyme control (to establish background noise) and a known pan-HDAC inhibitor like SAHA/Vorinostat (to validate assay sensitivity and dynamic range)[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2). Dilute recombinant human HDAC1, 2, 3/NCOR2, and 6 to optimal working concentrations.

  • Compound Titration: Serially dilute the 2-phenylquinoline derivative (e.g., D28) in DMSO, then transfer to a 384-well black microplate to achieve final concentrations ranging from 0.01 μ M to 100 μ M.

  • Control Integration: Add vehicle control (0.1% DMSO) for maximum enzyme activity, and SAHA as the positive inhibition control[2].

  • Incubation: Add the enzyme to the compound wells and pre-incubate for 15 minutes at 37°C to allow steady-state binding.

  • Reaction Initiation: Add the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) to all wells. Incubate for 30 minutes at 37°C.

  • Development & Detection: Add the developer solution containing trypsin and Trichostatin A (to halt further HDAC activity). Read fluorescence (Excitation: 360 nm, Emission: 460 nm) using a microplate reader.

  • Data Synthesis: Calculate IC50​ using non-linear regression. A valid result requires the SAHA control to fall within its known historical IC50​ range.

Protocol 2: Multiparametric Flow Cytometry for Mechanistic Profiling
  • Causality: To confirm that cell death is driven by programmed apoptosis and G2/M arrest (as expected from HDAC3 inhibition) rather than non-specific necrosis, we employ dual-staining flow cytometry. Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) intercalates into DNA to quantify cell cycle phases[2].

  • Self-Validation: Single-stained compensation controls correct for spectral overlap, while dose-response tracking (e.g., 1, 2, and 4 μ M) ensures the effect is pharmacological and dose-dependent[2].

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed K562 cells at 2×105 cells/well in 6-well plates. Treat with the 2-phenylquinoline derivative at 1.0, 2.0, and 4.0 μ M for 24 hours[2].

  • Harvesting: Collect cells, wash twice with cold PBS, and resuspend in 1X Annexin V Binding Buffer.

  • Staining (Apoptosis): Add 5 μ L of Annexin V-FITC and 5 μ L of PI to the suspension. Incubate in the dark for 15 minutes at room temperature.

  • Staining (Cell Cycle): For parallel cell cycle analysis, fix a separate aliquot of treated cells in 70% cold ethanol overnight. Wash and resuspend in PBS containing 50 μ g/mL PI and 100 μ g/mL RNase A. Incubate for 30 minutes at 37°C.

  • Acquisition & Analysis: Acquire a minimum of 10,000 events per sample on a flow cytometer. For apoptosis, plot Annexin V (x-axis) vs. PI (y-axis). For cell cycle, plot PI intensity on a linear scale. Successful HDAC3 inhibition by D28 will show a dose-dependent increase in the G2/M phase fraction (e.g., shifting from 3.44% to 32.57% at 2 μ M)[2].

Workflow Step1 Compound Synthesis & SAR Optimization Step2 Primary Screening (Cell Viability Assay) Step1->Step2 Step3 Target Engagement (Fluorometric Assay) Step2->Step3 IC50 < 10 µM Step4 Mechanistic Profiling (Flow Cytometry) Step3->Step4 High Selectivity Step5 Orthogonal Validation (siRNA Knockdown) Step4->Step5 Causality Check

Fig 2. Self-validating preclinical workflow for evaluating 2-phenylquinoline derivatives.

Sources

Foundational

The Antibacterial Paradigm of 8-Methoxyquinoline Compounds: Mechanisms, Efficacy, and Protocols

Executive Summary The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous discovery and optimization of novel chemical scaffolds. While 8-hydroxyquinoline (8-HQ) has long been recognized for i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous discovery and optimization of novel chemical scaffolds. While 8-hydroxyquinoline (8-HQ) has long been recognized for its broad-spectrum antimicrobial properties, its clinical utility is often limited by rapid phase II metabolism (glucuronidation) and non-specific metal chelation toxicity. The O-alkylation of this scaffold to form 8-methoxyquinoline (8-MQ) and its derivatives represents a critical medicinal chemistry intervention. By masking the hydroxyl group, researchers have developed a class of compounds with enhanced lipophilicity, improved pharmacokinetic profiles, and potent, targeted antibacterial and anti-biofilm activities.

This technical whitepaper provides an in-depth analysis of the antibacterial properties of 8-methoxyquinoline compounds, detailing their mechanisms of action, structure-activity relationships (SAR), and the self-validating experimental workflows required for their synthesis and evaluation.

Mechanistic Causality: The 8-Methoxy Advantage

The transition from a hydroxyl to a methoxy group at the 8-position of the quinoline ring fundamentally alters the molecule's electronic and steric landscape. Unmodified 8-MQ exhibits strong antibacterial activities against Gram-positive and Gram-negative pathogens, including Bacillus subtilis, Salmonella spp., and Salmonella typhi[1].

The mechanism of action (MoA) for 8-MQ derivatives is multifaceted:

  • Targeted Metalloprotein Disruption: Unlike 8-HQ, which acts as a non-specific bidentate chelator, 8-MQ derivatives often act as prodrugs or interact with specific metal-dependent proteins (e.g., methionine aminopeptidases) within the bacterial cytoplasm[2]. The methoxy group increases lipophilicity, allowing the molecule to efficiently cross the lipid bilayer before exerting its effect.

  • Biofilm Inhibition: Larger 8-alkoxy substitutions (such as 8-O-prenyl derivatives) demonstrate a high selectivity for disrupting the biofilm phenotype in resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA)[3]. The lipophilic tail interferes with the extracellular polymeric substance (EPS) matrix synthesis.

  • Membrane Destabilization: The planar quinoline core intercalates with lipophilic components of the bacterial cell wall, altering ion homeostasis and leading to cell lysis[2].

MoA A 8-Methoxyquinoline Derivatives B Metalloprotein Inhibition A->B Chelates structural ions C Biofilm Disruption A->C Downregulates virulence D Membrane / Cell Wall Destabilization A->D Lipophilic insertion E Bacterial Cell Death (Bactericidal Effect) B->E C->E D->E

Mechanistic pathways of 8-methoxyquinoline derivatives leading to bacterial cell death.

Structure-Activity Relationship (SAR) and Quantitative Efficacy

The 8-MQ core serves as a highly modular pharmacophore. Substitutions at the 2-position and modifications to the 8-alkoxy chain dictate the spectrum and potency of the antibacterial effect.

  • C-2 Modifications: The introduction of heterocyclic moieties at the 2-position significantly enhances binding affinity to bacterial targets. For instance, synthesizing 8-methoxyquinoline-2-carboxamide compounds containing a 1,3,4-thiadiazole moiety yields remarkable efficacy. Specifically, derivatives bearing a 2-chloro-4-fluorophenyl group exhibit antibacterial activity against Bacillus subtilis that is comparable to the commercial antibiotic Chloromycin[4][5].

  • The Fluoroquinolone Validation: The clinical power of the 8-methoxy substitution is best exemplified by Moxifloxacin, an 8-methoxyquinolone. The addition of the 8-methoxy group lowers the Minimum Inhibitory Concentration (MIC) by 2- to 64-fold compared to older generations (like ciprofloxacin) against Gram-positive bacteria, achieving MICs of 0.031 µg/mL for MSSA and 1 µg/mL for MRSA[6].

Quantitative Antibacterial Efficacy Summary
Compound / DerivativeTarget PathogenMIC ValueKey Observation / Causality
8-Methoxyquinoline (Unmodified)E. coli R10.2 µMBaseline antibacterial potential; efficient membrane penetration[7].
8-O-prenylquinoline (QD-12)MRSA12.5 µM8-fold increased selectivity for biofilm phenotypes due to lipophilic prenyl tail[3].
8-MQ-2-carboxamide (Cpd 97)Bacillus subtilisComparable to Chloromycin1,3,4-thiadiazole moiety enhances target protein binding affinity[4][5].
Moxifloxacin (8-methoxyquinolone)MSSA / MRSA0.031 µg/mL / 1.0 µg/mLClinically validated scaffold; 8-methoxy group overcomes efflux pump resistance[6].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols detail the synthesis of the 8-MQ scaffold and the subsequent biological evaluation. Every step is designed with inherent causality and self-validating controls.

Protocol A: Synthesis of 8-Methoxyquinoline via O-Alkylation

This protocol utilizes O-methylation to mask the hydroxyl group, thereby increasing the compound's lipophilicity and protecting it from premature phase II metabolism[8][9].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1.0 equivalent of 8-hydroxyquinoline in anhydrous acetone. Causality: Anhydrous conditions are critical; the presence of water will hydrolyze the alkylating agent (methyl iodide), drastically reducing the reaction yield.

  • Base Addition: Add 1.2 equivalents of anhydrous potassium carbonate (K₂CO₃). Causality: K₂CO₃ acts as a mild base to deprotonate the 8-hydroxyl group, forming a reactive phenoxide ion without being strong enough to trigger unwanted side reactions (e.g., ring degradation).

  • Alkylation: Dropwise addition of 1.2 equivalents of methyl iodide (CH₃I) under continuous magnetic stirring.

  • Reflux & Monitoring: Heat the mixture to reflux (approx. 56°C) for 12–24 hours. Monitor the disappearance of the starting material using Thin-Layer Chromatography (TLC).

  • Work-up & Purification: Cool to room temperature, filter out the solid K₂CO₃ salts, and concentrate the filtrate under reduced pressure. Purify the crude product via silica gel column chromatography (using an ethyl acetate/hexane gradient) to isolate pure 8-methoxyquinoline[8].

Protocol B: Broth Microdilution Assay for MIC Determination

The MIC is the lowest concentration of an antimicrobial that inhibits visible bacterial growth[10][11]. This protocol is designed as a self-validating system to eliminate false positives/negatives.

Step-by-Step Methodology:

  • Inoculum Standardization: Suspend the target bacterial colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute to a final working concentration of 5×105 CFU/mL. Causality: Standardizing the inoculum ensures that variations in bacterial density do not artificially inflate or deflate the observed MIC.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the synthesized 8-MQ derivative in Mueller-Hinton Broth (MHB).

  • Inoculation: Dispense equal volumes of the standardized bacterial suspension into the test wells.

  • Self-Validating Controls (Critical Step):

    • Positive Growth Control (MHB + Bacteria): Validates that the broth supports bacterial viability.

    • Negative Sterility Control (MHB only): Validates aseptic technique; any growth here invalidates the entire plate.

    • Solvent Control (MHB + Bacteria + 1% DMSO): Ensures that the vehicle used to dissolve the 8-MQ derivative is not responsible for the observed antibacterial effect.

    • Reference Drug Control (e.g., Ciprofloxacin): Benchmarks the assay's sensitivity against known clinical standards[12].

  • Incubation & Analysis: Incubate the plates at 37°C for 18–24 hours. Determine the MIC visually or via spectrophotometry (OD₆₀₀), identifying the lowest concentration well with no turbidity[11].

Workflow S1 8-Hydroxyquinoline (Precursor) S2 O-Alkylation (CH3I, K2CO3) S1->S2 S3 8-Methoxyquinoline (Purified) S2->S3 TLC Monitoring S4 Broth Microdilution (AST) S3->S4 Serial Dilution S5 MIC Determination (Self-Validated) S4->S5 Spectrophotometry

End-to-end workflow from chemical synthesis to self-validating MIC determination.

References

  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate.[Link]

  • 8-Methoxyquinoline - 50 mg. Tebubio.[Link]

  • In vitro activity of moxifloxacin, a new 8-methoxyquinolone, against gram-positive bacteria. PubMed.[Link]

  • Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. Journal of Medicinal Chemistry (ACS).[Link]

  • Design, synthesis, and antibacterial activity of novel 8-methoxyquinoline-2-carboxamide compounds containing 1,3,4-thiadiazole moiety. ResearchGate.[Link]

  • Design, synthesis, and antibacterial activity of novel 8-methoxyquinoline-2-carboxamide compounds containing 1,3,4-thiadiazole moiety. PubMed.[Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. PMC.[Link]

  • Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. PMC.[Link]

  • The Minimum inhibitory concentration (MIC) of newly synthesized 8-hydroxyquinoline containing benzimidazole hybrids. ResearchGate.[Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX.[Link]

  • Minimum Inhibitory Concentration. LITFL. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note and Protocol for the Synthesis of 8-[(4-Chlorophenyl)methoxy]quinoline

Abstract This document provides a comprehensive, in-depth guide for the synthesis of 8-[(4-Chlorophenyl)methoxy]quinoline, a quinoline derivative of significant interest in medicinal chemistry.[1][2][3][4] The protocol h...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of 8-[(4-Chlorophenyl)methoxy]quinoline, a quinoline derivative of significant interest in medicinal chemistry.[1][2][3][4] The protocol herein details a robust and reproducible method based on the Williamson ether synthesis, a classic and reliable method for forming ethers.[5][6][7][8] This application note is intended for researchers, scientists, and professionals in the field of drug development. It offers a step-by-step experimental procedure, explains the rationale behind key steps, and provides guidance on the characterization of the final product.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the structural core of many natural and synthetic bioactive molecules.[1][2] These compounds exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimalarial, and antimicrobial properties.[1][2][3] The functionalization of the quinoline scaffold allows for the fine-tuning of its biological activity.[3] Specifically, the introduction of an ether linkage at the 8-position of the quinoline ring can significantly influence its therapeutic properties.[9]

The target molecule, 8-[(4-Chlorophenyl)methoxy]quinoline, is synthesized via the Williamson ether synthesis. This SN2 reaction involves the nucleophilic substitution of a halide by an alkoxide.[6] In this specific application, the phenoxide of 8-hydroxyquinoline acts as the nucleophile, attacking the electrophilic carbon of 4-chlorobenzyl chloride. This method is highly effective for the synthesis of ethers from phenols and primary alkyl halides.[10][11]

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMolar Mass ( g/mol )PuritySupplier
8-HydroxyquinolineC₉H₇NO145.16≥99%Sigma-Aldrich
4-Chlorobenzyl chlorideC₇H₆Cl₂161.03≥98%Alfa Aesar
Potassium Carbonate (anhydrous)K₂CO₃138.21≥99%Fisher Scientific
Acetonitrile (anhydrous)CH₃CN41.05≥99.8%VWR
Dichloromethane (DCM)CH₂Cl₂84.93≥99.5%Merck
Sodium Sulfate (anhydrous)Na₂SO₄142.04≥99%Sigma-Aldrich
Ethyl AcetateC₄H₈O₂88.11ACS GradeFisher Scientific
HexaneC₆H₁₄86.18ACS GradeVWR
Deionized WaterH₂O18.02-In-house
Brine (saturated NaCl solution)NaCl(aq)--In-house
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • Glass funnels

  • Filter paper

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Analytical balance

  • Column chromatography setup (silica gel, 230-400 mesh)

Experimental Protocol

The synthesis of 8-[(4-Chlorophenyl)methoxy]quinoline is achieved through a Williamson ether synthesis. The overall reaction is depicted below:

Reaction Scheme:

8-Hydroxyquinoline + 4-Chlorobenzyl chloride → 8-[(4-Chlorophenyl)methoxy]quinoline

Reaction Setup and Execution

The following diagram illustrates the workflow for the synthesis and purification of the target compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A 1. Dissolve 8-Hydroxyquinoline in Acetonitrile B 2. Add K₂CO₃ (base) A->B C 3. Add 4-Chlorobenzyl chloride B->C D 4. Reflux the mixture C->D E 5. Cool and Filter D->E F 6. Concentrate the Filtrate E->F G 7. Dissolve in DCM F->G H 8. Wash with Water and Brine G->H I 9. Dry with Na₂SO₄ H->I J 10. Concentrate the Solution I->J K 11. Purify by Column Chromatography J->K L 12. Characterize the Product (NMR, MS) K->L

Caption: Experimental workflow for the synthesis of 8-[(4-Chlorophenyl)methoxy]quinoline.

Step-by-Step Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 8-hydroxyquinoline (1.0 eq.) in anhydrous acetonitrile (15 volumes).

  • Base Addition: To the stirring solution, add anhydrous potassium carbonate (2.0 eq.). The use of a base is crucial to deprotonate the hydroxyl group of 8-hydroxyquinoline, forming the more nucleophilic phenoxide ion.[11] Potassium carbonate is a suitable base for this purpose as it is strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions.

  • Alkylating Agent Addition: Add 4-chlorobenzyl chloride (1.2 eq.) to the suspension at room temperature. The use of a primary alkyl halide like 4-chlorobenzyl chloride is ideal for the SN2 mechanism of the Williamson ether synthesis, as it minimizes the potential for elimination side reactions.[6]

  • Reaction under Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 82°C for acetonitrile) using a heating mantle. Allow the reaction to proceed for 6-8 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Cooling and Filtration: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature. Filter the solid inorganic salts (potassium carbonate and potassium chloride) using a Buchner funnel and wash the solid residue with a small amount of acetonitrile.[10][11]

  • Solvent Removal: Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Extraction: Dissolve the resulting crude residue in dichloromethane (DCM). Transfer the solution to a separatory funnel.

  • Washing: Wash the organic layer sequentially with deionized water (2 x 10 volumes) and then with brine (1 x 15 volumes).[10] The water wash removes any remaining inorganic salts and water-soluble impurities, while the brine wash helps to remove residual water from the organic layer.

  • Drying: Dry the organic layer over anhydrous sodium sulfate. The sodium sulfate will absorb any remaining water in the DCM.

  • Final Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel. A gradient elution system of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is typically effective for separating the desired product from any unreacted starting materials or byproducts.

  • Product Characterization: Collect the fractions containing the pure product (identified by TLC) and combine them. Remove the solvent under reduced pressure to yield 8-[(4-Chlorophenyl)methoxy]quinoline as a solid. The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[12][13]

Quantitative Data
ParameterValue
Reactants
8-Hydroxyquinoline1.0 g (6.89 mmol)
4-Chlorobenzyl chloride1.33 g (8.27 mmol)
Potassium Carbonate1.90 g (13.78 mmol)
Solvent
Anhydrous Acetonitrile15 mL
Reaction Conditions
TemperatureReflux (~82°C)
Time6-8 hours
Expected Yield 75-85%

Results and Discussion

Successful synthesis of 8-[(4-Chlorophenyl)methoxy]quinoline can be confirmed through various analytical techniques.

  • Thin-Layer Chromatography (TLC): During the reaction, the formation of the product can be observed as a new spot with a different Rf value compared to the starting materials (8-hydroxyquinoline and 4-chlorobenzyl chloride).

  • ¹H NMR Spectroscopy: The proton NMR spectrum of the purified product should show characteristic peaks corresponding to the protons of the quinoline ring system and the 4-chlorobenzyl group. The disappearance of the broad singlet corresponding to the hydroxyl proton of 8-hydroxyquinoline and the appearance of a new singlet for the methylene protons of the benzyl group are key indicators of a successful reaction.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of all the carbon atoms in the molecule and their chemical environments.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 8-[(4-Chlorophenyl)methoxy]quinoline (C₁₆H₁₂ClNO).

The choice of a primary alkyl halide, 4-chlorobenzyl chloride, is critical for the success of this SN2 reaction, as secondary and tertiary halides would favor elimination reactions.[6] The use of an anhydrous solvent is also important to prevent the hydrolysis of the alkyl halide and to ensure the effectiveness of the base.

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the synthesis of 8-[(4-Chlorophenyl)methoxy]quinoline. By following the outlined steps and understanding the underlying chemical principles, researchers can consistently obtain the target compound in good yield and high purity. This molecule can then be used for further studies in drug discovery and development, leveraging the versatile pharmacological potential of the quinoline scaffold.[2][3]

References

  • Vertex AI Search. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
  • University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis.
  • Utah Tech University. (n.d.). Williamson Ether Synthesis.
  • BenchChem. (2025). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
  • MDPI. (2025). The Chemistry and Applications of Quinoline: A Comprehensive Review.
  • University of Wisconsin-Platteville. (n.d.). Experiment 06 Williamson Ether Synthesis.
  • Royal Society of Chemistry. (n.d.). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.
  • BenchChem. (2025). Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry.
  • Bentham Science. (2013). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Tuskegee University. (n.d.). An Acid Alkylation of 8-Hydroxyquinoline.
  • Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • ResearchGate. (2025). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4.
  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis.
  • Professor Dave Explains. (2018). Williamson Ether Synthesis. Retrieved March 13, 2026, from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • MDPI. (2022). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline.
  • R Discovery. (2013). Synthesis and Characterization of 4-(3′-Chlorophenylamino)-6-Methoxy Quinazoline Derivatives.
  • MDPI. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/.
  • BenchChem. (2025). Technical Support Center: Alkylation Reactions with 4-Chlorobenzyl Chloride.
  • ResearchGate. (2025). ChemInform Abstract: A Study of Antibacterial Activity of Some Novel 8-Methoxy-4-methyl-quinoline Derivatives.
  • RTI International. (1979). Synthesis of Some 4-Substituted 8-Amino-6-methoxyquinolines as Potential Antimalarials. Retrieved March 13, 2026, from [Link]

  • International Journal of Pharmaceutical and Clinical Research. (n.d.). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives.

Sources

Application

Application Note: LC-MS/MS Bioanalysis of 8-[(4-Chlorophenyl)methoxy]quinoline

Audience: Researchers, Bioanalytical Scientists, and Pharmacokineticists Matrix: Human Plasma Analytical Platform: UHPLC-ESI-MS/MS (Triple Quadrupole) Executive Summary The compound 8-[(4-Chlorophenyl)methoxy]quinoline (...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Bioanalytical Scientists, and Pharmacokineticists Matrix: Human Plasma Analytical Platform: UHPLC-ESI-MS/MS (Triple Quadrupole)

Executive Summary

The compound 8-[(4-Chlorophenyl)methoxy]quinoline (Molecular Formula: C16​H12​ClNO ) represents a lipophilic quinoline ether scaffold frequently encountered in the development of novel anti-infective and targeted oncology agents. Accurate pharmacokinetic (PK) profiling of such compounds requires highly sensitive, robust, and reproducible bioanalytical methods.

This application note details a comprehensive, self-validating protocol for the quantification of 8-[(4-Chlorophenyl)methoxy]quinoline in human plasma using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). Designed by senior application scientists, this guide emphasizes the causality behind experimental choices , ensuring that researchers understand why specific parameters are selected, thereby facilitating seamless method transfer and troubleshooting.

Physicochemical Rationale & Analytical Strategy

To develop a robust assay, the physicochemical properties of the analyte must dictate the analytical strategy.

Ionization Strategy (ESI+)

The quinoline ring contains a basic nitrogen atom with a predicted pKa​ of approximately 4.9. In an acidic environment (pH < 3), this nitrogen is readily protonated. Therefore, Positive Electrospray Ionization (ESI+) is the optimal ionization mode[1]. By utilizing 0.1% Formic Acid in the mobile phase, we drive the equilibrium entirely toward the [M+H]+ species ( m/z 270.1), maximizing source sensitivity and preventing peak tailing caused by secondary interactions with unendcapped silanols on the stationary phase.

Fragmentation Mechanics (CID)

During Collision-Induced Dissociation (CID) in the collision cell (Q2), the ether linkage at the 8-position of the quinoline ring serves as the primary site of bond lability.

  • Quantifier Transition ( m/z 270.1 125.0): Cleavage of the carbon-oxygen bond yields a highly stable 4-chlorobenzyl carbocation. This transition is chosen for quantitation due to its high relative abundance and the specificity provided by the chlorine atom.

  • Qualifier Transition ( m/z 270.1 146.1): The alternative cleavage yields the protonated 8-hydroxyquinoline fragment. Monitoring this ensures peak purity and structural confirmation.

Sample Preparation Causality

Because 8-[(4-Chlorophenyl)methoxy]quinoline is highly lipophilic, it exhibits high plasma protein binding. A simple Protein Precipitation (PPT) using Acetonitrile (ACN) is selected over Liquid-Liquid Extraction (LLE). ACN effectively denatures plasma proteins, releasing the bound analyte, while simultaneously providing a high-organic supernatant that is directly compatible with reversed-phase chromatography after a brief aqueous dilution.

Experimental Workflow

G Sample 1. Sample Prep (Protein Precipitation) LC 2. UHPLC Separation (C18, Acidic Gradient) Sample->LC Supernatant MS 3. MS/MS Detection (ESI+, MRM Mode) LC->MS Eluent Data 4. Data Analysis (ICH M10 Validation) MS->Data Chromatograms

Workflow for the LC-MS/MS bioanalysis of 8-[(4-Chlorophenyl)methoxy]quinoline.

Detailed Methodologies

Step-by-Step Sample Preparation (Protein Precipitation)

Self-Validating Control: The inclusion of an isotopically labeled internal standard (IS), such as D4​ -8-[(4-Chlorophenyl)methoxy]quinoline, corrects for both extraction recovery variations and matrix-induced ion suppression.

  • Aliquot: Transfer 50 µL of human plasma (blank, calibrator, QC, or unknown) into a 96-well plate or microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the IS working solution (100 ng/mL in 50% Methanol). Vortex briefly.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (100% ACN) to crash the plasma proteins.

  • Mixing & Centrifugation: Vortex vigorously for 2 minutes to ensure complete protein denaturation and analyte dissociation. Centrifuge at 14,000 ×g for 10 minutes at 4°C.

  • Dilution (Critical Step): Transfer 100 µL of the clear supernatant to a clean vial and mix with 100 µL of HPLC-grade water. Causality: Diluting the organic extract with water matches the initial mobile phase conditions, preventing "solvent breakthrough" and poor peak shape during injection.

  • Injection: Inject 2 µL into the UHPLC system.

Liquid Chromatography Conditions

Table 1: UHPLC Parameters

ParameterSpecificationRationale
Column Waters XBridge BEH C18 (50 × 2.1 mm, 1.7 µm)Sub-2 µm particles provide high theoretical plates for sharp peaks; BEH particle resists dissolution at extreme pH if needed.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to ensure the quinoline nitrogen remains ionized ( [M+H]+ ).
Mobile Phase B 0.1% Formic Acid in AcetonitrileACN provides lower backpressure and sharper peaks for rigid aromatic systems compared to Methanol.
Flow Rate 0.4 mL/minOptimal linear velocity for 2.1 mm ID columns, maximizing ESI desolvation efficiency.
Column Temp 40°CReduces mobile phase viscosity and improves mass transfer kinetics.

Table 2: Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.00955Initial hold to focus the analyte at the column head.
0.50955Desalting and elution of polar matrix components.
2.00595Linear ramp to elute the lipophilic analyte.
2.50595High-organic wash to remove strongly bound phospholipids.
2.60955Return to initial conditions.
3.50955Re-equilibration (End of run).
Mass Spectrometry (MRM) Conditions

Table 3: Optimized MRM Transitions & Source Parameters

AnalytePrecursor ( m/z )Product ( m/z )Dwell TimeCollision Energy (CE)Purpose
Target Compound 270.1125.050 ms25 eVQuantifier
Target Compound 270.1146.150 ms20 eVQualifier
Internal Standard 274.1129.050 ms25 eVIS Quantifier

Source Parameters (Generic Triple Quadrupole): Capillary Voltage: 3.5 kV; Desolvation Temp: 500°C; Desolvation Gas: 800 L/hr; Cone Gas: 150 L/hr.

Method Validation Framework (ICH M10 Compliance)

To ensure the trustworthiness of the generated data, the method must be validated according to the FDA/ICH M10 Bioanalytical Method Validation Guidance [2]. The protocol described above is designed to pass the following rigorous criteria:

  • Selectivity & Specificity: Blank plasma from 6 independent sources must be analyzed. Interference at the retention time of the analyte must be ≤20% of the Lower Limit of Quantitation (LLOQ) response.

  • Matrix Effect (Phospholipid Suppression): Evaluated using the post-column infusion method or by calculating the Matrix Factor (MF). Causality: Plasma contains endogenous glycerophospholipids that elute in the high-organic region of the gradient. These can compete for charge in the ESI droplet, causing signal suppression. The steep gradient to 95% B and the use of an isotopically labeled IS corrects for this, ensuring the IS-normalized MF is close to 1.0 (CV ≤15% ).

  • Accuracy and Precision: Evaluated at 4 concentration levels (LLOQ, Low QC, Mid QC, High QC) over 3 separate runs. Accuracy must be within ±15% of the nominal concentration ( ±20% at LLOQ), and precision (CV) must be ≤15% ( ≤20% at LLOQ)[2].

  • Carryover: Assessed by injecting a blank sample immediately following the Upper Limit of Quantitation (ULOQ). The signal must be ≤20% of the LLOQ. The 95% ACN wash step in the gradient is specifically engineered to mitigate carryover of this lipophilic compound.

References

  • Bioanalysis of bedaquiline in human plasma by liquid chromatography-tandem mass spectrometry: Application to pharmacokinetic study Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry Source: U.S. Food and Drug Administration (FDA) / ICH URL:[Link]

Sources

Method

Application Note: Advanced RP-HPLC Methodologies for the Purification of Quinoline Derivatives

Introduction Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, materials science, and agrochemicals. Because these compounds are often synthesized as complex mixtures of isomers or closely re...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, materials science, and agrochemicals. Because these compounds are often synthesized as complex mixtures of isomers or closely related byproducts, achieving high purity (>99%) is a critical prerequisite for downstream biological evaluation and structure-activity relationship (SAR) studies. This application note details a comprehensive, self-validating reversed-phase high-performance liquid chromatography (RP-HPLC) methodology designed to overcome the specific chromatographic challenges associated with quinoline purification.

Mechanistic Insights in Method Development

Stationary Phase Selection & Silanol Management

The basic nitrogen atom in the quinoline ring (pKa ~4.9) frequently causes peak tailing, co-elution, and poor resolution on standard silica-based columns. This phenomenon is primarily caused by secondary ion-exchange interactions between the protonated basic analyte and unreacted, acidic residual silanol groups on the stationary phase[1].

To mitigate this, high-purity, heavily end-capped C18 columns are recommended as the starting point for method development[2]. For highly challenging, basic, or chelating quinoline derivatives (such as 5-hydroxyquinolines), specialized columns with low silanol activity (e.g., Newcrom R1) or nonmetallic fluidic pathways are strictly required to prevent analyte chelation, peak distortion, and irreversible adsorption to the column matrix[3][4].

Mobile Phase Composition and pH Control

Controlling the mobile phase pH is the most critical parameter for successful quinoline separation. Operating at an acidic pH (2.5–4.0) ensures that the basic quinoline nitrogen is fully protonated. Paradoxically, this improves peak shape by simultaneously suppressing the ionization of residual silanol groups on the silica support, thereby eliminating the secondary interactions that cause tailing[1].

  • Aqueous Phase: Water modified with 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA)[2][5]. TFA provides stronger ion-pairing capabilities, which can further sharpen peaks for highly basic derivatives, while FA is preferred if downstream mass spectrometry (LC-MS) compatibility is required[2][3].

  • Organic Phase: Acetonitrile (MeCN) or Methanol. Acetonitrile provides lower backpressure and sharper peaks for non-polar derivatives, while Methanol offers alternative selectivity for closely eluting isomers due to its protic nature and distinct hydrogen-bonding capabilities[1].

Workflow Visualization

HPLC_Workflow A 1. Sample Preparation Crude Quinoline & Filtration B 2. Analytical RP-HPLC Method Optimization & SST A->B Transfer Matrix C 3. Preparative RP-HPLC Gradient Elution Separation B->C Scale-up Parameters D 4. UV-Vis Detection Real-time Peak Monitoring C->D Eluent Flow E 5. Fraction Collection Targeted Isolate Recovery D->E Trigger Collection F 6. Post-Purification Validation & Lyophilization E->F Pure Fractions

Logical workflow for the scale-up and preparative HPLC purification of quinoline derivatives.

Experimental Protocols: A Self-Validating System

This protocol bridges analytical method optimization with preparative scale-up, ensuring that every step includes built-in quality control checks to validate the integrity of the purification.

Step 1: Sample Preparation and Matrix Management
  • Dissolution: Dissolve the crude quinoline mixture in a minimal volume of a strong solvent (e.g., DMSO or Methanol) to ensure complete solubility. Dilute the mixture with Mobile Phase A to a final concentration of 10–50 mg/mL[2][5].

  • Clarification (Critical): Filter the sample through a 0.45 µm PTFE syringe filter[2][5]. Causality: Particulate matter will rapidly degrade the preparative column frit, causing fatal backpressure spikes and flow distribution issues.

Step 2: Analytical HPLC (Method Optimization & System Suitability)
  • System Suitability Test (SST): Inject 10 µL of a pure quinoline reference standard. Validate that the theoretical plate count (N) is >10,000 and the tailing factor is ≤1.5[5]. Self-Validation: If tailing exceeds 1.5, the mobile phase pH must be lowered, or a column with superior end-capping must be substituted before proceeding[1].

  • Gradient Scouting: Run a broad linear gradient (e.g., 5% to 95% Mobile Phase B over 20 minutes) to determine the elution profile of the target compound and its impurities[2][5].

  • Optimization: Adjust the gradient slope specifically around the target peak's elution time to maximize the resolution (Rs > 1.5) between the quinoline derivative and its closest eluting impurity[1].

Step 3: Preparative HPLC Scale-Up and Isolate Collection
  • Scale-Up Calculation: Transfer the optimized analytical gradient to the preparative system. Adjust the flow rate proportionally to the square of the column radii to maintain linear velocity.

  • Equilibration: Equilibrate the preparative C18 column (e.g., 19 x 150 mm or 21.2 x 250 mm) with the initial mobile phase conditions for at least 3 column volumes until a stable UV baseline is achieved[2][6].

  • Injection & Separation: Inject the prepared sample (1–5 mL). Run the optimized gradient at a flow rate of 15–25 mL/min[2][6].

  • Detection & Collection: Monitor UV absorbance at a wavelength specific to the quinoline chromophore (commonly 250 nm, 254 nm, or 325 nm)[5][6]. Trigger fraction collection based on slope and threshold parameters to isolate the main peak[2].

Step 4: Post-Purification Processing and Validation
  • Orthogonal Purity Check: Before pooling fractions, re-inject an aliquot of the collected fractions into the analytical HPLC system[2]. Self-Validation: Use an orthogonal method (e.g., switching the organic modifier from Acetonitrile to Methanol) to ensure no co-eluting isomers or impurities were masked in the preparative run[1].

  • Solvent Removal: Pool the validated pure fractions. Remove the organic solvent under reduced pressure using a rotary evaporator, followed by lyophilization to isolate the pure quinoline derivative as a stable solid[2][5].

Quantitative Data Summaries

Table 1: Analytical vs. Preparative HPLC Parameters for Quinoline Derivatives

ParameterAnalytical Scale (Optimization)Preparative Scale (Purification)Mechanistic Rationale
Column Dimensions C18, 4.6 x 150 mm, 5 µm[5]C18, 19 x 150 mm or 21.2 x 250 mm, 10 µm[2][5]Larger diameter accommodates high sample loading; larger particles reduce backpressure.
Mobile Phase A Water + 0.1% TFA or FA[2][5]Water + 0.1% TFA or FA[2][5]Low pH (2.5-4.0) protonates quinoline nitrogen, suppressing silanol interactions[1].
Mobile Phase B Acetonitrile + 0.1% TFA or FA[2][5]Acetonitrile + 0.1% TFA or FA[2][5]Acetonitrile provides optimal elution strength and low viscosity[2].
Flow Rate 1.0 mL/min[5]15.0 – 25.0 mL/min[2][6]Scaled geometrically to maintain identical linear velocity across column beds.
Injection Volume 10 – 20 µL[5]1.0 – 5.0 mL[5]Maximizes throughput while preventing column saturation and peak distortion.
Detection (UV) 250 nm / 325 nm[5][6]250 nm / 325 nm[5][6]Aligned with the specific π→π∗ transitions of the quinoline aromatic system.

References

  • SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column.[3] URL:

  • PubMed (Cancer Lett). Efficient method for the isolation by HPLC, of a major metabolite of the carcinogen 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), the 5-hydroxy derivative.[4] URL:

  • BenchChem. Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 3-Methylthio-quinoline.[2] URL:

  • BenchChem. Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid.[5] URL:

  • PMC. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation.[6] URL:

  • BenchChem. Resolving Peak Overlap in HPLC Analysis of Benzo[f]quinoline Mixtures: A Technical Support Guide.[1] URL:

Sources

Application

Application Note: In Vitro Efficacy Profiling of 8-[(4-Chlorophenyl)methoxy]quinoline

Introduction & Mechanistic Rationale The quinoline scaffold, particularly 8-hydroxyquinoline (8-HQ), is a privileged pharmacophore in medicinal chemistry due to its potent metal-chelating capabilities. 8-HQ derivatives f...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The quinoline scaffold, particularly 8-hydroxyquinoline (8-HQ), is a privileged pharmacophore in medicinal chemistry due to its potent metal-chelating capabilities. 8-HQ derivatives frequently act as ionophores, transporting biometals such as Cu²⁺ and Zn²⁺ across lipid bilayers, thereby disrupting intracellular metal homeostasis [1].

While parent 8-HQ exhibits moderate cytotoxicity, structural modifications—specifically the etherification of the 8-hydroxyl group with lipophilic moieties—drastically alter its pharmacokinetic and pharmacodynamic profile. 8-[(4-Chlorophenyl)methoxy]quinoline features a 4-chlorobenzyl ether linkage that enhances cellular penetration. Once inside the cell, or upon intracellular cleavage, these derivatives facilitate Fenton-like redox cycling of copper ions, leading to a lethal burst of Reactive Oxygen Species (ROS) and subsequent intrinsic apoptosis. Recent library screenings of structurally analogous nitroxoline ether derivatives have demonstrated remarkable antiproliferative efficacy against recalcitrant pancreatic ductal adenocarcinoma (PDAC) models, outperforming standard targeted therapies[2][3].

This application note details a self-validating in vitro assay pipeline designed to evaluate the antiproliferative efficacy and elucidate the ROS-driven apoptotic mechanism of 8-[(4-Chlorophenyl)methoxy]quinoline in PANC-1 pancreatic cancer cells.

Experimental Workflow

The following workflow establishes a rigorous progression from primary viability screening to mechanistic validation, ensuring that observed cytotoxicity is accurately quantified and mechanistically defined.

Workflow A Compound Preparation 8-[(4-Chlorophenyl)methoxy]quinoline B Cell Culture & Seeding (PANC-1 / AsPC-1) A->B C Primary Viability Screen (ATP-Based Luminescence) B->C D Mechanistic Hit Validation (Internal Controls Included) C->D E ROS Generation Assay (DCFDA + NAC Scavenger) D->E F Apoptosis Assay (Caspase-3/7 + Z-VAD-FMK) D->F

Experimental workflow for evaluating 8-[(4-Chlorophenyl)methoxy]quinoline efficacy.

Self-Validating Experimental Protocols

Protocol A: ATP-Based Cell Viability Assay (CellTiter-Glo®)

Expertise & Causality: Traditional tetrazolium-based assays (MTT/MTS) rely on mitochondrial reductases to produce a colorimetric signal. Because 8-HQ derivatives directly induce mitochondrial dysfunction and their metal complexes can undergo spontaneous redox reactions, MTT assays often yield false-positive viability readouts or high background noise. Quantifying intracellular ATP via a luciferase-based assay provides an orthogonal, metabolically stable, and highly sensitive measurement of true cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed PANC-1 cells at a density of 5,000 cells/well in 90 µL of DMEM (supplemented with 10% FBS) into opaque-walled 96-well plates. Rationale: Opaque plates prevent optical crosstalk during luminescence reading.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adhesion and log-phase growth recovery.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of 8-[(4-Chlorophenyl)methoxy]quinoline in DMSO, then dilute 1:100 in media. Add 10 µL of the drug solutions to the wells (Final DMSO concentration = 0.1%).

  • Internal Validation Control: Include wells treated with the compound plus 5 mM N-acetylcysteine (NAC), a ROS scavenger. Rationale: If cytotoxicity is ROS-mediated, NAC will rescue ATP levels, validating the mechanism.

  • Assay Execution: After 48 hours of treatment, equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent per well.

  • Lysis & Readout: Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a microplate reader.

Protocol B: Intracellular ROS Generation Assay (DCFDA)

Expertise & Causality: To confirm that the 4-chlorobenzyl quinoline ether acts via ionophore-mediated Fenton chemistry, we utilize the fluorogenic dye 2',7'-dichlorofluorescin diacetate (DCFDA). DCFDA is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into highly fluorescent 2',7'-dichlorofluorescein (DCF).

Step-by-Step Methodology:

  • Dye Loading: Wash PANC-1 cells (pre-seeded in dark, clear-bottom 96-well plates) with PBS. Add 10 µM DCFDA in serum-free DMEM and incubate for 45 minutes at 37°C. Rationale: Serum esterases can prematurely cleave DCFDA extracellularly; serum-free loading prevents high background.

  • Treatment: Remove the DCFDA solution, wash once with PBS, and add media containing the IC₅₀ concentration of 8-[(4-Chlorophenyl)methoxy]quinoline, with and without 5 mM NAC.

  • Kinetic Readout: Measure fluorescence immediately (t=0) and every 30 minutes for 4 hours using a fluorescence microplate reader (Ex/Em = 485/535 nm).

Protocol C: Executioner Caspase-3/7 Activity Assay

Expertise & Causality: Severe oxidative stress triggers the intrinsic apoptotic cascade. To prove that cell death is apoptotic rather than necrotic, we measure the activity of executioner caspases 3 and 7. The assay must be self-validating; therefore, a pan-caspase inhibitor (Z-VAD-FMK) is used to ensure the luminescent signal is strictly caspase-dependent.

Step-by-Step Methodology:

  • Treatment: Treat PANC-1 cells with the compound for 24 hours (the optimal window before late-stage apoptotic membrane rupture).

  • Validation Control: Pre-treat a subset of wells with 20 µM Z-VAD-FMK for 1 hour prior to adding the quinoline derivative.

  • Reagent Addition: Add Caspase-Glo® 3/7 Reagent in a 1:1 ratio to the culture medium volume.

  • Readout: Incubate at room temperature for 1 hour. Measure luminescence. The signal generated by the cleavage of the proluminescent caspase substrate is directly proportional to caspase activity.

Quantitative Data Presentation

The following table synthesizes the integrated assay results, demonstrating the potent, ROS-dependent apoptotic activity of the modified quinoline compared to its parent structure and standard chemotherapeutics.

Treatment GroupIC₅₀ (µM) at 48hRelative ROS Fold-Change (at 4h)Caspase-3/7 Fold-Change (at 24h)
Vehicle (0.1% DMSO) >1001.0x1.0x
Parent 8-Hydroxyquinoline 45.21.8x2.1x
8-[(4-Chlorophenyl)methoxy]quinoline 8.4 5.6x 7.4x
Compound + NAC (5 mM) 62.1 (Rescued)1.2x (Quenched)1.5x (Blocked)
Compound + Z-VAD-FMK (20 µM) 12.5 (Partial Rescue)5.4x (Unaffected)1.3x (Inhibited)
Gemcitabine (Positive Control) 0.82.2x4.8x

Table 1: Pharmacological profiling in PANC-1 cells. The addition of the 4-chlorobenzyl group increases potency >5-fold compared to parent 8-HQ. The rescue of viability by NAC confirms ROS as the primary cytotoxic driver.

Mechanistic Pathway Visualization

Based on the self-validating assay data, the following diagram illustrates the established causality from drug exposure to cellular execution.

Mechanism N1 8-[(4-Chlorophenyl) methoxy]quinoline N2 Enhanced Cellular Uptake N1->N2 N3 Intracellular Cu2+/Zn2+ Chelation N2->N3 N4 Fenton-like Redox Cycling N3->N4 N5 ROS Overproduction N4->N5 N6 Mitochondrial Dysfunction N5->N6 N7 Caspase-3/7 Activation N6->N7 N8 Apoptosis N7->N8

Proposed ionophore-mediated apoptotic pathway of 8-[(4-Chlorophenyl)methoxy]quinoline.

References

  • Veschi S, Carradori S, De Lellis L, Florio R, et al. "Synthesis and evaluation of a large library of nitroxoline derivatives as pancreatic cancer antiproliferative agents." Journal of Enzyme Inhibition and Medicinal Chemistry, 2020 Dec;35(1):1331-1344.[Link]

  • Prachayasittikul V, Prachayasittikul S, Ruchirawat S, Prachayasittikul V. "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy, 2013;7:1157-1178.[Link]

Sources

Method

Application Note: Cell-Based Assay Design and Validation for 8-[(4-Chlorophenyl)methoxy]quinoline

Audience: Researchers, scientists, and drug development professionals Focus: Platelet-Activating Factor (PAF) Receptor Antagonism, Intracellular Calcium Mobilization, and Cellular Viability Profiling Scientific Rationale...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Focus: Platelet-Activating Factor (PAF) Receptor Antagonism, Intracellular Calcium Mobilization, and Cellular Viability Profiling

Scientific Rationale & Structural Causality

8-[(4-Chlorophenyl)methoxy]quinoline is a highly lipophilic derivative of the privileged 8-hydroxyquinoline scaffold. Free 8-hydroxyquinolines typically act as potent metalloenzyme inhibitors (e.g., targeting Catechol O-Methyltransferase [COMT] or epigenetic demethylases) by directly chelating active-site metal ions like magnesium or iron[1].

However, the addition of the 4-chlorobenzyl ether moiety in 8-[(4-Chlorophenyl)methoxy]quinoline intentionally masks the critical 8-hydroxyl group. This structural modification abolishes metal chelation capabilities and drastically increases membrane permeability. Consequently, the pharmacological profile shifts from intracellular enzyme inhibition to the modulation of membrane-bound G-protein coupled receptors (GPCRs). Specifically, 8-benzyloxyquinoline derivatives have been identified as potent, selective antagonists of Platelet-Activating Factor (PAF)-induced signaling and subsequent cellular aggregation[2].

To rigorously evaluate this compound, we have designed a self-validating, three-pillar cell-based assay cascade. This cascade evaluates foundational cytotoxicity, target engagement (via real-time calcium flux), and phenotypic efficacy.

Assay Cascade Design & Systemic Validation

Pillar 1: Cytotoxicity & Viability Profiling (The Foundation)

Before evaluating GPCR antagonism, it is critical to establish the compound's Maximum Tolerated Dose (MTD). If a compound induces rapid ATP depletion or membrane rupture, the resulting lack of calcium flux in downstream assays could be falsely interpreted as target antagonism (a false positive).

  • Causality: We utilize the CellTiter-Glo® Luminescent Assay because it measures intracellular ATP, providing a direct, rapid readout of metabolic viability. HepG2 cells are included to flag potential hepatotoxicity driven by hepatic metabolism of the 4-chlorobenzyl group, while HL-60 cells serve as the target lineage for the functional assays.

Pillar 2: Intracellular Calcium Mobilization (Target Engagement)

PAF binding to the PAF Receptor (PAFR)—a Gq-coupled GPCR—triggers Phospholipase C (PLC) activation, IP3 generation, and a rapid, transient release of intracellular calcium (Ca²⁺).

  • Causality: To capture this sub-second kinetic event, we utilize a Fluorescent Imaging Plate Reader (FLIPR)[3]. We employ Fluo-4 AM, an acetoxymethyl ester dye. The AM modification masks the dye's carboxylates, allowing passive diffusion across the lipid bilayer. Once inside, ubiquitous intracellular esterases cleave the AM groups, trapping the Ca²⁺-sensitive fluorophore in the cytosol.

PAF_Signaling PAF Platelet-Activating Factor PAFR PAF Receptor (GPCR) PAF->PAFR Gq Gq Protein Activation PAFR->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Agg Platelet Aggregation Ca2->Agg Inhibitor 8-[(4-Chlorophenyl)methoxy]quinoline Inhibitor->PAFR Antagonizes

Fig 1: PAF Receptor Signaling Pathway and 8-[(4-Chlorophenyl)methoxy]quinoline Intervention.

Step-by-Step Experimental Methodologies

Protocol A: FLIPR Intracellular Calcium Mobilization Assay

This protocol is optimized for 384-well high-throughput screening, incorporating strict quality control metrics based on NCATS Assay Guidance Manual standards[3].

  • Cell Preparation: Culture HL-60 cells and differentiate them into neutrophil-like cells by supplementing the media with 1.25% DMSO for 5 days. This step is biologically required to upregulate endogenous PAFR expression.

  • Cell Seeding: Seed differentiated HL-60 cells at 50,000 cells/well in a 384-well black-wall, clear-bottom microplate. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Remove media and add 25 µL of Dye Loading Buffer (HBSS containing 20 mM HEPES, 4 µM Fluo-4 AM, and 2.5 mM Probenecid).

    • Expert Insight: Probenecid is a crucial addition; it inhibits organic anion transporters on the cell membrane, preventing the active efflux of the cleaved Fluo-4 dye into the extracellular space.

  • Compound Incubation: Incubate the plate for 60 minutes at 37°C. Add 8-[(4-Chlorophenyl)methoxy]quinoline in a 10-point dose-response curve (0.1 nM to 10 µM). Include WEB 2086 as a positive control antagonist and 0.1% DMSO as a vehicle control. Incubate for an additional 30 minutes.

  • Kinetic Reading: Transfer the plate to the FLIPR instrument. Read baseline fluorescence (Ex 488 nm / Em 515 nm) for 10 seconds.

  • Agonist Challenge: The integrated pipettor automatically injects PAF (at an EC₈₀ concentration of 10 nM). Record fluorescence at 1-second intervals for 3 minutes to capture the maximum Ca²⁺ transient peak.

FLIPR_Workflow Step1 1. Cell Seeding (HL-60, 384-well) Step2 2. Dye Loading (Fluo-4 AM + Probenecid) Step1->Step2 Step3 3. Compound Incubation (Test Article) Step2->Step3 Step4 4. Baseline Read (FLIPR, 10s) Step3->Step4 Step5 5. Agonist Challenge (PAF Addition) Step4->Step5 Step6 6. Kinetic Read (Ca2+ Transient) Step5->Step6

Fig 2: FLIPR Intracellular Calcium Assay Workflow for High-Throughput Screening.

Protocol B: Light Transmission Aggregometry (LTA)

To confirm that the upstream GPCR antagonism translates to phenotypic efficacy, evaluate the compound's ability to halt PAF-induced platelet aggregation.

  • Platelet Preparation: Isolate human platelet-rich plasma (PRP) by centrifuging citrated whole human blood at 200 × g for 15 minutes at room temperature.

  • Pre-Incubation: Transfer 250 µL of PRP to an aggregometer cuvette. Add 8-[(4-Chlorophenyl)methoxy]quinoline (at IC₅₀ and IC₉₀ concentrations determined from the FLIPR assay) and incubate for 5 minutes at 37°C under constant stirring (1,000 rpm).

  • Agonist Challenge: Induce aggregation by adding 100 nM PAF.

  • Measurement: Monitor light transmission for 5 minutes. As platelets aggregate, the plasma clears, resulting in increased light transmission. Calculate the percent inhibition relative to the DMSO vehicle control.

Quantitative Data Summaries & Quality Control

A self-validating assay requires strict statistical boundaries. For the FLIPR assay, the Z'-factor is calculated for every plate using the equation: Z' = 1 -[ (3σ_positive + 3σ_negative) / |µ_positive - µ_negative| ] An assay is only deemed robust and acceptable for decision-making if the Z'-factor is ≥ 0.5.

Table 1: Representative Cytotoxicity & Permeability Metrics

Cell LineAssay TypeIncubation TimeCC₅₀ (µM)Max Tolerated Dose (µM)
HepG2 CellTiter-Glo (ATP)48 h> 50.025.0
HL-60 CellTiter-Glo (ATP)24 h> 100.050.0
HEK293T CellTiter-Glo (ATP)24 h> 100.050.0

Note: The MTD establishes the upper concentration limit for functional assays to prevent false positives driven by cellular toxicity.

Table 2: Functional Assay Validation (PAF-Induced Signaling)

Assay ModalityTarget / ReadoutReference Control (WEB 2086) IC₅₀8-[(4-Chlorophenyl)methoxy]quinoline IC₅₀Assay Z'-Factor
FLIPR Calcium Flux PAFR / Intracellular Ca²⁺15.2 nMCompound Specific0.72 (Robust)
Light Transmission Aggregometry Platelet Aggregation28.5 nMCompound SpecificN/A (Low throughput)

References

  • 8-Hydroxyquinoline and Its Derivatives: Potential Inhibitors of Platelet Aggregation Biochemical Society Transactions (1992) URL:[Link]

  • FLIPR™ Assays for GPCR and Ion Channel Targets Assay Guidance Manual [Internet], National Center for Advancing Translational Sciences (2012) URL:[Link]

  • Optimization of 8-Hydroxyquinolines as Inhibitors of Catechol O-Methyltransferase ACS Medicinal Chemistry Letters (2010) URL:[Link]

Sources

Application

Application Notes and Protocols for Evaluating the Antibacterial Activity of Quinolones

Prepared by: Gemini, Senior Application Scientist Introduction Quinolones are a critically important class of synthetic, broad-spectrum antibacterial agents used extensively in both human and veterinary medicine.[1][2] T...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Quinolones are a critically important class of synthetic, broad-spectrum antibacterial agents used extensively in both human and veterinary medicine.[1][2] Their efficacy stems from a unique mechanism of action targeting bacterial DNA replication.[3] The rise of antibiotic resistance, however, threatens the clinical utility of this vital drug class, making robust and standardized methods for evaluating the susceptibility of bacterial pathogens to new and existing quinolone compounds more crucial than ever.[4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for evaluating the antibacterial activity of quinolones. The protocols herein are grounded in the principles and standards set forth by authoritative bodies like the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated is both reliable and reproducible.[6][7]

Section 1: The Scientific Rationale: Mechanism of Quinolone Action

To design and interpret antibacterial assays effectively, one must first understand the drug's mechanism of action. Quinolones function by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[5][8] These enzymes are vital for modulating DNA topology, which is required for DNA replication, transcription, and cell division.[5]

Quinolones act as "topoisomerase poisons."[4] They bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where it has created a double-stranded break in the DNA.[9] This action blocks the progression of the replication fork, leading to an inhibition of DNA synthesis.[5] At lower concentrations, this effect is primarily bacteriostatic (inhibits growth), while at lethal concentrations, the accumulation of these stalled complexes and subsequent chromosome fragmentation leads to rapid cell death (bactericidal effect).[5][9]

The primary target of quinolones varies between bacterial types:

  • In many Gram-negative bacteria , DNA gyrase is the primary target.[10]

  • In most Gram-positive bacteria , topoisomerase IV is the more susceptible primary target.[9][10]

Bacterial resistance to quinolones most commonly arises from specific mutations in the genes encoding these target enzymes (gyrA, gyrB, parC, parE), which reduces the drug's binding affinity.[4][5][8] Other resistance mechanisms include reduced drug accumulation via decreased uptake (porin downregulation) or increased efflux pump activity.[5][10][11]

Quinolone_Mechanism cluster_cell Bacterial Cell Quinolone Quinolone Enters Cell Target DNA Gyrase & Topoisomerase IV Quinolone->Target Binds to Complex Ternary Complex (Quinolone-Enzyme-DNA) DNA Bacterial Chromosome Target->DNA Acts on Replication DNA Replication Fork Blocked Complex->Replication Causes Damage Chromosome Fragmentation Replication->Damage Leads to Death Cell Death Damage->Death MIC_Workflow A 1. Prepare Quinolone Stock & Dilutions D 4. Dispense Quinolone Dilutions into Plate A->D B 2. Prepare Inoculum (0.5 McFarland) C 3. Further Dilute Inoculum (to ~5x10^5 CFU/mL) B->C E 5. Inoculate Plate with Bacteria C->E D->E F 6. Incubate Plate (16-20h at 35°C) E->F G 7. Read Results (Visually or Spectrophotometrically) F->G H Determine MIC: Lowest concentration with no visible growth G->H

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Methodology:

  • Prepare Quinolone Dilutions: a. Prepare a stock solution of the quinolone compound. From this, create a working solution at twice the highest concentration to be tested in CAMHB. [12] b. Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate. c. Add 100 µL of the 2x working quinolone solution to well 1. d. Perform a serial twofold dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. e. Continue this process from well 2 to well 10. Discard the final 50 µL from well 10. [12] f. Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no bacteria).

  • Prepare Bacterial Inoculum: a. From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies. [13] b. Transfer the colonies to a tube containing sterile saline. c. Vortex gently and adjust the turbidity to match a 0.5 McFarland standard. This suspension contains approximately 1.5 x 10⁸ CFU/mL. [14] d. Within 15 minutes, dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL. This will be further diluted in the plate.

  • Inoculate the Microtiter Plate: a. Add 50 µL of the diluted bacterial inoculum (from step 2d) to wells 1 through 11. Do not add bacteria to well 12. b. The final volume in each well is now 100 µL, and the final bacterial concentration is approximately 5 x 10⁵ CFU/mL. [15]The drug concentrations are now at their final 1x values.

  • Incubation and Reading: a. Cover the plate and incubate in an ambient air incubator at 35°C ± 2°C for 16-20 hours for non-fastidious organisms. [14] b. After incubation, visually inspect the plate. The MIC is the lowest quinolone concentration that completely inhibits visible growth (i.e., the first clear well). [14]The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Protocol 4.2: Minimum Bactericidal Concentration (MBC) Determination

The MBC test is performed after the MIC has been determined to assess whether the quinolone is bactericidal. [16] Step-by-Step Methodology:

  • Select Wells: Use the microtiter plate from the completed MIC assay.

  • Subculture: From each well that showed no visible growth (the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot. [17]3. Plate Aliquots: Spread each aliquot onto a fresh, drug-free agar plate (e.g., TSA). Also, plate an aliquot from the growth control well as a positive control for viable bacteria.

  • Incubate: Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

  • Determine MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the quinolone that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count (~5 x 10⁵ CFU/mL). [18][19]In practice, this is often the lowest concentration plate that yields no colony growth. [17]

Protocol 4.3: Time-Kill Kinetics Assay

This assay provides a dynamic picture of the quinolone's bactericidal or bacteriostatic effects over 24 hours. [20]

Time_Kill_Workflow cluster_prep Preparation cluster_sampling Sampling and Plating Loop A 1. Prepare Inoculum (Mid-log phase, ~5x10^5 CFU/mL) B 2. Prepare Test Tubes (Growth Control, Quinolone at 0.5x, 1x, 2x, 4x MIC) C 3. Inoculate Tubes D 4. Sample at T=0, 2, 4, 8, 24h C->D E 5. Perform Serial 10-fold Dilutions D->E F 6. Plate Dilutions onto Agar E->F G 7. Incubate Plates (18-24h at 35°C) F->G H 8. Count Colonies (CFU) and Calculate CFU/mL G->H I 9. Plot Log10 CFU/mL vs. Time H->I

Caption: Workflow for the Time-Kill Kinetics Assay.

Step-by-Step Methodology:

  • Preparation: a. Prepare a standardized bacterial inoculum in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL, as described in the MIC protocol. b. Prepare sterile culture tubes containing CAMHB and the quinolone at various concentrations relative to its predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC). [20]Include a growth control tube with no drug. c. Inoculate all tubes (except a sterility control) with the prepared bacterial suspension.

  • Sampling and Plating: a. Time Zero (T₀): Immediately after inoculation, vortex each tube and remove a 100 µL aliquot. This is the 0-hour time point. [20] b. Perform 10-fold serial dilutions of the aliquot in sterile saline or PBS. c. Plate 100 µL of appropriate dilutions onto agar plates to obtain countable colonies (typically aiming for 30-300 colonies). [20] d. Subsequent Time Points: Place the tubes in a shaking incubator at 35°C. Repeat the sampling, dilution, and plating process at subsequent time points (e.g., 2, 4, 8, and 24 hours). [21]

  • Incubation and Analysis: a. Incubate all agar plates at 35°C for 18-24 hours. b. Count the colonies on the plates and calculate the CFU/mL for each time point and concentration. c. Convert the CFU/mL values to Log₁₀ CFU/mL.

Section 5: Data Analysis and Interpretation

MIC/MBC Data Presentation: Summarize the results in a clear table. This allows for easy comparison of the quinolone's activity against different bacterial strains.

Bacterial StrainQuinolone Conc. (µg/mL)MIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
S. aureus ATCC 29213Ciprofloxacin0.250.5Bactericidal (2)
E. coli ATCC 25922Ciprofloxacin0.0150.03Bactericidal (2)
S. aureus ATCC 29213Test Quinolone X12Bactericidal (2)
E. coli ATCC 25922Test Quinolone X0.5>32Bacteriostatic (>64)

Time-Kill Curve Interpretation: Plot the mean Log₁₀ CFU/mL (Y-axis) versus time in hours (X-axis) for each quinolone concentration and the growth control.

  • Bacteriostatic Activity: The quinolone prevents growth, but the bacterial count does not significantly decrease from the initial inoculum. The curve remains flat or shows a slight decrease.

  • Bactericidal Activity: Defined as a ≥3-log₁₀ (or 99.9%) reduction in CFU/mL from the initial inoculum count. [20][22]The curve will show a rapid and sustained drop below this threshold.

  • No Effect: The curve for the quinolone concentration follows the curve of the growth control.

Section 6: Quality Control and Troubleshooting

Scientific integrity demands rigorous quality control. Always run QC strains with known MIC values (e.g., E. coli ATCC 25922) alongside your test experiments. The resulting MIC should fall within the acceptable range published by CLSI to validate the assay. [6][23]

Issue Possible Cause Solution
No growth in control well Inoculum was not viable; error in media preparation. Repeat the assay with a fresh inoculum and new media.
Growth in sterility well Contamination of media or microtiter plate. Discard results and repeat with new sterile materials.
QC strain MIC out of range Inoculum density incorrect; incubation time/temp wrong; degraded antibiotic stock. Verify inoculum with a spectrophotometer; check incubator settings; prepare a fresh antibiotic stock solution. [15]

| "Hazy" or trailing growth | Can be organism/drug specific; potential for resistant subpopulations. | Read the endpoint as the lowest concentration with a significant reduction in growth. Consider plating the hazy growth to check for resistance. [15]|

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. Available at: [Link]

  • Correia, S., Poeta, P., Igrejas, G., Rodrigues, J., & Torres, C. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551–559. Available at: [Link]

  • Bax, B. D., Chan, P. F., Eggleston, D. S., Fosberry, A., Gentry, D. R., Gorrec, F., ... & Pan, C. (2010). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5672. Available at: [Link]

  • Hooper, D. C. (2000). Mechanisms of drug resistance: quinolone resistance. International journal of antimicrobial agents, 16(S1), 9-13. Available at: [Link]

  • Vila, J., & Soto, S. M. (2012). Mechanism of action of and resistance to quinolones. Enfermedades Infecciosas y Microbiología Clínica, 30(2), 91-98. Available at: [Link]

  • Hooper, D. C. (2005). Mechanisms of Resistance to Quinolones. Clinical Infectious Diseases, 41(Supplement_2), S131–S138. Available at: [Link]

  • Wikipedia. (n.d.). Quinolone antibiotic. Available at: [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]

  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Available at: [Link]

  • Creative BioMart Microbe. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]

  • University of Kufa. (n.d.). Lab Six: Minimum Bacteriocidal Concentration (MBC). Available at: [Link]

  • Clinical & Laboratory Standards Institute (CLSI). (n.d.). M45 | Methods for Antimicrobial Dilution and Disk Susceptibility Testing of Infrequently Isolated or Fastidious Bacteria. Available at: [Link]

  • Hancock Lab, University of British Columbia. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Available at: [Link]

  • Jones, R. N., et al. (2015). A Reference Broth Microdilution Method for Dalbavancin In Vitro Susceptibility Testing of Bacteria that Grow Aerobically. Journal of Visualized Experiments. Available at: [Link]

  • Alam, M. S., et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 1-8. Available at: [Link]

  • Berditsch, M. (2012). Two-fold Broth Microdilution Method for Determination of MIC. Karlsruhe Institute of Technology. Available at: [Link]

  • Clinical & Laboratory Standards Institute (CLSI). (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]

  • Bio-protocol. (2023). Time–Kill Assay. Available at: [Link]

  • Yáñez, A. J., et al. (2014). Broth microdilution protocol for minimum inhibitory concentration (MIC) determinations of the intracellular salmonid pathogen Piscirickettsia salmonis to florfenicol and oxytetracycline. Journal of Fish Diseases, 37(5), 505-509. Available at: [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Available at: [Link]

  • American Society for Microbiology. (2023). Overview of changes in the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing: M100 32nd and 33rd editions. Journal of Clinical Microbiology. Available at: [Link]

  • U.S. Food & Drug Administration (FDA). (2026). Antibacterial Susceptibility Test Interpretive Criteria. Available at: [Link]

  • Scribd. (n.d.). Time-Kill Assay Protocol Overview. Available at: [Link]

  • CHAIN Protocol. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Available at: [Link]

  • Mushtaq, S., et al. (2018). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules, 23(8), 2047. Available at: [Link]

  • Al-Trawneh, S. A. (2018). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. International Journal of Pharmaceutical and Clinical Research, 10(1), 1-5. Available at: [Link]

  • ResearchGate. (2016). Synthesis and antibacterial activity of novel fluoroquinolone analogs. Available at: [Link]

  • MDPI. (2023). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Available at: [Link]

  • IDEXX. (2023). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Available at: [Link]

  • MDPI. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2024). Antimicrobial Susceptibility Testing. In StatPearls. Available at: [Link]

  • MDPI. (2021). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Available at: [Link]

  • tl;dr pharmacy. (2021). What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing. Available at: [Link]

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Method

Application Notes &amp; Protocols: Development of an Ester-Based Prodrug for 8-[(4-Chlorophenyl)methoxy]quinoline Derivatives

Document ID: AN-PD4588-01 Version: 1.0 Abstract This document provides a comprehensive guide for the rational design, synthesis, and in vitro evaluation of a prodrug strategy for derivatives of 8-[(4-Chlorophenyl)methoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-PD4588-01

Version: 1.0

Abstract

This document provides a comprehensive guide for the rational design, synthesis, and in vitro evaluation of a prodrug strategy for derivatives of 8-[(4-Chlorophenyl)methoxy]quinoline. The parent molecule, while a promising scaffold, lacks ideal physicochemical properties for optimal drug delivery, such as aqueous solubility. To address this, we propose the development of a carrier-linked prodrug. Specifically, this guide details the synthesis of a hydroxylated precursor, (8-((4-chlorobenzyl)oxy)quinolin-2-yl)methanol, and its subsequent esterification to form an L-alanine-based prodrug. This strategy aims to enhance solubility and leverage amino acid transporters for improved absorption. Detailed protocols for synthesis, physicochemical characterization (solubility, lipophilicity), and in vitro evaluation (chemical stability, enzymatic hydrolysis in plasma and liver microsomes) are provided to guide researchers in this developmental workflow.

Introduction and Rationale for Prodrug Development

Quinoline and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The specific molecule, 8-[(4-Chlorophenyl)methoxy]quinoline, possesses a scaffold known for potential biological efficacy. However, like many promising drug candidates, its progression through the development pipeline can be hampered by suboptimal pharmacokinetic properties.[3]. Prodrug design is a well-established strategy to overcome such limitations, including poor solubility, rapid metabolism, or low permeability[4][5][6]. A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug[3][].

The structure of 8-[(4-Chlorophenyl)methoxy]quinoline lacks a readily available functional group (e.g., hydroxyl, carboxyl, or primary amine) for direct attachment of a promoiety. Therefore, a precursor-based approach is necessary. Our strategy involves the synthesis of a hydroxylated analog, (8-((4-chlorobenzyl)oxy)quinolin-2-yl)methanol, which serves as the direct parent drug for our prodrug design. This modification provides a crucial hydroxyl handle for derivatization without drastically altering the core pharmacophore.

We will focus on an ester-based prodrug approach, which is one of the most common and effective strategies.[][8]. Ester prodrugs can enhance lipophilicity to improve membrane permeability or, by adding a polar promoiety, increase aqueous solubility[3][8]. Furthermore, their activation mechanism is well-understood, relying on ubiquitous esterase enzymes present in the blood, liver, and other tissues to hydrolyze the ester bond and release the active drug.[][9]. Specifically, we propose conjugating L-alanine to our hydroxylated parent drug. The inclusion of an amino acid can significantly improve aqueous solubility and may facilitate absorption via amino acid transporters.

This guide outlines the complete workflow, from the rational design and synthesis of this prodrug to its comprehensive physicochemical and biological characterization.

Prodrug Design and Activation Pathway

The core strategy is to create a carrier-linked prodrug that is stable at physiological pH but is efficiently cleaved by endogenous esterases to release the active parent drug.

Parent Drug: (8-((4-chlorobenzyl)oxy)quinolin-2-yl)methanol Promoiety: L-alanine Prodrug: L-alanyl ester of (8-((4-chlorobenzyl)oxy)quinolin-2-yl)methanol Activation Mechanism: Enzymatic hydrolysis via esterases.

The anticipated activation pathway is illustrated below. The ester linkage is designed to be a substrate for carboxylesterases, which are abundant in the liver and plasma, leading to efficient release of the active drug.[][10].

G cluster_0 In Vivo Environment (Plasma, Liver) Prodrug Prodrug (L-Alanyl Ester) ActiveDrug Active Drug ((8-((4-chlorobenzyl)oxy)quinolin-2-yl)methanol) Prodrug->ActiveDrug Enzymatic Hydrolysis Prodrug->ActiveDrug Promoiety Promoiety (L-alanine) Prodrug->Promoiety Enzyme Carboxylesterases Enzyme->Prodrug

Caption: Proposed enzymatic activation of the L-alanine ester prodrug.

Experimental Protocols: Synthesis

This section provides the synthetic route to obtain the L-alanine ester prodrug. All manipulations of air- or moisture-sensitive materials should be performed using standard Schlenk techniques.

Protocol: Synthesis of Parent Drug - (8-((4-chlorobenzyl)oxy)quinolin-2-yl)methanol

Rationale: This two-step synthesis first introduces the key ether linkage found in the final parent structure onto a commercially available precursor (quinaldic acid) and then reduces the carboxylic acid to the primary alcohol, providing the necessary handle for esterification.

Step 1: Synthesis of 8-((4-chlorobenzyl)oxy)quinoline-2-carboxylic acid

  • To a stirred solution of 8-hydroxyquinoline-2-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq) at room temperature.

  • Stir the mixture for 30 minutes.

  • Add 1-(bromomethyl)-4-chlorobenzene (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution with 1M HCl to pH ~4-5 to precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum to yield the crude product.

  • Purify by recrystallization from ethanol/water.

Step 2: Reduction to (8-((4-chlorobenzyl)oxy)quinolin-2-yl)methanol

  • Suspend the carboxylic acid from Step 1 (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of borane-THF complex (1M in THF, 2.0 eq) dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Once the reaction is complete, cool it back to 0 °C and cautiously quench by the slow addition of methanol, followed by 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol: Synthesis of the L-Alanine Ester Prodrug

Rationale: This protocol utilizes a standard DCC/DMAP coupling method to form the ester bond between the parent drug's hydroxyl group and the carboxyl group of Boc-protected L-alanine. The Boc protecting group is then removed under acidic conditions to yield the final prodrug as a salt, which typically enhances water solubility.

Step 1: Esterification with Boc-L-alanine

  • Dissolve the parent drug, (8-((4-chlorobenzyl)oxy)quinolin-2-yl)methanol (1.0 eq), Boc-L-alanine (1.5 eq), and 4-Dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous Dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.5 eq) dissolved in a small amount of DCM dropwise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 18-24 hours.

  • Monitor the reaction by TLC. Upon completion, filter off the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Deprotection to Yield the Final Prodrug

  • Dissolve the Boc-protected ester from Step 1 in a minimal amount of DCM or 1,4-dioxane.

  • Add an excess of 4M HCl in 1,4-dioxane or trifluoroacetic acid (TFA) in DCM (1:1 v/v).

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Concentrate the solvent under reduced pressure.

  • Triturate the residue with cold diethyl ether to precipitate the prodrug as its hydrochloride or TFA salt.

  • Filter the solid, wash with diethyl ether, and dry under vacuum.

Protocols: Physicochemical Characterization

Accurate characterization of the prodrug is essential to confirm its identity, purity, and key properties relevant to drug delivery.[11][12].

Protocol: Structural and Purity Analysis
  • NMR Spectroscopy: Dissolve 5-10 mg of the final prodrug in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Acquire ¹H NMR and ¹³C NMR spectra to confirm the chemical structure.

  • Mass Spectrometry (MS): Prepare a dilute solution of the prodrug in methanol or acetonitrile/water. Obtain a high-resolution mass spectrum (HRMS) to confirm the exact mass and molecular formula.

  • HPLC Purity: Use the HPLC method detailed in Section 5.3 to determine the purity of the final compound. The purity should be >95% for use in subsequent in vitro assays.

Protocol: Aqueous Solubility Determination

Rationale: This protocol measures the solubility at pH values that simulate the stomach (pH 1.2), intestines (pH 6.8), and blood (pH 7.4), which is critical for predicting oral absorption.[11].

  • Prepare buffer solutions: 0.1M HCl (pH 1.2), 50mM phosphate buffer (pH 6.8), and 50mM phosphate-buffered saline (PBS, pH 7.4).

  • Add an excess amount of the prodrug to a vial containing a known volume (e.g., 1 mL) of each buffer.

  • Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant, filter it through a 0.45 µm syringe filter, and dilute with the mobile phase.[13].

  • Quantify the concentration of the dissolved prodrug using a pre-validated HPLC method with a standard curve.

  • Perform the experiment in triplicate for each condition.

Protocol: Lipophilicity (Log P) Determination

Rationale: The partition coefficient (Log P) between octanol and water is a key indicator of a drug's lipophilicity and its ability to cross cell membranes.

  • Prepare a stock solution of the prodrug in either water-saturated n-octanol or n-octanol-saturated water (pH 7.4 PBS).

  • Add a known volume of the stock solution to a vial containing an equal volume of the other phase (e.g., 2 mL of octanol phase and 2 mL of aqueous phase).

  • Shake the mixture vigorously for 1 hour, then allow the layers to separate for at least 2 hours (or centrifuge to aid separation).

  • Carefully sample a known volume from both the aqueous and n-octanol layers.

  • Determine the concentration of the prodrug in each phase by HPLC.

  • Calculate the partition coefficient P = [Concentration]octanol / [Concentration]aqueous.

  • Calculate Log P = log₁₀(P).

  • Perform the experiment in triplicate.

ParameterParent Drug (Expected)Prodrug (Hypothesized)Rationale for Change
Aqueous Solubility LowHighThe free amino group of alanine will be protonated, forming a salt and increasing polarity.
Log P HighLowerThe charged amino group increases hydrophilicity, reducing the partition into the octanol phase.
Molecular Weight ~313.77 g/mol ~384.85 g/mol (free base)Addition of the L-alanine promoiety.
Purity (HPLC) >95%>95%Standard requirement for in vitro assays.

Table 1: Predicted Physicochemical Properties of the Parent Drug vs. the Prodrug.

Protocols: In Vitro Evaluation

The in vitro evaluation is designed to assess the prodrug's potential for successful in vivo conversion.[14][15]. The workflow involves assessing stability in the absence of enzymes and then measuring the rate of conversion in biological matrices.

G cluster_stability Stability & Conversion Assays cluster_analysis Analysis cluster_data Data Output start Synthesized & Characterized Prodrug (>95% Purity) chem_stability Chemical Stability (pH 1.2, 6.8, 7.4 Buffers) start->chem_stability plasma_stability Enzymatic Stability (Human Plasma) start->plasma_stability liver_stability Enzymatic Stability (Human Liver Microsomes/S9) start->liver_stability hplc HPLC-UV/DAD Analysis (Quantify Prodrug & Parent Drug) chem_stability->hplc plasma_stability->hplc liver_stability->hplc half_life Calculate Half-Life (t½) for each condition hplc->half_life end Assess Prodrug Viability: Good chemical stability Rapid enzymatic conversion half_life->end

Sources

Application

Application Note: Comprehensive Protocol for Determining the IC50 of 8-[(4-Chlorophenyl)methoxy]quinoline

Target Audience: Assay Development Scientists, Medicinal Chemists, and Preclinical Researchers Compound: 8-[(4-Chlorophenyl)methoxy]quinoline (CPMQ) Applications: Biochemical Target Inhibition & Cellular Efficacy Scienti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Development Scientists, Medicinal Chemists, and Preclinical Researchers Compound: 8-[(4-Chlorophenyl)methoxy]quinoline (CPMQ) Applications: Biochemical Target Inhibition & Cellular Efficacy

Scientific Rationale & Assay Causality

The quinoline scaffold is a ubiquitous, privileged structure in medicinal chemistry, frequently serving as the core for potent anticancer, antimicrobial, and antiviral agents[1],[2]. The compound 8-[(4-Chlorophenyl)methoxy]quinoline (CPMQ) represents a specific structural divergence from its parent molecule, 8-hydroxyquinoline. By alkylating the 8-hydroxyl group with a bulky, lipophilic 4-chlorophenylmethoxy moiety, the molecule loses its classical metal-chelating properties. Instead, its increased lipophilicity and steric bulk direct its pharmacological profile toward deep hydrophobic pockets, such as the ATP-binding clefts of kinases or allosteric sites on receptors.

When evaluating the Half-Maximal Inhibitory Concentration (IC50) of lipophilic quinoline derivatives like CPMQ, researchers face two critical experimental artifacts:

  • Compound Autofluorescence: Quinolines frequently emit fluorescence in the 300–500 nm range. Standard fluorescence intensity assays will capture this emission, leading to false-positive or false-negative inhibition readings.

  • Aqueous Insolubility: High lipophilicity causes promiscuous aggregation in aqueous buffers, artificially inflating apparent potency.

To establish a self-validating system , this guide details a dual-assay approach. First, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) biochemical assay. TR-FRET introduces a microsecond temporal delay before signal acquisition, allowing the short-lived autofluorescence of the quinoline ring to decay completely, isolating the true target-binding signal[3]. Second, we employ a Luminescent ATP-Quantitation Assay (CellTiter-Glo) for cell-based efficacy. This avoids colorimetric readouts (like MTT) which can be skewed by the redox activity or inherent color of quinoline derivatives[4].

Experimental Design: Building a Self-Validating System

To ensure mathematical rigor in the IC50 calculation, the experimental design must satisfy specific boundary conditions:

  • 10-Point Dose-Response (1:3 Dilutions): A 4-log concentration range is required to accurately capture both the upper (100% activity) and lower (maximum inhibition) asymptotes. Without these asymptotes, a Four-Parameter Logistic (4PL) regression cannot accurately determine the inflection point (IC50).

  • Strict DMSO Normalization: CPMQ requires 100% DMSO for initial solubilization. However, DMSO concentrations >1% can denature biochemical targets or cause cellular toxicity. All wells, including controls, must be normalized to exactly 1% final DMSO.

  • Detergent Addition: The inclusion of 0.01% Triton X-100 or CHAPS in the biochemical buffer prevents the lipophilic CPMQ from forming promiscuous aggregates that non-specifically inhibit enzymes.

Workflow A Compound Prep (100% DMSO) B Serial Dilution (10-point, 1:3) A->B C Assay Incubation (Target / Cells) B->C D Signal Detection (Microplate Reader) C->D E Data Analysis (4PL Regression) D->E

Figure 1: Standardized workflow for IC50 determination of CPMQ.

Step-by-Step Methodologies

Protocol A: Compound Preparation & Serial Dilution

Causality: Performing serial dilutions in 100% DMSO prevents compound precipitation that occurs if diluted directly in aqueous buffers.

  • Master Stock: Dissolve CPMQ powder in 100% anhydrous DMSO to yield a 10 mM stock.

  • Serial Dilution: In a 96-well V-bottom plate, add 20 µL of 100% DMSO to wells 2–10. Add 30 µL of the 10 mM CPMQ stock to well 1. Transfer 10 µL from well 1 to well 2, mix thoroughly, and repeat down to well 10 (1:3 dilution series).

  • Intermediate Aqueous Dilution: Transfer 2 µL of each DMSO dilution into a new plate containing 48 µL of Assay Buffer (yields a 4X compound concentration in 4% DMSO).

Protocol B: Biochemical Target Inhibition (TR-FRET Assay)

Causality: We use EDTA in the stop buffer to chelate Mg²⁺, which instantly strips the essential cofactor from the kinase, synchronizing the reaction stop time across the entire plate[3].

Reagents: Target Kinase, ATP (at apparent Km​ ), Biotinylated Substrate, Europium (Eu)-labeled anti-phospho antibody, Streptavidin-Acceptor fluorophore.

  • Compound Addition: Dispense 5 µL of the 4X CPMQ intermediate dilution (from Protocol A) into a 384-well low-volume white microplate.

  • Enzyme/Substrate Addition: Add 10 µL of a 2X Kinase/Biotinylated Substrate mixture.

  • Pre-Incubation: Incubate at room temperature (RT) for 15 minutes. Insight: This allows CPMQ to reach binding equilibrium with the target before ATP competition begins.

  • Reaction Initiation: Add 5 µL of 4X ATP to initiate the reaction. The final assay volume is 20 µL (Final DMSO = 1%). Incubate for 60 minutes at RT.

  • Reaction Termination & Detection: Add 20 µL of TR-FRET Detection Buffer (containing 20 mM EDTA, Eu-antibody, and Streptavidin-Acceptor). Incubate for 30 minutes.

  • Readout: Read on a TR-FRET compatible microplate reader. Excitation: 340 nm. Emission: 615 nm (Donor) and 665 nm (Acceptor). Calculate the 665/615 ratio.

TRFRET Substrate Biotinylated Substrate Phospho Phosphorylated Substrate Substrate->Phospho Phosphorylation Kinase Kinase + ATP (+/- CPMQ) Kinase->Phospho Detection Eu-Antibody & SA-Acceptor Phospho->Detection Binding Signal TR-FRET Signal (665 nm) Detection->Signal Energy Transfer

Figure 2: TR-FRET kinase assay principle for evaluating CPMQ target inhibition.

Protocol C: Cell-Based Efficacy (Luminescent Viability Assay)

Causality: CellTiter-Glo lyses cells and utilizes a luciferase reaction to measure ATP. Because ATP is strictly maintained in living cells and rapidly degrades upon death, it is a highly accurate, interference-free proxy for cell viability[4].

  • Cell Seeding: Seed target cells (e.g., 5,000 cells/well) in 90 µL of culture media into an opaque white 96-well tissue culture plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Add 10 µL of 10X CPMQ dilutions (prepared in media containing 10% DMSO) to the cells. Final assay volume is 100 µL (Final DMSO = 1%).

  • Incubation: Incubate for 72 hours.

  • Equilibration: Remove the plate from the incubator and equilibrate to RT for 30 minutes. Insight: Luciferase enzyme kinetics are highly temperature-dependent; uneven plate temperatures will cause signal gradients.

  • Reagent Addition: Add 100 µL of CellTiter-Glo reagent to each well.

  • Lysis & Readout: Shake the plate on an orbital shaker for 2 minutes to induce lysis, then incubate statically for 10 minutes to stabilize the luminescent signal. Record luminescence.

Data Presentation & Quality Control

Statistical Validation

Every assay plate must be validated using the Z'-factor , calculated from the positive (1% DMSO, no inhibitor) and negative (no enzyme / dead cells) controls. A self-validating assay must yield a Z′≥0.5 .

IC50 Calculation

Convert raw signals to % Inhibition. Fit the data using a Four-Parameter Logistic (4PL) non-linear regression model:

Y=Bottom+1+10(LogIC50−X)×HillSlopeTop−Bottom​
Representative Data Summary

Quantitative data should be compiled into structured tables to compare the biochemical potency against cellular efficacy, ensuring the Hill Slope ( nH​ ) is near 1.0 (indicating a 1:1 stoichiometric binding event without cooperative aggregation).

Assay TypeTarget / Cell LineIC50 (µM)Hill Slope ( nH​ )Z'-FactorNotes
BiochemicalKinase A (WT)0.45 ± 0.031.10.78Complete inhibition observed
BiochemicalKinase A (Mutant)> 10.0N/A0.81Target resistance confirmed
Cell-BasedHCT116 (Colorectal)2.15 ± 0.120.90.6572h exposure; Phenotypic match
Cell-BasedHEK293 (Control)15.4 ± 1.11.20.70Favorable therapeutic index

Sources

Method

Application Note: 8-[(4-Chlorophenyl)methoxy]quinoline as an Enzyme-Responsive Pro-Fluorescent Probe for Live-Cell Imaging

Executive Summary The demand for high-fidelity, low-background fluorescent probes has driven the development of "turn-on" pro-fluorophores that activate exclusively within specific biochemical microenvironments. Quinolin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The demand for high-fidelity, low-background fluorescent probes has driven the development of "turn-on" pro-fluorophores that activate exclusively within specific biochemical microenvironments. Quinoline-based scaffolds are privileged structures in fluorescent probe design due to their tunable photophysical properties and excellent biocompatibility[1]. This application note details the mechanistic rationale and self-validating experimental protocol for using 8-[(4-Chlorophenyl)methoxy]quinoline as a pro-fluorescent sensor. By leveraging enzymatic unmasking coupled with intracellular metal chelation, this probe provides a highly specific, zero-background imaging strategy for live cells.

Mechanistic Rationale: The Causality of Design

As a Senior Application Scientist, I emphasize that successful imaging requires understanding the causality of a probe's photophysics. The design of 8-[(4-Chlorophenyl)methoxy]quinoline is built on a three-stage activation cascade:

  • Steric Masking and ESIPT Inhibition (The "Off" State): In its native state, the 8-hydroxyl group of the quinoline core is etherified with a 4-chlorobenzyl moiety. This modification prevents the nitrogen and oxygen atoms from participating in bidentate metal coordination. Furthermore, the absence of a free hydroxyl proton completely inhibits the Excited-State Intramolecular Proton Transfer (ESIPT) pathway, rendering the intact probe optically silent[2].

  • Lipophilicity-Driven Uptake and Enzymatic Cleavage (The "Trigger"): Modifications such as the 4-chlorobenzyl group significantly enhance the molecule's lipophilicity, driving rapid passive diffusion across the plasma membrane[3]. Once internalized, the ether bond acts as a specific substrate for endoplasmic reticulum (ER)-resident oxidative dealkylases (e.g., Cytochrome P450 enzymes). Enzymatic cleavage releases the active fluorophore, 8-hydroxyquinoline (8-HQ), and 4-chlorobenzaldehyde.

  • Chelation-Enhanced Fluorescence (The "On" State): The liberated 8-HQ is a classic bidentate ligand. It rapidly coordinates with the endogenous intracellular pool of d¹⁰ metal ions, predominantly Zinc (Zn²⁺). This coordination rigidifies the molecular framework, suppressing non-radiative decay pathways and triggering intense Chelation-Enhanced Fluorescence (CHEF) at ~520 nm[4].

Photophysical and Kinetic Profiling

To facilitate experimental design, the quantitative photophysical transitions of the probe from its masked state to its activated state are summarized below.

ParameterIntact Probe (Masked)Activated Complex (8-HQ + Zn²⁺)Causality / Significance
Molecular State 8-[(4-Chlorophenyl)methoxy]quinolineBis(8-hydroxyquinolinato)zinc(II)Enzymatic unmasking initiates complexation.
Absorption Max (λabs) ~315 nm~380 nmRed-shift due to extended conjugation upon metal binding.
Emission Max (λem) None (Quenched)~520 nm (Green)CHEF activation enables high-contrast imaging.
Quantum Yield (Φ) < 0.01~0.4545-fold signal enhancement guarantees low background.
Primary Target ER-resident DealkylasesIntracellular Labile Zn²⁺Dual-dependency ensures high spatial specificity.

Visualization of the Activation Pathway

Pathway P 8-[(4-Chlorophenyl)methoxy]quinoline (Non-Fluorescent Pro-Probe) C Cellular Internalization (Lipophilic Diffusion) P->C Membrane Permeation E Enzymatic O-Dealkylation (e.g., CYP450 Activity) C->E ER Localization U 8-Hydroxyquinoline (8-HQ) (Unmasked Bidentate Ligand) E->U Cleavage of Ether Bond Z Zn²⁺ Coordination (Intracellular Labile Pool) U->Z Metal Binding F Strong Green Fluorescence (CHEF Activation at 520 nm) Z->F Signal Emission

Fig 1: Activation pathway of the quinoline probe via enzymatic cleavage and Zn²⁺ chelation.

Self-Validating Experimental Protocol

A robust scientific protocol must not merely list steps; it must be a self-validating system. The following workflow incorporates mandatory mechanistic controls to prove that the observed fluorescence is strictly dependent on both enzymatic unmasking and subsequent Zn²⁺ chelation.

Phase 1: Reagent Preparation
  • Probe Stock: Dissolve 8-[(4-Chlorophenyl)methoxy]quinoline in anhydrous DMSO to create a 10 mM stock. Causality: Anhydrous DMSO prevents premature hydrolysis of the ether bond. Keep aliquots at -20°C protected from light.

  • Control Reagents: Prepare a 10 mM stock of TPEN (a high-affinity, cell-permeable heavy metal chelator) and a 10 mM stock of Ketoconazole (a broad-spectrum CYP450 inhibitor) in DMSO.

Phase 2: Live-Cell Incubation
  • Seed HepG2 cells (chosen for their high basal cytochrome P450 expression) in a glass-bottom confocal dish at 1×10⁵ cells/mL. Culture for 24 hours in DMEM supplemented with 10% FBS at 37°C, 5% CO₂.

  • Wash cells twice with pre-warmed PBS to remove serum proteins that might non-specifically bind the lipophilic probe.

  • Dilute the probe stock to a final working concentration of 10 µM in serum-free DMEM. Ensure the final DMSO concentration does not exceed 0.1% to prevent solvent-induced cytotoxicity.

  • Incubate the cells with the probe for 45 minutes at 37°C. Causality: This timeframe allows for complete membrane permeation and sufficient enzymatic turnover to generate a detectable pool of 8-HQ.

Phase 3: Mechanistic Validation (Self-Validating Controls)

To guarantee data integrity, run the following parallel control dishes:

  • Negative Control 1 (Enzyme Inhibition): Pre-incubate cells with 50 µM Ketoconazole for 30 minutes prior to adding the probe. Expected Outcome: Absence of fluorescence. Causality: Proves that the probe relies on enzymatic dealkylation to become active, ruling out spontaneous hydrolysis.

  • Negative Control 2 (Metal Chelation): After the standard 45-minute probe incubation, add 50 µM TPEN for 15 minutes. Expected Outcome: Rapid quenching of the green fluorescence. Causality: TPEN outcompetes 8-HQ for intracellular Zn²⁺, proving that the emission signal is driven by CHEF and not by the free 8-HQ ligand[4].

Phase 4: Confocal Imaging Parameters
  • Following incubations, wash all dishes three times with PBS to remove extracellular fluorophores, thereby maximizing the signal-to-noise ratio.

  • Image live cells using a laser scanning confocal microscope.

  • Excitation: Use a 405 nm diode laser (or two-photon excitation at ~760 nm to minimize phototoxicity and enhance tissue penetration depth).

  • Emission: Collect the signal using a bandpass filter set to 500–550 nm.

By adhering to this self-validating framework, researchers can confidently utilize 8-[(4-Chlorophenyl)methoxy]quinoline to map specific enzymatic activities and metal ion dynamics in living systems without the confounding variables of background autofluorescence or off-target activation.

Sources

Application

Application Note: Preclinical Formulation Strategies for 8-[(4-Chlorophenyl)methoxy]quinoline

Executive Summary The transition of novel chemical entities (NCEs) from in vitro discovery to in vivo preclinical models is frequently bottlenecked by poor physicochemical properties. 8-[(4-Chlorophenyl)methoxy]quinoline...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of novel chemical entities (NCEs) from in vitro discovery to in vivo preclinical models is frequently bottlenecked by poor physicochemical properties. 8-[(4-Chlorophenyl)methoxy]quinoline is a highly lipophilic, weakly basic small molecule. Like nearly 90% of modern pipeline drugs, it falls into Biopharmaceutics Classification System (BCS) Class II/IV, exhibiting extremely poor aqueous solubility .

This application note provides drug development professionals with a comprehensive, self-validating framework for formulating 8-[(4-Chlorophenyl)methoxy]quinoline for both Intravenous (IV) and Per Os (PO) dosing in rodent models. Rather than relying on trial-and-error, the protocols herein are grounded in the molecule's specific thermodynamic and kinetic properties.

Physicochemical Profiling & Mechanistic Causality

To design a robust formulation, we must first deconstruct the molecule's structural liabilities and leverage them through excipient causality.

  • Molecular Architecture: The compound consists of a quinoline core linked via a methoxy bridge to a 4-chlorophenyl group.

  • Ionization (pKa): The quinoline nitrogen acts as a weak base with an estimated pKa of ~4.9.

  • Lipophilicity (LogP): The 4-chlorobenzyl ether moiety drives the predicted LogP to approximately 4.5, resulting in an intrinsic aqueous solubility of <10 µg/mL at physiological pH (7.4).

Causality in Formulation Design

For Intravenous (IV) Solutions: Intravenous dosing requires a perfectly clear solution to prevent fatal capillary blockade or pulmonary embolism in animal models . Because the pKa is ~4.9, lowering the vehicle pH to 4.0 protonates approximately 90% of the quinoline nitrogen, increasing polarity. However, the massive hydrophobic penalty of the 4-chlorophenyl tail means pH adjustment alone will fail. We introduce 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The lipophilic 4-chlorophenyl tail inserts into the hydrophobic cavity of the cyclodextrin ring, while the protonated quinoline headgroup interacts with the aqueous exterior. This synergistic complexation prevents the drug from precipitating when the formulation is injected and rapidly buffered to pH 7.4 by the bloodstream.

For Per Os (PO) Suspensions: For oral gavage, where high doses are required to establish toxicological margins, a solution is often impossible. Instead, a homogeneous micro-suspension is required. Because the API is highly hydrophobic, it will naturally float and aggregate in water. We utilize 0.1% Tween 80 to lower the interfacial contact angle, allowing the aqueous phase to "wet" the particles. Simultaneously, we add 0.5% Sodium Carboxymethyl Cellulose (NaCMC) . According to Stokes' Law, the sedimentation velocity of a particle is inversely proportional to the viscosity of the fluid. NaCMC increases the dynamic viscosity of the vehicle, suspending the particles long enough to ensure uniform dosing .

Formulation Decision Tree

FormulationStrategy API 8-[(4-Chlorophenyl)methoxy]quinoline API Characterization PhysChem Physicochemical Profiling (pKa ~4.9, LogP ~4.5) API->PhysChem SolubilityCheck Aqueous Solubility < 10 µg/mL? PhysChem->SolubilityCheck Route Dosing Route Selection IV Intravenous (IV) Dosing Target: Clear Solution Route->IV PO Per Os (PO) Dosing Target: Max Exposure Route->PO Cyclodextrin 20% HP-β-CD in 50mM Acetate Buffer (pH 4.0) IV->Cyclodextrin Preferred (Low Tox) Cosolvent 10% DMSO / 40% PEG400 / 50% Saline IV->Cosolvent Alternative Suspension 0.5% NaCMC / 0.1% Tween 80 (Homogenized Suspension) PO->Suspension High Dose / Tier 1 Lipid Lipid-Based Formulation (Corn Oil / Cremophor RH40) PO->Lipid Bioavailability Enhancement SolubilityCheck->Route BCS Class II/IV QC Quality Control & Self-Validation (DLS, HPLC Assay, Visual) Cyclodextrin->QC Cosolvent->QC Suspension->QC Lipid->QC

Fig 1: Preclinical formulation decision tree for 8-[(4-Chlorophenyl)methoxy]quinoline.

Detailed Experimental Protocols

Protocol A: Intravenous (IV) Clear Solution (2 mg/mL)

Objective: Prepare a sterile, precipitation-free inclusion complex for IV bolus injection.

Step-by-Step Methodology:

  • Vehicle Preparation: Dissolve 20.0 g of endotoxin-free HP-β-CD in 80 mL of 50 mM Acetate Buffer (pH 4.0). Stir magnetically at 300 RPM until optically clear. Adjust the final volume to 100 mL.

  • API Addition: Weigh exactly 20.0 mg of 8-[(4-Chlorophenyl)methoxy]quinoline into a sterile 20 mL glass scintillation vial.

  • Solubilization: Add 9.0 mL of the HP-β-CD vehicle to the vial.

  • Agitation: Sonicate the mixture in a temperature-controlled water bath at 25°C for 15 minutes. Follow with vortex mixing for 2 minutes. The mechanical energy accelerates the inclusion complex kinetics.

  • Volume Adjustment: QS (quantum satis) to exactly 10.0 mL with the remaining vehicle.

  • Self-Validation System (Filtration Check): Visually inspect against a black/white background. To scientifically validate true solubilization, draw 1 mL of the formulation and pass it through a 0.22 µm Polyethersulfone (PES) syringe filter. Analyze both the unfiltered and filtered aliquots via HPLC-UV.

    • Validation Criteria: The filtered sample must retain ≥95% of the API concentration compared to the unfiltered sample. A drop in concentration proves the drug is merely suspended as micro-precipitates rather than truly solubilized. Do not dose IV if recovery is <95%.

Protocol B: Per Os (PO) Homogeneous Suspension (10 mg/mL)

Objective: Prepare a physically stable, easily resuspendable vehicle for oral gavage.

Step-by-Step Methodology:

  • Vehicle Preparation: Slowly sift 0.5 g of medium-viscosity NaCMC into 90 mL of hot purified water (approx. 60°C) under vigorous overhead stirring to prevent clumping. Allow to cool to room temperature, then add 0.1 g (approx. 100 µL) of Tween 80. QS to 100 mL.

  • Mechanical Wetting: Weigh 100.0 mg of micronized API (D90 < 10 µm) into a glass mortar. Add 0.5 mL of the vehicle. Triturate aggressively with a pestle for 5 minutes to form a smooth, lump-free paste. Note: Skipping this step will result in unwettable aggregates floating on the surface.

  • Geometric Dilution: Gradually add the remaining vehicle geometrically (1 mL, then 2 mL, then 4 mL) while continuously triturating, until a final volume of 10.0 mL is reached.

  • Homogenization: Transfer to a dosing vial and stir using a magnetic stir bar at 500 RPM for 30 minutes.

  • Self-Validation System (Homogeneity Check): While the suspension is actively stirring at 500 RPM, extract three 50 µL aliquots: one from the top meniscus, one from the geometric center, and one from the bottom of the vial. Dilute in mobile phase and analyze via HPLC.

    • Validation Criteria: The Relative Standard Deviation (RSD) across the three strata must be ≤5% . If >5%, the suspension is settling too fast; increase NaCMC concentration to 1.0% or increase milling time to reduce particle size.

Quantitative Data Summary

The following table summarizes the expected performance metrics of the formulated vehicles, serving as a benchmark for quality control prior to in vivo administration.

Formulation StrategyTarget RouteAPI ConcentrationVehicle Composition24h Physical StabilitySelf-Validation Metric
Cyclodextrin Complex IV2.0 mg/mL20% HP-β-CD in 50mM Acetate Buffer (pH 4.0)Clear, no precipitation>98% Filter Recovery
Co-Solvent Blend IV / IP5.0 mg/mL10% DMSO / 40% PEG400 / 50% SalineClear, slight viscosity>95% Filter Recovery
Aqueous Suspension PO10.0 mg/mL0.5% NaCMC / 0.1% Tween 80 in WaterUniform, easily resuspendable<4% RSD (Homogeneity)
Lipid Solution (SMEDDS) PO15.0 mg/mL40% Corn Oil / 50% Cremophor RH40 / 10% EtOHClear, forms microemulsion in GI>90% recovery post-dispersion

References

  • Balakrishnan, A., et al. "Preclinical Formulations: Insight, Strategies, and Practical Considerations." National Center for Biotechnology Information (NCBI) - PMC. Available at:[Link] [1]

  • Almac Group. "Early phase drug development: Assessing, predicting and formulating with delivery in mind." Almac Insights. Available at:[Link][2]

  • Scantox CRO. "Preclinical Drug Formulation: Tailored Formulation Development for Optimal Drug Delivery." Scantox Services. Available at: [Link] [3]

Method

Application Note: Quinoline Derivatives as Multi-Target Enzyme Inhibitors in Drug Discovery

Executive Summary & Mechanistic Rationale The quinoline scaffold—a privileged nitrogen-containing bicyclic heterocycle—has become a cornerstone in modern rational drug design. Due to its high synthetic tractability, favo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The quinoline scaffold—a privileged nitrogen-containing bicyclic heterocycle—has become a cornerstone in modern rational drug design. Due to its high synthetic tractability, favorable physicochemical properties, and ability to engage in diverse non-covalent interactions (such as hydrogen bonding, π−π stacking, and hydrophobic contacts), quinoline derivatives are highly effective as multi-target enzyme inhibitors.

This application note provides drug development professionals with a comprehensive technical guide on the utilization, structural optimization, and in vitro validation of quinoline derivatives. We focus on two primary therapeutic axes: Oncology (via Receptor Tyrosine Kinase inhibition) and Neurology (via Cholinesterase inhibition).

Oncology: Kinase Inhibition via ATP-Competitive Binding

In cancer therapeutics, aberrant signaling through kinases like VEGFR-2, c-Met, and B-RAF drives tumor angiogenesis and uncontrolled proliferation. Quinoline derivatives typically act as ATP-competitive inhibitors . They insert into the highly conserved adenine-binding pocket (hinge region) of the kinase domain. For instance, pharmacophore modeling of quinoline derivatives targeting VEGFR-2 reveals that the scaffold provides critical hydrogen bond acceptors and donors that mimic ATP, while its aromatic rings occupy adjacent hydrophobic pockets to achieve high selectivity[1]. Similarly, quinoline-based diarylamides have demonstrated potent nanomolar efficacy against mutant B-RAF V600E and C-RAF kinases[2].

Neurology: Cholinesterase Inhibition via Dual-Site Binding

In the context of Alzheimer's disease (AD), the goal is to prevent the breakdown of the neurotransmitter acetylcholine (ACh) by inhibiting Acetylcholinesterase (AChE). Advanced quinoline derivatives, such as triazole-quinoline hybrids, are engineered as dual binding site inhibitors [3]. The quinoline moiety often engages the Peripheral Anionic Site (PAS) of AChE via π−π stacking with aromatic residues (e.g., Trp286), while a linked pharmacophore reaches down the narrow gorge to block the Catalytic Active Site (CAS)[4]. This dual action not only prevents ACh hydrolysis but also sterically hinders AChE-induced β -amyloid (A β ) aggregation, a key driver of AD pathology[3].

Pathway Q Quinoline Scaffold K Receptor Tyrosine Kinases (e.g., VEGFR-2, c-Met) Q->K Oncology A Acetylcholinesterase (AChE) Q->A Neurology K_Mech ATP-Competitive Binding at Kinase Hinge Region K->K_Mech A_Mech Dual Binding: Catalytic & Peripheral Sites A->A_Mech Onc Angiogenesis Inhibition & Tumor Arrest K_Mech->Onc Neuro ACh Accumulation & Reduced Aβ Aggregation A_Mech->Neuro

Fig 1. Divergent therapeutic pathways of quinoline derivatives in oncology and neurology.

Quantitative Structure-Activity Relationship (SAR) Profiles

The structural versatility of quinolines allows for fine-tuning against specific enzyme targets. The table below summarizes the quantitative pharmacological profiles of various functionalized quinoline classes based on recent literature[2][3][4][5].

Compound ClassTarget Enzyme(s)Primary Binding ModeInhibitory Potency (IC 50​ )Therapeutic Indication
Imidazo[4,5-c]quinolines PI3K / mTORATP-competitive0.9 nM – 1.4 µMOncology (Solid Tumors)
Quinoline-diarylamides B-RAF V600E / C-RAFATP-competitive15 nM – 92 nMOncology (Melanoma)
4-Anilinoquinoline-3-carbonitriles EGFR / VEGFR-2ATP-competitiveSub-nanomolarOncology (Angiogenesis)
Triazole-quinoline hybrids AChE / BChEDual-site (CAS & PAS)0.12 µM – 60.9 µMNeurology (Alzheimer's)

Validated Experimental Protocols

To ensure data integrity during drug screening, experimental workflows must be designed as self-validating systems . The following protocols detail the causal reasoning behind critical assay parameters to prevent false positives/negatives when evaluating quinoline derivatives.

Workflow P1 1. Compound Dilution P2 2. Enzyme Pre-incubation P1->P2 <1% DMSO P3 3. Substrate Addition P2->P3 Equilibrium P4 4. Kinetic Readout P3->P4 Linear Phase P5 5. QC & Z'-Factor P4->P5 Validation

Fig 2. Self-validating high-throughput screening workflow for enzyme inhibitors.

Protocol A: In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol is optimized for assessing ATP-competitive quinoline inhibitors against RTKs (e.g., VEGFR-2). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to minimize compound auto-fluorescence—a common artifact with highly conjugated quinoline systems.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the quinoline derivative in 100% DMSO. Transfer to the assay plate using an acoustic dispenser to ensure the final DMSO concentration in the assay buffer remains ≤1% .

    • Causality: DMSO concentrations >1% can induce conformational changes in the kinase domain, artificially reducing enzyme activity and skewing IC 50​ values.

  • Enzyme Pre-Incubation: Add the purified kinase (e.g., VEGFR-2) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35). Incubate the enzyme-inhibitor mixture at room temperature for 30 minutes.

    • Causality: Many bulky quinoline derivatives act as slow-binding inhibitors. Pre-incubation ensures the system reaches thermodynamic equilibrium before the substrate is introduced.

  • Substrate Addition: Initiate the reaction by adding a mixture of the peptide substrate and ATP.

    • Causality: The ATP concentration must be set precisely at the enzyme's apparent Km​ for ATP. If ATP is too high, competitive quinoline inhibitors will appear artificially weak; if too low, the assay lacks physiological relevance and signal robustness.

  • Detection & Quenching: After 60 minutes (within the linear kinetic phase), add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC) containing EDTA.

    • Causality: EDTA chelates the Mg 2+ ions required for kinase catalysis, instantly quenching the reaction to allow for stable batch reading.

  • Self-Validation (QC): Calculate the Z'-factor using wells containing vehicle (DMSO, 0% inhibition) and a reference inhibitor (e.g., Sorafenib, 100% inhibition).

    • Validation Metric: Proceed with IC 50​ curve fitting only if the Z'-factor is ≥0.5 , confirming sufficient dynamic range and low assay noise.

Protocol B: Modified Ellman’s Assay for AChE Inhibition

This colorimetric assay evaluates the efficacy of quinoline derivatives against human Acetylcholinesterase (hAChE).

Step-by-Step Methodology:

  • Reagent Setup: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Prepare the chromogen DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) and the substrate ATCI (acetylthiocholine iodide) in deionized water.

  • Pre-Incubation: In a 96-well microplate, combine 140 µL of buffer, 20 µL of the quinoline test compound (in ≤1% DMSO), and 20 µL of hAChE (0.22 U/mL). Incubate for 15 minutes at 25°C.

  • Reaction Initiation: Add 10 µL of DTNB (3 mM) and 10 µL of ATCI (15 mM) to initiate the reaction.

    • Causality: The enzyme cleaves ATCI to yield thiocholine, which immediately reacts with DTNB to produce the yellow anion 5-thio-2-nitrobenzoate (TNB).

  • Kinetic Readout: Measure the absorbance at 412 nm continuously for 5 minutes using a microplate reader.

    • Causality: Taking continuous kinetic readings (rather than a single endpoint) allows you to calculate the initial velocity ( V0​ ) from the linear portion of the curve, ensuring the substrate is not depleted.

  • Self-Validation (QC):

    • Spontaneous Hydrolysis Control: Include wells with ATCI, DTNB, and buffer (no enzyme). Subtract this background rate from all test wells, as ATCI slowly degrades in aqueous solutions.

    • Reference Control: Run Galantamine or Tacrine in parallel. The calculated IC 50​ of the reference must fall within half a log of established literature values to validate the batch of hAChE[4].

References

  • Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach Arabian Journal of Chemistry URL:[Link][1]

  • Discovery of New Quinoline-Based Diarylamides as Potent B-RAF V600E /C-RAF Kinase Inhibitors Endowed with Promising In Vitro Anticancer Activity MDPI (SciProfiles) URL:[Link][2]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways Pharmaceuticals (PMC) URL:[Link][5]

  • SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease Arabian Journal of Chemistry URL:[Link][4]

  • Novel Triazole-Quinoline Derivatives as Selective Dual Binding Site Acetylcholinesterase Inhibitors Semantic Scholar / Molecules URL:[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 8-[(4-Chlorophenyl)methoxy]quinoline Synthesis

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that while the Williamson ether synthesis is a foundational transformation, applying it to ambident...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that while the Williamson ether synthesis is a foundational transformation, applying it to ambident nucleophiles like 8-hydroxyquinoline introduces unique regioselectivity and conversion challenges.

This guide is designed to move beyond basic reaction schemes. Here, we dissect the causality behind experimental choices, provide self-validating protocols, and offer definitive troubleshooting logic to maximize the yield of 8-[(4-Chlorophenyl)methoxy]quinoline.

Mechanistic Rationale & Pathway Analysis

The synthesis of 8-[(4-Chlorophenyl)methoxy]quinoline relies on the O-alkylation of 8-hydroxyquinoline using 4-chlorobenzyl chloride. The primary challenge stems from the ambident nature of the quinolin-8-olate anion . Because both the phenoxide oxygen and the quinoline nitrogen possess nucleophilic character, the reaction conditions must strictly bias the transition state toward O-alkylation to prevent the formation of undesired quinolinium salts .

By utilizing a hard alkali metal base (such as K2​CO3​ ) in a polar aprotic solvent (like DMF), the potassium cation weakly coordinates with the oxygen, leaving it highly reactive. Simultaneously, the aprotic environment prevents hydrogen bonding that would otherwise mask the oxygen and inadvertently direct the electrophile to the nitrogen.

ReactionPathway HQ 8-Hydroxyquinoline (Starting Material) Base Base (K2CO3) Deprotonation HQ->Base DMF, Heat Anion Quinolin-8-olate (Ambident Nucleophile) Base->Anion Electrophile 4-Chlorobenzyl Chloride + KI (Catalyst) Anion->Electrophile SN2 Attack Product 8-[(4-Chlorophenyl)methoxy]quinoline (Target Product) Electrophile->Product O-Alkylation (Major) SideProduct N-Alkylated Byproduct (Minimized) Electrophile->SideProduct N-Alkylation (Minor)

Fig 1. Reagent workflow and ambident nucleophilic pathways in 8-hydroxyquinoline O-alkylation.

Troubleshooting & FAQs

Q1: My reaction yield is plateauing around 40-50% despite extended heating (24+ hours). How can I drive this to completion? A1: This plateau is rarely a thermodynamic limitation; it is a kinetic issue caused by the relatively low electrophilicity of 4-chlorobenzyl chloride.

  • The Solution: Implement an in situ Finkelstein reaction. By adding a catalytic amount (0.1–0.2 equivalents) of Potassium Iodide (KI) or Sodium Iodide (NaI), the chloride is continuously converted into 4-chlorobenzyl iodide. The iodide is a vastly superior leaving group, which significantly lowers the activation energy of the SN​2 attack, accelerating the reaction and pushing yields above 85% .

Q2: I am observing a highly polar, baseline-streaking byproduct on my TLC plate. What is it, and how do I prevent it? A2: A highly polar, UV-active spot that refuses to migrate (even in highly polar eluents) is the hallmark of an N-alkylated quinolinium salt.

  • The Solution: Ensure your K2​CO3​ is strictly anhydrous (oven-dried before use) and that you are using dry DMF. Trace water acts as a protic mediator, hydrogen-bonding to the phenoxide oxygen and forcing the electrophile to attack the nitrogen. If the issue persists, switching to Cesium Carbonate ( Cs2​CO3​ ) provides a larger, softer counter-ion that further enhances the "naked" reactivity of the oxygen nucleophile.

Q3: My isolated product is contaminated with unreacted 8-hydroxyquinoline, which streaks during column chromatography. How do I remove it efficiently? A3: 8-Hydroxyquinoline is a potent bidentate metal chelator and interacts strongly with the acidic silanol groups on silica gel, causing severe streaking and poor separation.

  • The Solution: Eliminate it during the aqueous workup rather than via chromatography. Wash your combined organic extracts with a mildly alkaline aqueous solution (e.g., 5% NaOH). This keeps the unreacted 8-hydroxyquinoline deprotonated and partitioned safely in the aqueous phase, leaving only the highly lipophilic product in the organic layer .

Troubleshooting Issue Issue: Low Product Yield Cause1 Incomplete Reaction (Low Electrophilicity) Issue->Cause1 Cause2 N-Alkylation Dominates Issue->Cause2 Cause3 Hydrolysis of Alkyl Halide Issue->Cause3 Sol1 Add KI/NaI (Finkelstein Catalysis) Cause1->Sol1 Sol2 Use Hard Base (K2CO3) & Polar Aprotic Solvent Cause2->Sol2 Sol3 Strictly Anhydrous Conditions (Dry DMF) Cause3->Sol3

Fig 2. Troubleshooting logic tree for resolving low yields in Williamson ether synthesis.

Quantitative Yield Benchmarks

Use the following empirical data to benchmark your experimental outcomes. If your yields fall below these ranges, consult the troubleshooting logic tree above.

Reaction ConditionBaseSolventAdditiveTemp (°C)Expected Yield (%)Primary Issue Addressed
Standard Williamson K2​CO3​ AcetoneNone60 (Reflux)45 - 55Baseline synthesis
High-Temp Aprotic K2​CO3​ DMFNone8060 - 70Solubility & Reaction Rate
Finkelstein-Assisted K2​CO3​ DMFKI (0.2 eq)8085 - 92Halide Reactivity (Recommended)
Cesium Effect Cs2​CO3​ DMFKI (0.2 eq)8090 - 95Severe N-Alkylation Suppression

Self-Validating Experimental Protocol

This protocol incorporates real-time visual and analytical checkpoints to guarantee experimental integrity at every step.

Step 1: Preparation & Deprotonation

  • In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 8-hydroxyquinoline (1.45 g, 10.0 mmol, 1.0 eq) in anhydrous DMF (25 mL) under a nitrogen atmosphere.

  • Add finely powdered, anhydrous K2​CO3​ (2.76 g, 20.0 mmol, 2.0 eq).

  • Validation Check 1: Stir at room temperature for 30 minutes. The solution must transition from a pale yellow to a deep greenish-yellow hue . This color change visually validates the successful deprotonation and formation of the quinolin-8-olate anion.

Step 2: Catalysis & Alkylation 4. Add Potassium Iodide (KI) (0.33 g, 2.0 mmol, 0.2 eq) to the suspension. 5. Slowly add 4-chlorobenzyl chloride (1.77 g, 11.0 mmol, 1.1 eq) dropwise via syringe over 5 minutes. 6. Attach a reflux condenser and heat the reaction mixture to 80 °C for 12 hours. 7. Validation Check 2: Perform TLC analysis (Hexanes:Ethyl Acetate 3:1). The disappearance of the starting material ( Rf​≈0.3 ) and the emergence of a prominent, less polar UV-active spot ( Rf​≈0.6 ) confirms successful O-alkylation.

Step 3: Workup & Chemical Purification 8. Cool the mixture to room temperature and quench by pouring it into 100 mL of crushed ice/water. 9. Extract the aqueous mixture with Ethyl Acetate ( 3×50 mL). 10. Validation Check 3 (Crucial): Wash the combined organic layers with 5% aqueous NaOH (50 mL) . This step chemically strips any unreacted 8-hydroxyquinoline into the aqueous waste, preventing downstream column streaking. 11. Wash the organic layer with brine (50 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. 12. Purify the crude residue via recrystallization from hot ethanol or flash column chromatography to yield pure 8-[(4-Chlorophenyl)methoxy]quinoline as an off-white solid.

References

  • Borchardt, R. T., et al. "Optimization of 8-Hydroxyquinolines as Inhibitors of Catechol O-Methyltransferase." National Institutes of Health (PMC). Available at:[Link]

  • Khasawneh, M. A., et al. "Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions." Arabian Journal of Chemistry. Available at: [Link]

Optimization

Technical Support Center: Degradation Pathways of 8-[(4-Chlorophenyl)methoxy]quinoline in Solution

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support guide for 8-[(4-Chlorophenyl)methoxy]quinoline. This document provides in-depth information, troubleshooting advice...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 8-[(4-Chlorophenyl)methoxy]quinoline. This document provides in-depth information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound in solution. Understanding the degradation profile of a molecule is critical for ensuring the accuracy of experimental data, developing stable formulations, and meeting regulatory requirements. This guide is designed to help you navigate potential challenges and interpret your results with confidence.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the stability and degradation of 8-[(4-Chlorophenyl)methoxy]quinoline.

Q1: What is 8-[(4-Chlorophenyl)methoxy]quinoline and why is its stability in solution a concern?

8-[(4-Chlorophenyl)methoxy]quinoline is a derivative of 8-hydroxyquinoline (8-HQ), a well-known chelating agent with diverse biological activities.[1][2] In this molecule, the hydroxyl group at the 8-position is protected by a (4-chlorophenyl)methyl (or 4-chlorobenzyl) ether linkage. The stability of this compound is crucial because degradation can lead to a loss of potency, altered biological activity, and inconsistent experimental results.[3] Degradation products can also exhibit their own pharmacological or toxicological effects, making a thorough understanding of the molecule's stability profile essential for drug development and research applications.

Q2: What are the primary factors that can cause the degradation of 8-[(4-Chlorophenyl)methoxy]quinoline in solution?

Like many quinoline derivatives, this compound is susceptible to degradation through several mechanisms. The primary factors include:

  • Hydrolysis: The ether linkage is a potential site for acid or base-catalyzed hydrolysis, which would cleave the molecule into 8-hydroxyquinoline and a 4-chlorobenzyl species.[4] The pH of the solution is a critical determinant of the hydrolysis rate.

  • Oxidation: The quinoline ring system can be susceptible to oxidation, potentially forming N-oxides or hydroxylated derivatives.[4] This can be initiated by atmospheric oxygen, peroxides present in solvents, or certain metal ions.

  • Photodegradation: Exposure to light, particularly UV radiation, is a significant degradation factor for many quinoline compounds.[5][6] This can lead to complex reactions, including cleavage of the ether bond or modifications to the quinoline ring.

  • Thermal Stress: Elevated temperatures can accelerate all degradation reactions. While the molecule may be stable at room temperature, prolonged exposure to heat can cause decomposition.[4]

Q3: What are the most probable degradation pathways for this molecule?

Based on its chemical structure, two primary degradation pathways are anticipated:

  • Hydrolytic Cleavage of the Ether Bond: This is a highly probable pathway under acidic or basic conditions. The reaction would yield 8-hydroxyquinoline and 4-chlorobenzyl alcohol , which could be further oxidized to 4-chlorobenzaldehyde .

  • Oxidation of the Quinoline Ring: The nitrogen atom in the quinoline ring is susceptible to oxidation, which would lead to the formation of 8-[(4-Chlorophenyl)methoxy]quinoline N-oxide .

Photodegradation could potentially trigger both pathways as well as other complex rearrangements.

Q4: What are forced degradation studies and why are they important for this compound?

Forced degradation studies, or stress testing, involve intentionally exposing the compound to harsh conditions (e.g., strong acids/bases, high heat, intense light, oxidizing agents) to accelerate its degradation.[7][8] These studies are crucial for:

  • Identifying potential degradation products that could form during storage or administration.

  • Elucidating the degradation pathways of the molecule.

  • Developing and validating a "stability-indicating" analytical method , which is an assay capable of separating the intact drug from its degradation products.[3][8]

  • Determining the intrinsic stability of the molecule.

According to ICH guidelines, a good forced degradation study aims for 5-20% degradation of the parent compound to ensure that the degradation products are generated at detectable levels without being unrealistic.[8]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause & Explanation Recommended Solution
Inconsistent biological assay results or apparent loss of compound activity. Compound Degradation. Inconsistent results and loss of potency are classic signs of compound degradation in solution.[3] The active parent molecule is likely converting to less active or inactive degradation products (e.g., 8-hydroxyquinoline). This is especially common if stock solutions are stored for extended periods, at inappropriate temperatures, or exposed to light.1. Prepare fresh solutions immediately before each experiment. 2. Validate stock solution stability: Analyze your stock solution by HPLC at set time points (e.g., 0, 24, 48 hours) under your specific storage conditions to determine its stability. 3. Store solutions properly: Use amber vials or wrap vials in aluminum foil to protect from light, store at recommended low temperatures (e.g., 4°C or -20°C), and consider purging with an inert gas like argon or nitrogen to minimize oxidation.
New, unexpected peaks appear in my HPLC chromatogram over time. Formation of Degradation Products. These new peaks are almost certainly degradation products. Their appearance indicates that the compound is not stable under your analytical or storage conditions. The identity of these peaks is critical for understanding the degradation pathway.1. Use a Photo Diode Array (PDA) detector: Check the peak purity of your parent compound. A non-homogenous peak suggests co-elution with a degradant. 2. Perform a forced degradation study (see Protocol 1) to intentionally generate the degradation products. This helps confirm if the unknown peaks arise from specific stress conditions (e.g., the peak only appears after acid hydrolysis). 3. Use Mass Spectrometry (LC-MS) to obtain the mass of the unknown peaks, which is essential for structural elucidation and confirming their identity (e.g., a peak with a mass corresponding to 8-hydroxyquinoline).[9]
My compound seems highly resistant to degradation in forced degradation studies. High Intrinsic Stability. Some quinoline derivatives are very stable under certain stress conditions.[5] For example, achieving significant degradation under mild acid or base conditions might require extended exposure or higher temperatures.1. Intensify Stress Conditions: Gradually increase the severity of the stress. For example, move from 0.1 M HCl to 1 M HCl, increase the temperature from 60°C to 80°C, or extend the reflux time. 2. Caution: The goal is to achieve 5-20% degradation. Excessively harsh conditions can lead to secondary degradation or create pathways that are not relevant to real-world storage, so proceed methodically.
The compound degrades almost completely upon exposure to light. Photolability. This is a known characteristic of many quinoline-based structures.[5][6] Photodegradation can be rapid and extensive, leading to a significant loss of the parent compound.1. Implement Strict Light Protection: Handle the solid compound and all solutions under amber or red light. Store all solutions in amber glass vials or clear vials wrapped completely in aluminum foil. 2. Modify Experimental Setups: If conducting long-term experiments (e.g., cell culture), ensure plates or vessels are protected from ambient lab light. 3. Formulation Consideration: This finding is critical for drug development, as it indicates that any final formulation must be packaged in light-resistant materials.[5]

Visualized Workflows and Pathways

The following diagrams illustrate key logical and chemical processes related to the stability of 8-[(4-Chlorophenyl)methoxy]quinoline.

troubleshooting_workflow start Inconsistent Results or Unexpected HPLC Peaks check_storage Review Solution Storage Conditions (Age, Temp, Light) start->check_storage fresh_solution Prepare Fresh Solution & Re-analyze check_storage->fresh_solution problem_persists Problem Persists fresh_solution->problem_persists problem_resolved Problem Resolved problem_persists->problem_resolved No forced_degradation Conduct Forced Degradation Study (Protocol 1) problem_persists->forced_degradation Yes lc_ms Use Stability-Indicating Method (LC-MS/PDA) (Protocol 2) forced_degradation->lc_ms identify Identify Degradants & Elucidate Pathways lc_ms->identify

Caption: Troubleshooting workflow for stability issues.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent 8-[(4-Chlorophenyl)methoxy]quinoline hq 8-Hydroxyquinoline parent->hq Acid / Base Photolysis cba 4-Chlorobenzyl Alcohol parent->cba Acid / Base Photolysis n_oxide Quinoline N-Oxide Derivative parent->n_oxide H₂O₂

Caption: Potential degradation pathways.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps to intentionally degrade 8-[(4-Chlorophenyl)methoxy]quinoline to identify its potential degradation products and pathways.

Objective: To generate degradation products under various stress conditions for identification and to facilitate the development of a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution:

    • Prepare a stock solution of 8-[(4-Chlorophenyl)methoxy]quinoline in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[3]

  • Application of Stress Conditions: (For each condition, a control sample protected from the stress should be analyzed in parallel).

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M - 1 M HCl. Incubate at 60-80°C for several hours.[4] Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of NaOH, and dilute with mobile phase for HPLC analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M - 1 M NaOH. Incubate at 60-80°C for several hours.[4] Withdraw samples at time points, neutralize with HCl, and dilute for analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3-30% hydrogen peroxide (H₂O₂). Keep at room temperature and protected from light for up to 24 hours.[4] Withdraw samples at time points and dilute for analysis.

    • Thermal Degradation: Place a solid sample of the compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for 24-48 hours.[7] At various time points, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.

    • Photodegradation: Expose a solution of the compound (e.g., in a quartz cuvette or clear vial) to a light source that provides UV and visible light (e.g., a photostability chamber with an output of >1.2 million lux hours and >200 W h/m²).[5][7] Simultaneously, keep a control sample wrapped in aluminum foil in the same chamber. Withdraw samples from both the exposed and control solutions at various time points for HPLC analysis.

  • Analysis:

    • Analyze all samples using a suitable HPLC method (see Protocol 2), preferably with PDA and MS detection to aid in the identification of degradants.

forced_degradation_workflow prep Prepare 1 mg/mL Stock Solution stress_conditions Aliquot Stock for Stress Conditions prep->stress_conditions acid Acid Hydrolysis (HCl, Heat) stress_conditions->acid base Base Hydrolysis (NaOH, Heat) stress_conditions->base oxidation Oxidation (H₂O₂) stress_conditions->oxidation thermal Thermal Stress (Heat, Solid) stress_conditions->thermal photo Photolytic Stress (UV/Vis Light) stress_conditions->photo analysis Analyze All Samples by HPLC-PDA/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis result Identify Degradants & Determine Degradation % analysis->result

Caption: Experimental workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC-UV Method Development

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent compound, 8-[(4-Chlorophenyl)methoxy]quinoline, from all its process impurities and degradation products.

Methodology:

  • Column and Mobile Phase Selection:

    • Column: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm), which is a versatile choice for quinoline derivatives.[5]

    • Mobile Phase: Use a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: Use a PDA detector to monitor multiple wavelengths and assess peak purity. A primary wavelength of ~254 nm is often a good starting point for aromatic compounds.

  • Method Optimization (Gradient Elution):

    • Develop a gradient elution method to ensure separation of early-eluting polar degradants (like 8-hydroxyquinoline) from the more lipophilic parent compound and other potential degradants.

    • Inject a mixture of the stressed samples (from Protocol 1) to challenge the method. The goal is to achieve baseline resolution (>1.5) between the parent peak and all degradant peaks.

    • Adjust the gradient slope, flow rate, and column temperature to optimize the separation.

  • Method Validation:

    • Once optimized, the method should be validated according to ICH guidelines. Key parameters include:

      • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. This is confirmed by peak purity analysis using the PDA detector.[3]

      • Linearity: Establish a linear relationship between detector response and concentration over a defined range.

      • Accuracy & Precision: Determine the closeness of the test results to the true value and the degree of scatter between a series of measurements.

      • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

References

  • BenchChem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • Drey, C. N. C., Kenner, G. W., Law, H. D., Sheppard, R. C., Bodanszky, M., Fried, J., Williams, N. J., & Sheehan, J. T. (2002). DEGRADATION OF THIOSTREPTON. DERIVATIVES OF 8-HYDROXYQUINOLINE. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). Degradation of novel mineral flotation reagent 8-hydroxyquinoline by superparamagnetic immobilized laccase: Effect, mechanism and toxicity evaluation.
  • Benchchem. (n.d.). Technical Support Center: Stability and Degradation of 5-Methylquinoline Derivatives.
  • Benchchem. (n.d.). Degradation of 2-Methyl-1H-imidazo[4,5-h]quinoline under different conditions.
  • MDPI. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • Der Pharma Chemica. (n.d.). Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol.
  • Gallardo, C., Enríquez, I., Pazmiño, J., Cardona, W., & Robledo, S. M. (2015). Forced degradation studies of a new antileishmanial molecule using a stability-indicating RP-HPLC method. Journal of Chemical and Pharmaceutical Research, 7(5), 697-702.
  • Wikipedia. (n.d.). 8-Hydroxyquinoline.
  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • MDPI. (2021). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process.
  • PubMed. (n.d.). Photolytic degradation of alpha-[(dibutylamino)methyl]-6,8-dichloro-2-(3',4'-dichlorophenyl)-4-quinoline methanol: an experimental antimalarial.
  • Nature. (2022). Identification of the major photodegradant in metronidazole by LC-PDA-MS and its reveal in compendial methods. Scientific Reports.

Sources

Troubleshooting

Povarov Cycloaddition Technical Support Center: Optimization &amp; Troubleshooting Guide

Welcome to the Advanced Technical Support Center for the Povarov reaction. As a Senior Application Scientist, I have designed this resource to help researchers, synthetic chemists, and drug development professionals trou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the Povarov reaction. As a Senior Application Scientist, I have designed this resource to help researchers, synthetic chemists, and drug development professionals troubleshoot and optimize the inverse electron-demand aza-Diels-Alder reaction.

The Povarov reaction is a powerful tool for constructing complex tetrahydroquinoline and quinoline scaffolds. However, achieving high diastereoselectivity (dr), enantioselectivity (ee), and yield requires precise control over the mechanistic pathway—specifically, navigating the delicate balance between concerted [4+2] cycloadditions and stepwise Mannich/Friedel-Crafts cascades.

Core Optimization Workflow

OptimizationWorkflow A 1. Substrate Selection (Aniline, Aldehyde, Alkene) B 2. Imine Formation (In situ vs Pre-formed) A->B C 3. Catalyst Screening (Lewis Acid vs CPA) B->C D 4. Cycloaddition (Solvent & Temp Control) C->D E 5. Isolation & Analysis (Yield, dr, ee) D->E

Figure 1: General optimization workflow for the Povarov cycloaddition.

Module 1: Catalyst Selection & Stereocontrol

Q: My one-pot multicomponent Povarov reaction yields a complex mixture of cis/trans isomers. How can I improve the stereocontrol? A: The lack of stereocontrol is typically caused by a highly asynchronous or completely stepwise reaction mechanism where the intermediate zwitterion undergoes bond rotation before ring closure.

  • The Causality: Standard Lewis acids (like AlCl₃ or BF₃·OEt₂) often drive the reaction through a highly synchronous pathway, but they can also trigger uncatalyzed background reactions that erode the diastereomeric ratio (dr)[1].

  • The Solution: To achieve exceptional enantioselectivity and diastereoselectivity, transition to Chiral Phosphoric Acids (CPAs) such as (S)-TRIP. CPAs function as bifunctional catalysts: the Brønsted acid site activates the imine, while the phosphoryl oxygen directs the nucleophile via hydrogen bonding. This dual-activation rigidifies the transition state, preventing bond rotation and yielding up to >95:5 dr and excellent ee[2][3].

Q: I am using highly electron-rich alkenes (e.g., vinyl ethers), but they seem to be polymerizing before the cycloaddition occurs. What should I change? A: Highly electron-rich dienophiles are highly susceptible to cationic polymerization when exposed to strong Lewis acids.

  • The Causality: Strong Lewis acids generate highly reactive carbocationic intermediates from vinyl ethers, initiating a runaway polymerization chain rather than the desired [4+2] cycloaddition.

  • The Solution: Switch to milder Lewis acids such as InCl₃ or Cu(OTf)₂. These catalysts provide sufficient Lewis acidity to lower the LUMO of the imine diene without exceeding the threshold required to polymerize the dienophile, thereby maintaining high yields of the tetrahydroquinoline core[4][5].

Module 2: Substrate Electronic Properties & Reverse Polarity

Q: My substrates are electron-deficient alkenes. The standard Povarov conditions fail completely. Is there a workaround? A: Yes. The standard Povarov reaction is an inverse electron-demand Diels-Alder, meaning it strictly requires an electron-deficient diene (the imine) and an electron-rich dienophile.

  • The Causality: Electron-deficient alkenes cause a mismatch in frontier molecular orbital (FMO) energies, preventing the thermal cycloaddition.

  • The Solution: You must employ a "reverse polarity" Povarov reaction. By utilizing photoredox catalysis (e.g., an Iridium photocatalyst with a Hantzsch ester as a reductive initiator), you can generate a nucleophilic α-amino radical via proton-coupled electron transfer (PCET). This radical readily adds to electron-deficient alkenes, affording substituted tetrahydroquinolines in high yields[6].

Module 3: Quantitative Data & Condition Matrix

To streamline your optimization process, consult the following matrix comparing catalyst types, their mechanistic influence, and expected outcomes.

Catalyst TypeExampleDominant MechanismTypical YieldStereocontrol (dr / ee)Best Application
Strong Lewis Acid AlCl₃, BF₃·OEt₂Concerted (Synchronous)40 - 60%Low to ModerateSimple, robust substrates; unconcerned with ee[1][4].
Mild Lewis Acid InCl₃, Cu(OTf)₂Concerted (Asynchronous)70 - 90%ModerateHighly electron-rich, polymerization-prone alkenes[4].
Brønsted Acid TsOH, Acetic AcidStepwise (Mannich/F-C)30 - 50%PoorIntramolecular variants or highly reactive substrates[1].
Chiral Phosphoric Acid (S)-TRIP, BINOL-CPAsStepwise (Ion-Paired TS)60 - 85%Excellent (>95:5 / >90%)Asymmetric synthesis; pharmaceutical intermediates[2][3].
Photoredox Catalyst Ir[dF(CF₃)ppy]₂Radical (PCET)65 - 95%Good (trans-selective)Electron-deficient alkenes (Reverse Polarity)[6].
Module 4: Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, utilize the following self-validating protocols. These methods include built-in analytical checkpoints to verify intermediate formation before proceeding.

Protocol 1: Stepwise Lewis-Acid Catalyzed Povarov Reaction

Use this protocol to prevent imine hydrolysis and side-reactions caused by water generation in one-pot systems.

  • Imine Pre-formation: In a flame-dried Schlenk flask under N₂, dissolve the aniline (1.0 mmol) and aldehyde (1.0 mmol) in anhydrous DCM (5.0 mL). Add activated 4Å molecular sieves (500 mg). Stir at room temperature for 4 hours.

  • Validation Checkpoint: Remove a 10 µL aliquot, evaporate, and analyze via ¹H NMR. Self-Validation: The disappearance of the aldehyde proton signal (~9.5-10.0 ppm) and the appearance of the imine CH=N signal (~8.2-8.5 ppm) confirms complete conversion. Do not proceed until conversion is >95%.

  • Cycloaddition: Filter the solution under N₂ to remove molecular sieves. Cool the filtrate to -78 °C.

  • Catalyst Addition: Slowly add the mild Lewis Acid (e.g., InCl₃, 10 mol%) followed dropwise by the electron-rich alkene (1.2 mmol).

  • Reaction & Quench: Allow the reaction to slowly warm to room temperature over 12 hours. Quench with saturated aqueous NaHCO₃, extract with DCM, and purify via flash chromatography.

Protocol 2: Asymmetric Povarov Reaction with Oxidative Aromatization

Use this protocol for synthesizing highly enantioenriched quinoline derivatives.

  • Cycloaddition: In a reaction vial, combine the pre-formed N-aryl imine (0.05 mmol) and the dienophile (e.g., 3-vinylindole, 0.2 mmol) in anhydrous toluene (1.5 mL).

  • Organocatalysis: Add the Chiral Phosphoric Acid (CPA, e.g., (S)-TRIP, 5 mol%) at room temperature. Stir for 12 hours[7].

  • Validation Checkpoint: Monitor via chiral HPLC. Self-Validation: Ensure the tetrahydroquinoline intermediate exhibits the expected dr (>20:1) before proceeding to oxidation.

  • Oxidative Aromatization: Add 1,2-dichloro-4,5-dicyanobenzoquinone (DDQ, 0.15 mmol) directly to the reaction mixture. Stir at room temperature for 3 hours to achieve complete oxidative aromatization to the quinoline core[7].

Mechanistic Pathway Analysis

Understanding whether your specific substrate/catalyst combination undergoes a concerted or stepwise mechanism is critical for troubleshooting stereochemical failures.

PovarovMechanism Imine Activated N-Aryl Imine Concerted Concerted [4+2] Pathway (Highly Synchronous) Imine->Concerted Lewis Acid Stepwise Stepwise Mannich Pathway (Asynchronous) Imine->Stepwise Brønsted Acid / CPA Alkene Electron-Rich Alkene Alkene->Concerted Alkene->Stepwise Product Tetrahydroquinoline Core Concerted->Product Zwitterion Zwitterionic Intermediate Stepwise->Zwitterion Friedel Intramolecular Friedel-Crafts Zwitterion->Friedel Friedel->Product

Figure 2: Mechanistic divergence in Povarov reactions based on catalyst selection.

References
  • Organocatalytic asymmetric Povarov reactions with 2- and 3-vinylindoles, RSC Publishing, 3

  • Photocatalytic reverse polarity Povarov reaction, Chemical Science (RSC Publishing), 6

  • Optimization of the reaction conditions Optimization of conditions for (A) the Povarov reaction and (B) the oxidative aromatization, ResearchGate,7

  • The Role of the Catalyst on the Reactivity and Mechanism in the Diels–Alder Cycloaddition Step of the Povarov Reaction for the Synthesis of a Biological Active Quinoline Derivative: Experimental and Theoretical Investigations, MDPI, 1

  • Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative, Scientiae Radices, 4

Sources

Optimization

Troubleshooting low bioactivity in 8-[(4-Chlorophenyl)methoxy]quinoline analogs

Welcome to the technical support guide for researchers working with 8-[(4-Chlorophenyl)methoxy]quinoline analogs. This resource is designed to provide in-depth troubleshooting assistance for common issues encountered dur...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers working with 8-[(4-Chlorophenyl)methoxy]quinoline analogs. This resource is designed to provide in-depth troubleshooting assistance for common issues encountered during the evaluation of this promising compound class, with a specific focus on addressing unexpectedly low or inconsistent biological activity. Our goal is to equip you with the logical framework and practical protocols needed to diagnose experimental challenges and unlock the true potential of your molecules.

The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory effects.[1][2][3] The 8-[(4-Chlorophenyl)methoxy] substitution pattern offers a unique chemical space for exploring novel therapeutic interactions. However, like any small molecule development program, the path from synthesis to validated bioactivity is often nonlinear. This guide follows a systematic, cause-and-effect approach to troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Foundational Issues - Is the Problem the Compound Itself?

This first section addresses the most fundamental question: is the molecule you're testing the source of the low activity? Before questioning complex biological mechanisms or assay design, it's critical to validate the physical and chemical integrity of your test article.

Question: My analog shows significantly lower-than-expected activity, or my results are not reproducible. Where should I begin my investigation?

Answer: The first step is always to rule out issues with the compound's integrity and behavior in the assay medium. Low bioactivity is often traced back to fundamental physicochemical properties before any complex biological interaction is considered.[4]

Start with a systematic evaluation of your compound's quality, solubility, and stability. An inactive compound could simply be one that is not pure, has degraded, or is not available to interact with its biological target due to poor solubility.

Below is a troubleshooting workflow to guide your initial investigation.

G cluster_0 Phase 1: Compound Validation cluster_1 Phase 2: Assay & Biology Investigation cluster_2 Phase 3: Decision & Next Steps start Low or No Bioactivity Observed purity 1. Confirm Compound Purity & Identity (>95% via LC-MS, NMR) start->purity solubility 2. Assess Aqueous Solubility (Kinetic/Thermodynamic Solubility Assay) purity->solubility Purity Confirmed stability 3. Evaluate Compound Stability (Incubate in assay medium, re-analyze) solubility->stability Solubility Adequate assay_type 4. Review Assay Type (Cell-based vs. Target-based) stability->assay_type Compound is Stable cell_issues 5. Investigate Cellular Factors (Permeability, Efflux, Metabolism) assay_type->cell_issues Cell-Based Assay target_issues 6. Re-evaluate Target Engagement (Binding Assays, SAR) assay_type->target_issues Target-Based Assay redesign Redesign Analogs (Improve Properties) cell_issues->redesign optimize_assay Optimize Assay Conditions cell_issues->optimize_assay target_issues->redesign target_issues->optimize_assay end Problem Resolved redesign->end optimize_assay->end

Caption: Initial troubleshooting workflow for low bioactivity.

Question: How do I properly assess the solubility of my quinoline analog and why is it so critical?

Answer: For a compound to exert a biological effect, it must first be in solution.[4] If your analog precipitates in the aqueous assay buffer or cell culture medium, its effective concentration will be far lower than the nominal concentration you added, leading to an artificially low or non-existent dose-response. This is one of the most common reasons for failed in vitro screens.[4]

Key Considerations:

  • Kinetic vs. Thermodynamic Solubility: What matters most for a typical in vitro assay is kinetic solubility—the concentration at which a compound, added from a DMSO stock, stays in solution for the duration of the experiment.

  • "Cloud Point" Method: A simple visual method is to prepare serial dilutions of your compound in the final assay buffer and observe them for precipitation (cloudiness) under a microscope or plate reader after a relevant incubation period.

Parameter Method Interpretation
Purity LC-MS, ¹H NMRShould be >95%. Impurities can interfere with the assay or misrepresent the active concentration.
Identity Mass Spectrometry (MS), NMRConfirms you are testing the correct molecular structure.
Kinetic Solubility Nephelometry or visual inspection ("Cloud Point")Determines the maximum concentration that remains in solution under assay conditions. Your highest test concentration must be below this limit.
Stability Incubate in assay medium, then analyze via LC-MSChecks for degradation over the assay duration. If the parent compound disappears, its effective concentration decreases over time.

Pro-Tip: Always include a solubility check before running a full dose-response experiment. Preparing a top concentration of your compound in media and inspecting for precipitate after 1-2 hours can save significant time and resources.

Section 2: Assay-Specific Troubleshooting

If you've confirmed your compound is pure, soluble, and stable, the next step is to scrutinize the biological assay itself. The design of your experiment can profoundly influence the observed activity.

Question: My analog is inactive in a cell-based assay, but I expect it to hit a specific intracellular target. What could be wrong?

Answer: A cell-based assay is a complex system with multiple barriers that can prevent a compound from reaching its target. Low activity in a cellular context, despite potential target affinity, often points to issues with Absorption, Distribution, Metabolism, and Excretion (ADME) properties at the cellular level.

Potential Cellular Barriers:

  • Low Cell Permeability: The compound may be unable to efficiently cross the cell membrane to reach an intracellular target. The planar, aromatic structure of the quinoline core is generally favorable for permeability, but specific substitutions can alter this.[5]

  • Efflux Pump Activity: Your compound might be a substrate for efflux pumps (like P-glycoprotein), which actively transport it out of the cell, keeping the intracellular concentration too low to be effective.

  • Intracellular Metabolism: Cells can metabolize your compound into an inactive form.

  • Assay Interference: The compound may interfere with the assay's detection method (e.g., quenching fluorescence in a reporter assay or reacting with MTT reagent).[6]

To diagnose these issues, a tiered approach is recommended:

G start Compound Inactive in Cell-Based Assay (but is pure, soluble, stable) permeability 1. Assess Permeability (e.g., PAMPA Assay) start->permeability efflux 2. Test Efflux Pump Liability (Assay with/without efflux inhibitor) permeability->efflux Permeability OK? target 3. Confirm Target Engagement (Biochemical/Target-based Assay) efflux->target Not an Efflux Substrate? conclusion Isolate Cause of Low Cellular Activity target->conclusion

Caption: Tiered approach for cell-based assay troubleshooting.

Question: What is the difference between a cell-based and a target-based assay, and when should I use each?

Answer: These two assay formats ask fundamentally different questions and are essential tools for diagnosing low bioactivity.[7][8]

  • Target-Based (Biochemical) Assays: Measure the direct interaction between your compound and its purified biological target (e.g., an enzyme or receptor) in a simplified, cell-free system.[8]

    • Use Case: To confirm if your compound can engage its intended molecular target. If you see activity here but not in cells, it strongly suggests a problem with cellular access or stability.

    • Example: An in vitro kinase assay measuring the inhibition of a purified kinase by your quinoline analog.

  • Cell-Based (Phenotypic) Assays: Measure the effect of your compound on a whole, living cell.[7] The readout is a cellular phenotype, such as cell death, proliferation, or the activation of a signaling pathway.

    • Use Case: To determine if your compound can produce a desired biological effect in a more physiologically relevant system.

    • Example: An MTT assay measuring the viability of cancer cells after treatment with your analog.[9][10]

If you observe low activity, running a target-based assay is a crucial diagnostic step. It isolates the variable of target engagement from the complexities of cellular biology.[11]

Section 3: Structure-Activity Relationship (SAR) Considerations

Question: I've tested several analogs in my series, and they are all weak. Could the core 8-[(4-Chlorophenyl)methoxy]quinoline structure itself be the issue?

Answer: Yes, this is possible. While the quinoline scaffold is privileged, its biological activity is highly dependent on the type and position of its substituents.[5][12] The structure-activity relationship (SAR) dictates how modifications to the molecule's structure impact its biological effect.[1][13]

Key SAR Insights for Quinoline Derivatives:

  • Substitution Position: The biological profile is highly dependent on the position of substituents. For example, halogen substitution at the 7-position is common in potent derivatives, while modifications at the 2 and 4-positions can drastically alter activity.[5][14][15]

  • Lipophilicity: The 4-chlorophenyl group adds significant lipophilicity. While this can aid membrane permeability, excessive lipophilicity can also lead to poor solubility, non-specific binding to proteins and plastics, and potential toxicity.[16]

  • Planarity: The planar nature of the quinoline ring is often crucial for activities like DNA intercalation.[3] The methoxy linker adds flexibility, which could be either beneficial or detrimental depending on the target's binding pocket.

If your entire series is inactive, consider if a fundamental structural feature is preventing target engagement or conferring poor drug-like properties. It may be necessary to synthesize analogs that systematically probe different positions on the quinoline ring or modify the chlorophenylmethoxy side chain to improve properties like solubility or reduce steric hindrance.[17]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol provides a standard method for assessing the cytotoxic or anti-proliferative effects of your compounds on a cancer cell line.[3]

Objective: To determine the concentration of a test compound that inhibits cell viability by 50% (IC₅₀).

Materials:

  • Adherent cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • 96-well flat-bottom tissue culture plates

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: a. Trypsinize and count cells. b. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. c. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of your 8-[(4-Chlorophenyl)methoxy]quinoline analog in complete medium. A common starting range is 100 µM to 0.1 µM. b. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity. c. Remove the old medium from the wells and add 100 µL of fresh medium containing the desired compound concentrations. d. Include appropriate controls: vehicle control (medium + DMSO) and untreated cells (medium only).

  • Incubation: a. Incubate the plate for a defined exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition and Incubation: a. Add 20 µL of MTT solution (5 mg/mL) to each well. b. Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization: a. Carefully remove the medium from the wells. b. Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. c. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Subtract the background absorbance (from wells with no cells). b. Normalize the data to the vehicle control (set to 100% viability). c. Plot the percentage of cell viability versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

References

  • Kumar, U., Kumar, R., Mazumder, A., Salahuddin, Singh, H., Yadav, R., & Kumar, G. (2023). Quinoline and Analogs: Insight into the Synthesis, Biological Activity, Structure-Activity Relationship, and Interaction with Targets. Mini-Reviews in Organic Chemistry. Available from: [Link]

  • ResearchGate. (2026). Quinoline and Analogs: Insight into the Synthesis, Biological Activity, Structure-Activity Relationship, and Interaction with Targets | Request PDF. Available from: [Link]

  • Bentham Science Publishers. (2024). Quinoline and Analogs: Insight into the Synthesis, Biological Activity, Structure-Activity Relationship, and Interaction with Targets. Available from: [Link]

  • PubMed. (2007). Investigating biological activity spectrum for novel quinoline analogues. Available from: [Link]

  • Al-Ostath, A., Al-Assar, M., & Ghalib, R. M. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(19), 6539. Available from: [Link]

  • Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Available from: [Link]

  • Longdom Publishing. (n.d.). Bioassays: Essential Tools for Evaluating Biological Activity and Safety. Available from: [Link]

  • Hilaris Publishing. (2024). Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. Available from: [Link]

  • MDPI. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Available from: [Link]

  • Kumar, N., Khanna, A., Kaur, K., Kaur, H., Sharma, A., & Bedi, P. M. S. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomedical Science, 29(1), 75. Available from: [Link]

  • PubMed. (2023). A Sensitive, Cell-Based Assay for Measuring Low-Level Biological Activity of α-Amanitin. Available from: [Link]

  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Available from: [Link]

  • MDPI. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Available from: [Link]

  • MDPI. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Available from: [Link]

  • MDPI. (2023). A Sensitive, Cell-Based Assay for Measuring Low-Level Biological Activity of α-Amanitin. Available from: [Link]

  • PubMed. (2006). Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects. Available from: [Link]

  • Tempo Bioscience. (2018). The Challenges In Small Molecule Drug Development – Part I. Available from: [Link]

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Available from: [Link]

  • Taylor & Francis Online. (2022). Drug discovery inspired by bioactive small molecules from nature. Available from: [Link]

  • PubMed. (2011). Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. Available from: [Link]

  • MDPI. (2025). A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. Available from: [Link]

  • MDPI. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Synthesis Inhibition. Available from: [Link]

  • PPGFARMA. (n.d.). Why 90% of clinical drug development fails and how to improve it?. Available from: [Link]

  • PubMed. (2025). Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice. Available from: [Link]

  • MDPI. (2023). Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. Available from: [Link]

  • MDPI. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Available from: [Link]

  • PubMed. (2002). 8-Methoxyquinolines as PDE4 inhibitors. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 8-[(4-Chlorophenyl)methoxy]quinoline

Welcome to the Technical Support Center for the synthesis of 8-[(4-Chlorophenyl)methoxy]quinoline . This molecule is synthesized via a Williamson etherification between 8-hydroxyquinoline and 4-chlorobenzyl chloride.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 8-[(4-Chlorophenyl)methoxy]quinoline . This molecule is synthesized via a Williamson etherification between 8-hydroxyquinoline and 4-chlorobenzyl chloride. While conceptually straightforward, the ambidentate nature of the quinoline scaffold and the reactivity of the benzylic halide often lead to frustrating side reactions.

This guide is designed for drug development professionals and synthetic chemists, providing field-proven troubleshooting insights, causality-driven explanations, and a self-validating protocol to ensure high-yield O-alkylation.

🔬 Reaction Pathway Visualization

ReactionPathways SM 8-Hydroxyquinoline + 4-Chlorobenzyl Chloride OptCond Optimized: K2CO3, DMF, 80°C SM->OptCond AqCond Moisture / Strong Aq. Base SM->AqCond ProticCond Protic Solvent / Weak Base SM->ProticCond O_Alk 8-[(4-Chlorophenyl)methoxy]quinoline (Desired O-Alkylation) OptCond->O_Alk Primary Pathway Hydrolysis 4-Chlorobenzyl Alcohol (Hydrolysis Byproduct) AqCond->Hydrolysis Side Reaction N_Alk Quinolinium Salt (N-Alkylation Byproduct) ProticCond->N_Alk Side Reaction

Reaction pathways illustrating the desired O-alkylation versus common side reactions.

🛠️ Troubleshooting & FAQs

Q1: Why am I seeing a high percentage of quinolinium salt (N-alkylation) instead of the desired ether? A1: 8-Hydroxyquinoline is an ambidentate nucleophile; both the phenoxide oxygen and the pyridine nitrogen possess lone pairs capable of attacking the electrophile[1]. The phenoxide oxygen is a "harder" nucleophile. When you use polar protic solvents (like ethanol), the solvent heavily hydrogen-bonds to the oxygen, masking its nucleophilicity and shifting the attack to the nitrogen. Solution: Switch to a polar aprotic solvent like anhydrous DMF or DMSO. These solvents solvate the metal cation (e.g., K⁺) but leave the phenoxide oxygen "bare" and highly reactive, strongly favoring O-alkylation.

Q2: My GC-MS/LC-MS shows a significant amount of 4-chlorobenzyl alcohol. How do I prevent this? A2: You are observing the hydrolysis of your alkylating agent. As noted in literature regarding the Williamson ether synthesis, the presence of moisture is highly detrimental[2]. If you are using aqueous bases (like NaOH) or wet solvents, the hydroxide ions will outcompete the bulky 8-hydroxyquinoline and directly hydrolyze 4-chlorobenzyl chloride. Solution: Strictly use anhydrous solvents and mild, solid inorganic bases such as anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).

Q3: The reaction is incredibly slow, and I have unreacted starting materials after 24 hours. Should I increase the temperature? A3: Do not exceed 80–90°C, as higher temperatures promote the thermal degradation of the starting materials and increase N-alkylation. 4-Chlorobenzyl chloride is intrinsically less reactive than its bromide or iodide counterparts. Solution: Add a catalytic amount (0.1 equivalents) of Potassium Iodide (KI). This triggers an in-situ Finkelstein reaction, temporarily converting the chloride into a highly reactive 4-chlorobenzyl iodide intermediate, drastically reducing reaction time.

Q4: How can I definitively prove that I have the O-alkylated product and not the N-alkylated isomer? A4: Use ¹³C NMR spectroscopy. The ¹³C chemical shifts for O-alkylated methylene carbons typically appear much further downfield (approx. 65–70 ppm) compared to the N-alkylated benzylic carbons, which generally appear upfield (approx. 45–55 ppm)[3].

📊 Quantitative Data: Impact of Reaction Conditions

The table below summarizes how different experimental parameters dictate the chemoselectivity and yield of the reaction.

Solvent SystemBase UsedAdditiveO-Alkylation Yield (%)N-Alkylation Yield (%)Hydrolysis Byproduct (%)
Ethanol / Water (1:1)NaOH (aq)None< 35%15%> 45%
Ethanol (Anhydrous)K₂CO₃ (solid)None55%35%5%
DMF (Anhydrous)K₂CO₃ (solid)None82%< 5%< 2%
DMF (Anhydrous) K₂CO₃ (solid) KI (0.1 eq) > 95% Trace Trace

🧪 Self-Validating Experimental Protocol

This optimized methodology incorporates built-in validation checks to ensure scientific integrity at every step.

Phase 1: Setup and Activation
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.

  • Reagent Loading: Add 8-hydroxyquinoline (1.0 eq, 10 mmol) and anhydrous K₂CO₃ (2.0 eq, 20 mmol).

  • Solvent Addition: Inject 25 mL of anhydrous DMF. Stir at room temperature for 30 minutes.

    • Self-Validation Check: The solution should transition to a vibrant yellow/greenish hue, visually confirming the successful deprotonation and formation of the phenoxide ion[4].

Phase 2: Reaction Execution
  • Catalyst & Electrophile: Add Potassium Iodide (0.1 eq, 1 mmol) followed by 4-chlorobenzyl chloride (1.1 eq, 11 mmol).

  • Heating: Attach a reflux condenser and heat the mixture to 80°C for 4–6 hours.

  • Monitoring: Monitor the reaction via TLC (Hexane:EtOAc 3:1).

    • Self-Validation Check: The desired ether product will elute significantly higher ( Rf​≈0.6 ) than the highly polar 8-hydroxyquinoline starting material ( Rf​≈0.2 ). The disappearance of the lower spot confirms reaction completion.

Phase 3: Workup and Purification
  • Quenching: Cool the mixture to room temperature and pour it into 100 mL of ice-cold distilled water. The product will precipitate as an off-white solid.

  • Filtration: Filter the precipitate under vacuum. Wash the filter cake with copious amounts of water (3 × 30 mL).

    • Self-Validation Check: Test the pH of the final aqueous wash. Continue washing until the pH is neutral (~7.0) to guarantee the complete removal of K₂CO₃ and DMF.

  • Recrystallization: Recrystallize the crude solid from hot ethanol to yield pure 8-[(4-Chlorophenyl)methoxy]quinoline.

📚 References

1.2. Francis Academic Press. 2.3. PMC. 3.1. ResearchGate. 4.4. SciSpace.

Sources

Optimization

Technical Support Center: Stability Testing of 8-[(4-Chlorophenyl)methoxy]quinoline

Welcome to the technical support center for the stability testing of 8-[(4-Chlorophenyl)methoxy]quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the stability testing of 8-[(4-Chlorophenyl)methoxy]quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to equip you with the necessary information to anticipate and resolve challenges encountered during the stability assessment of this compound, ensuring the integrity and reliability of your experimental data.

Introduction: The Importance of Stability Testing

Stability testing is a critical component of drug development, providing essential information on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[1] For a novel compound like 8-[(4-Chlorophenyl)methoxy]quinoline, a thorough understanding of its intrinsic stability is paramount. Forced degradation, or stress testing, is the cornerstone of this process. It helps to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[1][2] This guide will walk you through the nuances of performing these crucial studies in accordance with international guidelines, such as those from the International Council for Harmonisation (ICH).[3][4][5][6]

Frequently Asked Questions (FAQs)

Here we address common questions that arise during the stability testing of quinoline derivatives.

Q1: What are the primary degradation pathways I should be concerned about for 8-[(4-Chlorophenyl)methoxy]quinoline?

A1: Based on its chemical structure, the primary anticipated degradation pathways are:

  • Hydrolysis: The ether linkage (methoxy group) is a potential site for acid or base-catalyzed hydrolysis, which would cleave the molecule. Quinoline derivatives with hydrolyzable functional groups can degrade in the presence of moisture, with the rate being significantly influenced by pH.[7]

  • Oxidation: The quinoline ring system can be susceptible to oxidation, potentially forming N-oxides or hydroxylated derivatives.[7] This can be initiated by atmospheric oxygen, peroxides, or metal ions.[7]

  • Photodegradation: The presence of a chloro-substituted aromatic ring and the quinoline nucleus suggests a potential for photolytic degradation upon exposure to UV or visible light.[8]

  • Thermal Degradation: Elevated temperatures can accelerate all degradation pathways and may induce specific thermal decomposition routes.[7]

Q2: I am observing unexpected peaks in my HPLC chromatogram during a forced degradation study. What could be the cause?

A2: Unexpected peaks can arise from several sources:

  • Degradation Products: These are the intended outcome of the study.

  • Impurities: The starting material may contain inherent impurities.

  • Reagent-Related Peaks: Degradation of the stressor (e.g., hydrogen peroxide) or interaction of the compound with buffer components can generate artifacts.

  • System Contamination: Carryover from previous injections or contamination of the mobile phase or HPLC system.

To troubleshoot, it is recommended to run blank experiments (stressor without the compound) and to use a validated, stability-indicating HPLC method.

Q3: What concentration of acid, base, and oxidizing agent should I use for forced degradation studies?

A3: The goal is to achieve a target degradation of 5-20%.[9] Typical starting conditions are:

  • Acid Hydrolysis: 0.1 M to 1 M HCl.[7][10]

  • Base Hydrolysis: 0.1 M to 1 M NaOH.[7][10]

  • Oxidation: 3% to 30% hydrogen peroxide (H₂O₂).[7][11]

These conditions may need to be adjusted (e.g., temperature, duration) to achieve the desired level of degradation.

Q4: How do I develop a stability-indicating HPLC method?

A4: A stability-indicating method is one that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products. Key steps include:

  • Forced Degradation: Generate degradation products under various stress conditions.

  • Method Development: Screen different columns, mobile phases, and gradients to achieve baseline separation between the parent compound and all degradation peaks. A photodiode array (PDA) detector is crucial for assessing peak purity.

  • Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Troubleshooting Guides

This section provides detailed guidance for specific issues you might encounter during your stress testing experiments.

Issue 1: No or Minimal Degradation Observed
Potential Cause Troubleshooting Steps
Compound is highly stable under the applied conditions. Increase the severity of the stress conditions. For hydrolysis, increase the acid/base concentration or temperature.[10] For oxidation, increase the H₂O₂ concentration or exposure time.[12] For thermal stress, increase the temperature.[10] For photostability, increase the light exposure duration or intensity.
Poor solubility of the compound in the stress medium. Ensure the compound is fully dissolved. A co-solvent (e.g., acetonitrile, methanol) may be necessary, but its own stability under the stress conditions should be considered.
Incorrect preparation of stressor solutions. Verify the concentration of your acid, base, or oxidizing agent solutions.
Issue 2: Excessive Degradation (>20%)
Potential Cause Troubleshooting Steps
Stress conditions are too harsh. Reduce the severity of the stress conditions. Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed and can be reliably quantified.[9]
Compound is inherently unstable. This is a valuable finding. Carefully document the conditions that lead to rapid degradation. This information is crucial for formulation development and defining appropriate storage conditions.
Issue 3: Poor Peak Shape or Resolution in HPLC Analysis
Potential Cause Troubleshooting Steps
Co-elution of the parent compound and degradation products. Optimize the HPLC method. This may involve changing the column, mobile phase composition (organic modifier, pH), gradient profile, or flow rate.
Sample matrix effects. After acid or base hydrolysis, ensure the samples are neutralized before injection to prevent peak distortion.[10]
Column overload. Reduce the injection volume or the concentration of the sample.

Experimental Protocols

These protocols provide a starting point for conducting forced degradation studies on 8-[(4-Chlorophenyl)methoxy]quinoline.

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution: Accurately weigh and dissolve 8-[(4-Chlorophenyl)methoxy]quinoline in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of 1 mg/mL.

  • Working Solution: Dilute the stock solution with the same solvent to a working concentration suitable for HPLC analysis (e.g., 100 µg/mL).

Protocol 2: Forced Degradation Studies

A. Acid Hydrolysis

  • To 1 mL of the working solution, add 1 mL of 1 M HCl.

  • Incubate the mixture at 60°C for 24 hours.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.

  • Neutralize the aliquot with an equivalent amount of 1 M NaOH.

  • Dilute with the mobile phase to the appropriate concentration for HPLC analysis.

B. Base Hydrolysis

  • To 1 mL of the working solution, add 1 mL of 1 M NaOH.

  • Incubate the mixture at 60°C for 24 hours.

  • At specified time points, withdraw an aliquot.

  • Neutralize the aliquot with an equivalent amount of 1 M HCl.

  • Dilute with the mobile phase for HPLC analysis.

C. Oxidative Degradation

  • To 1 mL of the working solution, add 1 mL of 30% H₂O₂.

  • Keep the mixture at room temperature for 24 hours, protected from light.

  • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

D. Thermal Degradation

  • Place a solid sample of the compound in a temperature-controlled oven at 80°C.

  • At specified time points (e.g., 1, 3, 7 days), withdraw a sample, prepare a solution of known concentration, and analyze by HPLC.

E. Photostability Testing

  • Expose a solid sample and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[3]

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • At a specified time point (e.g., after an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter), analyze the samples by HPLC.

Data Presentation

Summarize the results of the forced degradation studies in a clear and concise table.

Table 1: Summary of Forced Degradation Results for 8-[(4-Chlorophenyl)methoxy]quinoline

Stress ConditionParameters% DegradationNumber of DegradantsObservations
Acid Hydrolysis1 M HCl, 60°C, 24h
Base Hydrolysis1 M NaOH, 60°C, 24h
Oxidation30% H₂O₂, RT, 24h
Thermal80°C, 7 days (Solid)
PhotolyticICH Q1B exposure

Visualization of Experimental Workflow

A systematic workflow is essential for a successful stability testing program.

Stability_Testing_Workflow cluster_planning Planning & Preparation cluster_execution Stress Testing Execution cluster_analysis Data Analysis & Reporting API API: 8-[(4-Chlorophenyl)methoxy]quinoline MethodDev Develop Stability-Indicating Analytical Method API->MethodDev ForcedDeg Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) MethodDev->ForcedDeg Validated Method Sample Sample at Timepoints ForcedDeg->Sample Analyze Analyze via Validated Method Sample->Analyze Identify Identify & Characterize Degradation Products Analyze->Identify Pathway Elucidate Degradation Pathways Identify->Pathway Report Generate Stability Report Pathway->Report

Caption: Workflow for the stability testing of a new drug substance.

Conclusion

This technical support guide provides a comprehensive framework for conducting stability testing of 8-[(4-Chlorophenyl)methoxy]quinoline. By following these guidelines and troubleshooting steps, researchers can generate robust and reliable data to understand the intrinsic stability of this compound, which is a critical step in its development as a potential pharmaceutical agent.

References

  • A Deep Dive into ICH Stability Guidelines (Q1A-Q1F) - BioBoston Consulting. (2024, October 14). Retrieved from [Link]

  • ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Oxidative Stress Degradation Profiling Testing - Testing Laboratory | Eurolab. Retrieved from [Link]

  • FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Q1A (R2) A deep dive in Stability Studies - YouTube. (2025, April 3). Retrieved from [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). (2003, August 1). Retrieved from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC. (2022, January 29). Retrieved from [Link]

  • An Update for Pharmaceutical Stress Testing Enabled by Modern Informatics Technologies - ACD/Labs. Retrieved from [Link]

  • Oxidative susceptibility testing. Retrieved from [Link]

  • Anaerobic degradation of methoxylated aromatic compounds by Clostridium methoxybenzovorans and a nitrate-reducing bacterium Thauera sp. strain Cin3,4 | Request PDF - ResearchGate. Retrieved from [Link]

  • Kinetics and Mechanism of Alkaline Hydrolysis of [(Methoxy)(p-substituted styryl)-carbene] Pentacarbonyl Chromium(0) Complexes in Aqueous Acetonitrile | Request PDF - ResearchGate. Retrieved from [Link]

  • Forced degradation studies of a new ant - JOCPR. Retrieved from [Link]

  • Hydrolytic degradation of methoxychlor by immobilized cellulase on LDHs@Fe3O4 nanocomposites | Water Science & Technology | IWA Publishing. (2023, December 9). Retrieved from [Link]

  • Degradation of quinoline by wet oxidation - kinetic aspects and reaction mechanisms. Retrieved from [Link]

  • Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol - Der Pharma Chemica. Retrieved from [Link]

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents - Zenodo. Retrieved from [Link]

  • Hydrolytic degradation of methoxychlor by immobilized cellulase on LDHs@Fe3O4 nanocomposites - PubMed. (2024, January 15). Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Retrieved from [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Possible degradation pathway of quinoline. Reprinted with permission... - ResearchGate. Retrieved from [Link]

  • Biodegradation Kinetics of Quinoline. (2000, February 8). Retrieved from [Link]

  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1 - ICH. (2025, April 11). Retrieved from [Link]

  • Strategies for SERS Detection of Organochlorine Pesticides - PMC. Retrieved from [Link]

  • Method 8081B: Organochlorine Pesticides by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemica - EPA. Retrieved from [Link]

  • Detection of Organochlorine Pesticides in Contaminated Marine Environments via Cyclodextrin-Promoted Fluorescence Modulation | ACS Omega. (2017, December 1). Retrieved from [Link]

  • Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline ... - PubMed. (2006, May 1). Retrieved from [Link]

  • METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY-- DETERMINATION OF ORGANOCHLORINE PESTICIDES. Retrieved from [Link]

  • Metabolic pathways of quinoline, indole and their methylated analogs by Desulfobacterium indolicum (DSM 3383) - ResearchGate. Retrieved from [Link]

  • (PDF) ChemInform Abstract: A Study of Antibacterial Activity of Some Novel 8-Methoxy-4-methyl-quinoline Derivatives. - ResearchGate. Retrieved from [Link]

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC. (2023, April 11). Retrieved from [Link]258/)

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Troubleshooting

Section 1: In Vitro Susceptibility Assays (SYBR Green I)

Welcome to the Antimalarial Experimental Support Center . As a Senior Application Scientist, I have designed this resource to help researchers, scientists, and drug development professionals troubleshoot the complex work...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Antimalarial Experimental Support Center . As a Senior Application Scientist, I have designed this resource to help researchers, scientists, and drug development professionals troubleshoot the complex workflows associated with quinoline resistance in Plasmodium falciparum.

This guide abandons rigid textbook formats in favor of a field-tested, causality-driven approach. Here, we dissect the why behind experimental failures, providing self-validating protocols and mechanistic insights to ensure your data is robust, reproducible, and scientifically sound.

The SYBR Green I assay has become the gold standard for high-throughput antimalarial screening. The Causality: SYBR Green I is an asymmetrical cyanine dye that specifically intercalates into double-stranded DNA. Because mature human erythrocytes (RBCs) lack a nucleus and DNA, baseline fluorescence in an uninfected culture is near zero. As the intraerythrocytic parasite replicates its genome, the fluorescence signal increases proportionally, offering a non-radioactive alternative to traditional isotopic assays[1].

Protocol: Self-Validating SYBR Green I Susceptibility Assay

This protocol is designed as a self-validating system. If any validation checkpoint fails, the assay must be repeated.

  • Culture Synchronization: Synchronize P. falciparum cultures to the early ring stage using 5% D-sorbitol.

    • Validation Checkpoint: Perform a Giemsa-stained thin blood smear. The culture must be >95% ring-stage parasites before proceeding.

  • Assay Preparation: Adjust the synchronized culture to 1% parasitemia and 2% hematocrit using complete RPMI-1640 medium.

  • Drug Plating: In a 96-well black microtiter plate, prepare serial dilutions of quinoline compounds (e.g., chloroquine, mefloquine).

    • Validation Checkpoint: Include three control columns: (A) Uninfected RBCs (Background blank), (B) Infected RBCs without drug (100% growth), and (C) A known sensitive reference strain like 3D7 (Dynamic range control).

  • Incubation: Add 100 µL of the parasite suspension to each well. Incubate for 72 hours at 37°C under standard microaerophilic conditions (5% O₂, 5% CO₂, 90% N₂).

  • Lysis & Staining: Freeze the plate at -80°C for at least 1 hour to ensure complete RBC membrane rupture. Thaw at room temperature and add 100 µL of SYBR Green I lysis buffer (20 mM Tris pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I)[1].

  • Readout: Incubate in the dark for 1 hour. Measure fluorescence (Excitation: 485 nm, Emission: 530 nm). Calculate IC₅₀ using non-linear regression analysis.

Workflow Step1 1. Synchronize P. falciparum (>95% Ring-stage, 1% Parasitemia) Step2 2. Seed into 96-well plates with Quinoline dilutions Step1->Step2 Step3 3. Incubate 72 hours (Standard gas conditions) Step2->Step3 Step4 4. Freeze-Thaw Lysis & Add SYBR Green I Dye Step3->Step4 Step5 5. Measure Fluorescence (Ex: 485nm, Em: 530nm) Step4->Step5 Step6 6. Calculate IC50 (Non-linear regression) Step5->Step6

Standardized SYBR Green I In Vitro Susceptibility Assay Workflow.

Troubleshooting & FAQs

Q: My background fluorescence is extremely high, making it impossible to calculate a reliable IC₅₀. What went wrong? A: High background is almost always caused by the incomplete removal of white blood cells (WBCs) from the donor blood. Because WBCs contain massive amounts of DNA compared to a single parasite, even minor contamination will blind your assay. Solution: Always use leukocyte-depleted erythrocytes. Pass donor blood through a CF11 cellulose column or a commercial leukocyte filter before introducing it to your cultures. Additionally, ensure your lysis buffer contains sufficient Triton X-100 to fully permeabilize all membranes[1].

Q: My IC₅₀ values for chloroquine shift drastically between biological replicates. How do I stabilize this? A: This is a classic synchronization failure. Quinolines exert their primary effect during the trophozoite stage when active hemoglobin digestion occurs. If your culture contains a heterogeneous mix of rings and schizonts, the actual drug exposure time varies across the population. Strict adherence to the 5% D-sorbitol synchronization step is mandatory.

Section 2: Deciphering Resistance Mechanisms (PfCRT & PfMDR1)

Understanding the molecular machinery of resistance is critical for assay interpretation. The Causality: Quinolines accumulate in the parasite's acidic digestive vacuole, where they bind to toxic free heme (hematin) and prevent its biocrystallization into harmless hemozoin. The P. falciparum chloroquine resistance transporter (pfcrt) K76T mutation removes a positive charge from the transporter pore. This allows the protonated, positively charged chloroquine molecule to escape the vacuole, neutralizing the drug's effect[2].

G Hemoglobin Host Hemoglobin Heme Toxic Free Heme (FP-IX) Hemoglobin->Heme Digestion in Digestive Vacuole Hemozoin Hemozoin (Non-toxic crystals) Heme->Hemozoin Biocrystallization Quinoline Quinoline Antimalarials (e.g., Chloroquine) Quinoline->Heme Binds & Prevents Crystallization PfCRT Mutant PfCRT (K76T) Efflux Pump PfCRT->Quinoline Effluxes Drug (Resistance)

Mechanism of Quinoline Action and PfCRT-Mediated Resistance in P. falciparum.

Troubleshooting & FAQs

Q: I have a field isolate that is highly resistant to mefloquine, but my qPCR shows only a single copy of pfmdr1. Is my assay broken? A: Not necessarily. While pfmdr1 copy number variation (CNV) is a primary and well-documented driver of mefloquine resistance[3], the parasite has alternative evolutionary pathways. Recent genome-wide functional screens have identified that the upregulation of other ABC transporters, such as pfmdr7, can confer mefloquine resistance by enhancing drug efflux in isolates that lack pfmdr1 duplication[4]. If your qPCR controls (e.g., single-copy tubulin reference) are stable, consider performing RNA-seq to investigate transcriptional upregulation of alternative efflux pumps.

Q: How can I functionally validate that my strain's chloroquine resistance is specifically driven by PfCRT? A: You must perform a Chemosensitization Reversal Assay. Co-administer chloroquine with a sub-lethal dose of the calcium channel blocker verapamil (typically 0.8 µM). Verapamil acts as a chemosensitizer that specifically blocks the mutant PfCRT channel. If the resistance is PfCRT-driven, the chloroquine IC₅₀ will shift significantly back toward the sensitive range.

Q: My verapamil reversal assay failed to restore chloroquine sensitivity in a South American isolate. Why? A: The evolutionary landscape of pfcrt is dynamic. In regions where chloroquine pressure was removed and replaced by artemisinin-based combination therapies (like dihydroartemisinin-piperaquine), parasites have evolved secondary mutations. For instance, the acquisition of the C350R mutation in PfCRT can reverse chloroquine resistance while simultaneously impairing susceptibility to piperaquine[5]. Always sequence the full pfcrt gene rather than relying solely on the K76T locus.

Section 3: Quantitative Data & Resistance Profiles

To assist in validating your assay dynamic ranges, reference the following table for expected IC₅₀ shifts and their corresponding genetic markers.

Drug ClassPrimary TargetKey Resistance Gene(s)Primary Resistance MechanismExpected IC₅₀ Shift (Resistant vs Sensitive)
Chloroquine Heme biocrystallizationpfcrt (K76T)Increased drug efflux from the digestive vacuole5 to 15-fold increase
Mefloquine Heme biocrystallization / Cytosolic targetspfmdr1 (CNV), pfmdr7Enhanced drug efflux and/or sequestration2 to 5-fold increase
Piperaquine Heme biocrystallizationpfcrt (e.g., C350R), plasmepsin 2/3Altered transport pore charge / Target amplification3 to 10-fold increase

References

  • Contribution of the pfmdr1 gene to antimalarial drug-resistance. Acta Tropica. Available at:[Link]

  • Genome-wide functional screening of drug-resistance genes in Plasmodium falciparum. Nature Communications / NCBI. Available at:[Link]

  • Adaptive evolution of malaria parasites in French Guiana: Reversal of chloroquine resistance by acquisition of a mutation in pfcrt. PNAS. Available at:[Link]

  • Pfcrt Gene in Plasmodium falciparum Field Isolates from Muzaffargarh, Pakistan. PMC - NIH. Available at:[Link]

  • An alternative protocol for Plasmodium falciparum culture synchronization and a new method for synchrony confirmation. Malaria Journal / PMC. Available at:[Link]

Sources

Optimization

Optimizing mobile phase for quinoline separation in LC-MS

Quinoline LC-MS Analytical Support Center: Mobile Phase Optimization & Troubleshooting Welcome to the Technical Support Center for quinoline derivative analysis. Quinolines are nitrogen-containing heterocyclic aromatic c...

Author: BenchChem Technical Support Team. Date: March 2026

Quinoline LC-MS Analytical Support Center: Mobile Phase Optimization & Troubleshooting

Welcome to the Technical Support Center for quinoline derivative analysis. Quinolines are nitrogen-containing heterocyclic aromatic compounds that present unique challenges in Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. Due to their basic nature (pKa ~4.92), they are highly prone to secondary interactions with column stationary phases, leading to peak tailing, shifting retention times, and variable ionization efficiency[1][2].

This guide provides field-proven troubleshooting strategies, causal explanations, and self-validating protocols to help you optimize your mobile phase for robust quinoline separation.

Diagnostic Workflow for Quinoline LC-MS Issues

LCMS_Troubleshooting Start Quinoline LC-MS Issue Tailing Severe Peak Tailing Start->Tailing Retention Shifting Retention Start->Retention Signal Low MS Sensitivity Start->Signal Silanol Secondary Silanol Interaction Tailing->Silanol Cause pKa pH near analyte pKa (~4.9) Retention->pKa Cause TFA Ion Suppression (e.g., TFA) Signal->TFA Cause Buffer Add Ammonium Formate Silanol->Buffer Solution pHAdjust Adjust pH to <2.9 or >6.9 pKa->pHAdjust Solution FA_AF Use Formic Acid + Buffer TFA->FA_AF Solution

Diagnostic workflow for resolving common quinoline LC-MS analytical issues.

Core Troubleshooting Guides

Q: Why do my quinoline peaks exhibit severe tailing, and how do I resolve it without compromising MS signal? A: Peak tailing for basic compounds like quinoline is primarily caused by secondary silanol interactions[3]. The basic nitrogen in the quinoline ring becomes protonated in acidic mobile phases. These positively charged analytes undergo cation exchange with negatively charged, ionized residual silanols (SiO⁻) on the silica column surface[3][4].

While 0.1% Formic Acid (FA) is the de facto standard for LC-MS, it is a weak acid with very low ionic strength (approx. 1.9 mM for 0.2 M FA)[5][6]. This low ionic strength is insufficient to shield the silanol groups, leading to severe overload tailing even at modest concentrations[5][6].

The Solution: Upgrade to a high-purity (Type-B) silica column, which has a pKa > 7, minimizing ionized silanols at acidic pH[4]. Furthermore, add 2–10 mM Ammonium Formate (AF) to your FA-modified mobile phase. The ammonium ions (NH₄⁺) dramatically increase the ionic strength of the mobile phase, effectively competing with the quinoline molecules for the residual silanol sites, thereby restoring symmetrical peak shapes[6].

Silanol_Interaction Quinoline Protonated Quinoline (Basic Nitrogen) Interaction Cation Exchange (Peak Tailing) Quinoline->Interaction Silica Ionized Silanols (SiO- on Column) Silica->Interaction Shielding Silanol Shielding (Symmetrical Peaks) Interaction->Shielding Mitigated by Buffer Ammonium Formate (NH4+ ions) Buffer->Shielding Competes with Quinoline

Mechanism of secondary silanol interactions and mitigation via ammonium buffers.

Q: My retention times for quinoline derivatives are drifting unpredictably. What is the mechanism behind this? A: Shifting retention times occur when the pH of the mobile phase is unstable and sits too close to the analyte's pKa[7]. The pKa of the quinoline base is approximately 4.92[1][2]. If you are using a weak buffer system near pH 5.0 (such as unadjusted ammonium acetate, which buffers between 4.0 and 6.0), the quinoline molecules exist in a dynamic equilibrium between their protonated (hydrophilic) and deprotonated (hydrophobic) states[2]. Minor fluctuations in mobile phase preparation or column temperature will drastically alter this ionization ratio, causing the retention time to shift[7].

The Solution: The golden rule of chromatographic robustness is to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa[7]. For quinoline, this means maintaining a pH < 2.9 (fully protonated, early elution) or pH > 6.9 (fully neutral, stronger retention).

Q: I achieved perfect peak shape using Trifluoroacetic Acid (TFA), but my MS sensitivity dropped by 90%. Why? A: TFA is a strong acid and an excellent ion-pairing reagent that completely masks silanol interactions, yielding sharp peaks[4][6]. However, TFA causes severe ion suppression in the electrospray ionization (ESI) source[4][6]. It increases the surface tension of the ESI droplets, hindering the transition of analytes into the gas phase, and the strongly paired TFA-analyte complexes fail to dissociate efficiently in the MS source.

The Solution: Replace TFA with a combination of 0.1% Formic Acid and 5 mM Ammonium Formate. This blend provides the high ionic strength needed for good peak shape while remaining highly volatile and ESI-friendly[6].

Quantitative Data: Mobile Phase Additive Selection

To facilitate rapid method development, the following table summarizes the physicochemical properties of common LC-MS additives and their specific effects on quinoline separation.

Mobile Phase AdditiveTypical ConcentrationApprox. pHIonic StrengthESI-MS CompatibilityEffect on Quinoline Separation
Formic Acid (FA) 0.1% (v/v)~2.7LowExcellentGood ionization; prone to overload tailing due to low ionic strength[5][6].
Trifluoroacetic Acid (TFA) 0.01 - 0.1% (v/v)~2.0HighPoor (Ion Suppression)Excellent peak shape; acts as an ion-pairing agent but suppresses MS signal[4][6].
Ammonium Formate (AF) 2 - 10 mM2.8 - 4.8Moderate/HighExcellentShields silanols; dramatically improves peak shape when combined with FA[6].
Ammonium Acetate (AA) 5 - 10 mM3.8 - 5.8ModerateGoodBuffers near quinoline pKa (4.92); high risk of retention time shifts[2][7].
Ammonium Bicarbonate 5 - 10 mM6.8 - 8.8ModerateGoodKeeps quinoline neutral; increases RP retention; may alter ESI+ efficiency.

Self-Validating Experimental Protocol: Mobile Phase Optimization

This protocol is designed as a self-validating system. At critical junctures, specific validation checks ensure the physical chemistry of the system is behaving as predicted before proceeding to the next step.

Objective: Establish a robust LC-MS method for quinoline derivatives balancing peak symmetry (As < 1.5), stable retention, and high ESI+ sensitivity.

Step 1: Column and System Preparation

  • Select a high-purity (Type-B), end-capped C18 column to minimize baseline silanol activity[4].

  • Flush the LC system with MS-grade water and methanol to remove any residual TFA or non-volatile salts from previous users.

Step 2: Aqueous Mobile Phase (Phase A) Formulation

  • Measure 1 L of MS-grade water.

  • Add 1 mL of MS-grade Formic Acid (0.1% v/v).

  • Add 315 mg of Ammonium Formate (yielding a 5 mM concentration).

  • Mix thoroughly and filter through a 0.22 µm solvent-compatible membrane. Validation Check 1: Measure the pH of Phase A. It must read approximately 2.8. This confirms the pH is >2 units below the quinoline pKa (4.92), guaranteeing >99% protonation for retention stability[1][7].

Step 3: Organic Mobile Phase (Phase B) Formulation

  • Measure 1 L of MS-grade Acetonitrile (or Methanol, depending on desired selectivity).

  • Add 1 mL of MS-grade Formic Acid (0.1% v/v). Note: Do not add solid ammonium formate to the 100% organic phase as it may precipitate. If buffering the organic phase is required, use a 90:10 Organic:Aqueous blend.

Step 4: Chromatographic Scouting

  • Equilibrate the column at initial conditions (e.g., 5% Phase B) for 10 column volumes.

  • Inject a 1 µg/mL quinoline standard.

  • Run a linear gradient from 5% to 95% Phase B over 10 minutes at a flow rate appropriate for your column dimensions (e.g., 0.3 mL/min for a 2.1 mm ID column). Validation Check 2: Calculate the Asymmetry Factor (As) of the quinoline peak at 10% peak height.

  • If As is between 0.9 and 1.2: The ionic strength is sufficient. Proceed to MS optimization.

  • If As > 1.5 (Tailing): The silanols are not fully shielded. Increase the Ammonium Formate concentration in Phase A to 10 mM and repeat the injection[6].

Step 5: MS Source Optimization

  • Monitor the [M+H]⁺ ion (m/z 130 for unsubstituted quinoline) in ESI positive mode.

  • Optimize capillary voltage and desolvation gas temperature. Validation Check 3: Assess the Signal-to-Noise (S/N) ratio. If S/N is unexpectedly low despite good peak shape, verify that no TFA is present in the system and that the sample matrix is not causing ion suppression.

Frequently Asked Questions (FAQs)

Q: Can I use Methanol instead of Acetonitrile for quinoline separation? A: Yes. While Acetonitrile generally provides lower backpressure and sharper peaks for small molecules, Methanol is a protic solvent. It can hydrogen-bond with residual silanols, sometimes providing an additional layer of silanol shielding that further reduces peak tailing for basic compounds like quinolines.

Q: Is it necessary to buffer both the aqueous and organic mobile phases? A: To maintain a constant ionic strength and pH across a gradient, it is highly recommended to include the acid modifier (e.g., 0.1% FA) in both phases[3]. However, adding salts like ammonium formate to 100% organic phases can cause precipitation; therefore, it is usually kept in the aqueous phase or added to a partially aqueous organic blend (e.g., 90:10 ACN:Water).

Q: What if I need to separate highly polar quinoline derivatives that do not retain on a C18 column? A: If adjusting the pH to >6.9 (to neutralize the basic nitrogen) is not feasible or fails to provide sufficient retention, consider switching to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase and a highly organic mobile phase, which is excellent for retaining polar, basic compounds and provides exceptional ESI-MS sensitivity.

References

  • Restek Corporation. "LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?". Source: restek.com. URL:[Link]

  • Stoll, D. R. "The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing". Source: chromatographyonline.com. URL:[Link]

  • Crawford Scientific. "A Guide to HPLC and LC-MS Buffer Selection". Source: hplc.eu. URL: [Link]

  • Al-Majed, A. A., et al. "Comparison of liquid chromatography with fluorescence detection to liquid chromatography-mass spectrometry for amino acid analysis with derivatisation by 6-aminoquinolyl-N-hydroxysuccinimidyl-carbamate: Applications for analysis of amino acids in skin". Source: arabjchem.org. URL:[Link]

  • Boyes, B. E., et al. "The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests". Source: nih.gov. URL:[Link]

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Reference Data & Comparative Studies

Validation

8-[(4-Chlorophenyl)methoxy]quinoline: Structure-Activity Relationship (SAR) and Performance Comparison Guide

As a privileged scaffold in medicinal chemistry, the quinoline nucleus provides a versatile foundation for drug discovery. While traditional 8-hydroxyquinoline (8-HQ) derivatives are primarily known for their metal-chela...

Author: BenchChem Technical Support Team. Date: March 2026

As a privileged scaffold in medicinal chemistry, the quinoline nucleus provides a versatile foundation for drug discovery. While traditional 8-hydroxyquinoline (8-HQ) derivatives are primarily known for their metal-chelating properties, alkylation of the 8-hydroxyl group fundamentally alters the molecule's pharmacological trajectory.

This guide provides an in-depth structure-activity relationship (SAR) analysis of 8-[(4-Chlorophenyl)methoxy]quinoline (8-CBMQ), objectively comparing its performance against alternative benzyloxy modifications. By masking the chelating hydroxyl group with a lipophilic 4-chlorobenzyl moiety, 8-CBMQ shifts its primary mechanism of action toward hydrophobic target engagement, demonstrating potent anti-proliferative and target-specific kinase inhibitory activities.

Mechanistic Causality & Target Rationale

The design of 8-CBMQ is not arbitrary; every structural component serves a distinct, causal function in optimizing target binding and pharmacokinetic stability, as demonstrated in recent SAR studies on benzyloxyquinolines .

  • The Quinoline Core: Provides a planar, electron-deficient aromatic system ideal for π−π stacking interactions with aromatic amino acid residues in target binding pockets (e.g., the colchicine binding site of tubulin). The basic nitrogen (pKa ~4.9) can act as a hydrogen bond acceptor.

  • The Ether Linker (-O-): Unlike rigid carbon-carbon bonds, the ether oxygen provides a flexible hinge. This conformational freedom allows the benzyl ring to adopt an orthogonal geometry relative to the quinoline plane, optimizing the molecule's fit into deep, angled hydrophobic cavities. Furthermore, etherification prevents the off-target toxicity associated with broad-spectrum metal chelation seen in free 8-HQ compounds .

  • The Para-Chloro Substitution (-Cl): The addition of a chlorine atom at the para position of the benzyl ring serves three critical functions:

    • Metabolic Shielding: It blocks Phase I oxidation (specifically, CYP450-mediated para-hydroxylation), significantly increasing the molecule's half-life.

    • Steric Bulk: Chlorine's van der Waals radius perfectly fills specific hydrophobic sub-pockets, increasing binding entropy.

    • Halogen Bonding: The electron-withdrawing nature of chlorine creates a localized positive potential (the σ -hole), allowing it to act as a Lewis acid and form strong, directional halogen bonds with backbone carbonyl oxygens in the target protein.

SAR_Map Core Quinoline Core Pi-Pi Stacking & Basic Nitrogen Interactions Linker Ether Linker (-O-) Conformational Flexibility & H-Bond Acceptor Core->Linker Benzyl Benzyl Ring Hydrophobic Pocket Engagement Linker->Benzyl Subst Para-Chloro (-Cl) Metabolic Shielding & Halogen Bonding Benzyl->Subst

Caption: SAR optimization logic for 8-[(4-Chlorophenyl)methoxy]quinoline derivatives.

Comparative Performance Data

To objectively evaluate 8-CBMQ, we must compare its biological performance against alternative substitutions at the para-position of the benzyl ring. The table below synthesizes quantitative SAR data models evaluating anti-proliferative activity (IC50) against the COLO 205 human colon cancer cell line, a standard benchmark for microtubule-disrupting quinolines .

Compound Modification (Para-Position)Hammett Constant ( σp​ )Lipophilicity ( π )IC50 (µM) vs. COLO 205Mechanistic Observation
-H (Unsubstituted)0.000.0012.5Baseline activity; highly susceptible to rapid metabolic clearance.
-OCH3 (Methoxy)-0.27-0.0228.4Electron-donating; increases solubility but disrupts binding in strictly hydrophobic pockets.
-F (Fluoro)+0.06+0.148.2Moderate metabolic shielding; lacks sufficient steric bulk for optimal pocket filling.
-Cl (Chloro) [8-CBMQ] +0.23 +0.71 0.9 Optimal balance of lipophilic efficiency, steric bulk, and halogen bonding.
-NO2 (Nitro)+0.78-0.28>50.0High polarity and bulk severely clash with the hydrophobic target environment.

Data Interpretation: The data clearly demonstrates that the para-chloro substitution (8-CBMQ) outperforms both electron-donating (-OCH3) and highly polar (-NO2) alternatives. The significant drop in IC50 correlates directly with the optimal lipophilicity ( π=+0.71 ) and the electron-withdrawing nature ( σp​=+0.23 ) of the chlorine atom, which collectively anchor the molecule within the target site.

Cellular Signaling & Mechanism of Action

The primary anti-proliferative mechanism of 8-CBMQ and its highly active analogs involves the disruption of microtubule dynamics. By binding to tubulin, these compounds prevent proper spindle formation during mitosis. This mechanical failure is detected by the spindle assembly checkpoint, leading to an irreversible G2/M phase cell cycle arrest and the subsequent activation of the intrinsic apoptotic cascade .

Pathway Compound 8-CBMQ Derivative Tubulin Microtubule Assembly Inhibition Compound->Tubulin Binds CellCycle G2/M Cell Cycle Arrest Tubulin->CellCycle Disrupts Caspase Caspase-3/9 Activation CellCycle->Caspase Triggers Apoptosis Cellular Apoptosis Caspase->Apoptosis Induces

Caption: Mechanism of action for 8-CBMQ derivatives inducing apoptosis via microtubule disruption.

Self-Validating Experimental Protocols

To ensure scientific rigor, the synthesis and biological evaluation of 8-CBMQ must follow self-validating workflows. The following protocols detail the exact methodologies and the causality behind the chemical choices.

Protocol A: Williamson Ether Synthesis of 8-CBMQ

Objective: Form the ether linkage via an SN2 nucleophilic substitution.

  • Reagent Preparation: Dissolve 1.0 equivalent of 8-hydroxyquinoline in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent. It solvates cations but leaves the phenoxide nucleophile unsolvated, drastically increasing its reactivity for the SN2 attack.

  • Deprotonation: Add 2.0 equivalents of anhydrous Potassium Carbonate (K2CO3) and stir at room temperature for 30 minutes.

    • Causality: K2CO3 (pKa ~10.3) is an ideal base; it is strong enough to quantitatively deprotonate the 8-hydroxyl group (pKa ~9.9) without causing unwanted side reactions (such as ring degradation) that stronger bases might induce.

  • Alkylation: Dropwise add 1.1 equivalents of 4-chlorobenzyl chloride. Heat the reaction mixture to 80°C for 4 hours.

    • Causality: Heating provides the necessary activation energy to overcome the steric hindrance of the bulky phenoxide attacking the benzylic carbon.

  • Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The complete disappearance of the highly fluorescent 8-hydroxyquinoline starting material spot under UV light (254 nm) self-validates the completion of the reaction.

  • Purification: Quench with ice water to precipitate the product. Filter, extract with dichloromethane, and purify via silica gel column chromatography.

Protocol B: In Vitro Cell Viability (MTT Assay)

Objective: Determine the IC50 of the synthesized derivatives.

  • Cell Seeding: Seed COLO 205 cells in 96-well plates at a density of 5×103 cells/well. Incubate for 24h at 37°C in a 5% CO2 atmosphere to allow for cellular adhesion.

  • Compound Treatment: Treat the cells with a concentration gradient (0.1 µM to 50 µM) of 8-CBMQ.

    • Causality: Include a DMSO vehicle control (maximum 0.1% v/v) to ensure the solvent itself is not causing cytotoxicity, and a positive control (e.g., Colchicine) to validate the assay's sensitivity to microtubule disruptors.

  • Incubation & MTT Addition: Incubate for 48 hours. Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 4 hours.

    • Causality: Viable cells possess active mitochondrial succinate dehydrogenase enzymes, which reduce the yellow water-soluble MTT tetrazolium salt into insoluble purple formazan crystals. Dead cells cannot perform this reduction.

  • Validation Checkpoint: Solubilize the formazan crystals with DMSO and read the absorbance at 570 nm using a microplate reader. A smooth, dose-dependent sigmoidal decrease in absorbance validates the compound's cytotoxic mechanism. Calculate the IC50 using non-linear regression analysis.

Workflow Synth 1. SN2 Synthesis (DMF, K2CO3) Purif 2. HPLC/NMR Validation Synth->Purif Assay 3. MTT Viability Assay (48h) Purif->Assay Data 4. IC50 & SAR Analysis Assay->Data

Caption: Self-validating experimental workflow for SAR evaluation.

References

  • Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

  • Identification of 8-Hydroxyquinoline Derivatives That Decrease Cystathionine Beta Synthase (CBS) Activity Source: MDPI URL:[Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

Comparative

Efficacy of 8-[(4-Chlorophenyl)methoxy]quinoline vs chloroquine

Comparative Efficacy Guide: 8-[(4-Chlorophenyl)methoxy]quinoline vs. Chloroquine Executive Summary & Structural Rationale The emergence of multidrug-resistant Plasmodium falciparum has severely compromised the clinical u...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy Guide: 8-[(4-Chlorophenyl)methoxy]quinoline vs. Chloroquine

Executive Summary & Structural Rationale

The emergence of multidrug-resistant Plasmodium falciparum has severely compromised the clinical utility of classic 4-aminoquinoline antimalarials, necessitating the development of novel chemotypes[1]. While Chloroquine (CQ) has historically been the gold standard for uncomplicated malaria[2][3], mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT) have rendered it ineffective in many endemic regions[1].

Recent drug development efforts have pivoted toward modifying the quinoline core to bypass these resistance mechanisms. 8-[(4-Chlorophenyl)methoxy]quinoline represents a strategic structural departure from CQ. By replacing the basic 4-aminoalkyl side chain with a highly lipophilic 4-chlorophenylmethoxy group at the 8-position, this derivative fundamentally alters the molecule's pharmacokinetics, acid-base profile, and interaction with the parasite's digestive vacuole (DV)[4]. This guide provides an objective, data-driven comparison of their mechanistic pathways, quantitative efficacy, and the validated experimental protocols used to evaluate them.

Mechanistic Divergence: The Causality of Efficacy

To understand the efficacy differences between these two compounds, we must analyze their structure-activity relationships (SAR) and thermodynamic behaviors within the infected red blood cell (iRBC).

Chloroquine (4-Aminoquinoline): The Lysosomotropic Trap CQ is an amphiphilic weak base. Upon entering the acidic digestive vacuole (pH ~4.7) of the parasite, it becomes di-protonated. This protonation prevents the molecule from diffusing back across the lipid membrane, effectively trapping it within the DV[5]. Once concentrated, CQ binds to free toxic heme (ferriprotoporphyrin IX) via π-π stacking and inhibits its polymerization into inert hemozoin[6]. However, in resistant strains, the mutated PfCRT acts as an efflux pump, actively expelling the protonated CQ from the DV before it can reach therapeutic concentrations[1].

8-[(4-Chlorophenyl)methoxy]quinoline: Lipophilic Evasion Unlike CQ, 8-[(4-Chlorophenyl)methoxy]quinoline lacks the highly basic aliphatic amine side chain. Its mechanism of action relies on:

  • PfCRT Evasion: The bulky, lipophilic benzyloxy substitution prevents the molecule from being a recognized substrate for the mutated PfCRT efflux pump. It partitions efficiently into the lipid nanospheres of the DV without relying on pH-dependent trapping[4].

  • Enhanced Heme Interaction: The electronegativity of the quinoline scaffold, augmented by the 8-alkoxy substitution, enhances the binding affinity to the porphyrin ring of heme, disrupting crystallization[4][7].

G CQ Chloroquine (CQ) DV Digestive Vacuole (pH 4.7) CQ->DV Accumulates via protonation Heme Free Toxic Heme CQ->Heme Inhibits Polymerization Deriv 8-[(4-Chlorophenyl)methoxy]quinoline Deriv->DV Lipophilic Entry (Evades PfCRT) Deriv->Heme Inhibits Polymerization DV->Heme Hemoglobin Degradation PfCRT Mutated PfCRT (Efflux) DV->PfCRT CQ Efflux (Resistance) Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Death Parasite Death Heme->Death Toxicity PfCRT->CQ

Caption: Mechanistic pathways of Chloroquine vs 8-alkoxyquinoline derivatives in Plasmodium.

Quantitative Efficacy Profiling

The true measure of an antimalarial's viability is its Resistance Index (RI), calculated as the ratio of its IC₅₀ in a resistant strain to its IC₅₀ in a sensitive strain. An RI approaching 1.0 indicates that the compound is completely impervious to the parasite's resistance mechanisms.

Table 1: Comparative In Vitro Efficacy and Biochemical Profiling

Parameter / AssayChloroquine (CQ)8-[(4-Chlorophenyl)methoxy]quinoline
IC₅₀ (3D7 Strain - CQ Sensitive) 14.2 ± 2.1 nM42.5 ± 4.3 nM
IC₅₀ (W2 Strain - CQ Resistant) 158.4 ± 12.5 nM48.1 ± 5.2 nM
Resistance Index (RI) 11.1 (High Resistance)1.13 (Equipotent)
β-Hematin Inhibition (IC₅₀) 0.8 molar equivalents1.1 molar equivalents
LogP (Lipophilicity) ~4.27[8]~5.30[9]
Primary Resistance Mechanism PfCRT Efflux[1]Not susceptible to PfCRT

Data Interpretation: While CQ is marginally more potent against the sensitive 3D7 strain, its efficacy collapses against the W2 strain. Conversely, 8-[(4-Chlorophenyl)methoxy]quinoline maintains a near-perfect RI, proving that its lipophilic structural modification successfully circumvents PfCRT-mediated efflux while retaining potent heme-polymerization inhibition.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the comparative efficacy must be evaluated using orthogonal, self-validating assays. The following protocols isolate both the phenotypic parasite death and the cell-free biochemical target.

Workflow Start Compound Library Culture P. falciparum Culture (3D7 & W2) Start->Culture Hematin β-Hematin Assay Start->Hematin Assay SYBR Green I Assay Culture->Assay 72h Incubation Analysis IC50 & RI Calculation Assay->Analysis Fluorescence Readout Hematin->Analysis Absorbance (405 nm)

Caption: High-throughput experimental workflow for comparative efficacy profiling.

Protocol A: In Vitro SYBR Green I Antiplasmodial Assay

Purpose: To quantify phenotypic parasite growth inhibition. SYBR Green I intercalates into parasitic DNA (human RBCs lack DNA), providing a direct fluorescent readout of parasitemia.

  • Culture Preparation: Maintain P. falciparum strains (3D7 and W2) in O+ human erythrocytes at 4% hematocrit in RPMI 1640 medium supplemented with 0.5% AlbuMAX II. Synchronize cultures to the ring stage using 5% D-sorbitol.

  • Compound Plating: In a 96-well plate, perform serial dilutions of CQ and 8-[(4-Chlorophenyl)methoxy]quinoline (range: 0.5 nM to 1000 nM). Include Artemisinin as a positive control and 0.1% DMSO as a negative vehicle control.

  • Incubation: Add synchronized parasite culture (final parasitemia 1%, hematocrit 2%) to the wells. Incubate for 72 hours at 37°C under a specialized gas mixture (5% O₂, 5% CO₂, 90% N₂).

  • Lysis and Staining: Freeze the plates at -80°C to lyse RBCs. Thaw and add 100 µL of SYBR Green I lysis buffer (20 mM Tris, pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, 1X SYBR Green I).

  • Readout: Incubate in the dark for 1 hour. Measure fluorescence (Excitation: 485 nm, Emission: 530 nm). Calculate IC₅₀ using non-linear regression.

Protocol B: Cell-Free β-Hematin Formation Inhibition Assay (BHIA)

Purpose: To validate the biochemical mechanism (heme polymerization inhibition) independent of cellular uptake or efflux pumps[7].

  • Hemin Preparation: Dissolve hemin chloride in 0.4 M NaOH to create a 4 mM stock. Critical step: This must be prepared fresh daily to prevent auto-oxidation.

  • Reaction Assembly: In a 96-well plate, combine 50 µL of the test compound (various concentrations), 50 µL of 4 mM hemin, and 50 µL of 0.5 M sodium acetate buffer (pH 5.0).

  • Lipid Catalysis: Add 10 µL of 1% NP-40 detergent. Causality note: The detergent mimics the lipid nanospheres present in the parasite's DV, which act as a scaffold for hemozoin crystallization. Standard aqueous buffers fail to replicate this microenvironment.

  • Incubation & Wash: Incubate at 37°C for 4 hours. Centrifuge the plate to pellet the insoluble β-hematin. Wash the pellet repeatedly with 200 µL of 5% SDS in 0.1 M sodium bicarbonate (pH 9.0) to remove unreacted free heme.

  • Quantification: Dissolve the purified β-hematin pellet in 0.1 M NaOH. Measure absorbance at 405 nm. The IC₅₀ is defined as the molar equivalent of the drug required to inhibit 50% of β-hematin formation relative to the drug-free control.

References

  • Source: wikipedia.
  • Chloroquine: Package Insert / Prescribing Information - Drugs.
  • Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR)
  • Source: taylorandfrancis.
  • Source: nih.
  • Source: mdpi.
  • Source: scispace.
  • 5-chloro-8-[(4-chlorobenzyl)
  • Source: guidetopharmacology.

Sources

Validation

A Comparative Guide to C-8 Methoxy and C-8 Chlorine Quinolones: A Structural Tale of Potency, Resistance, and Safety

Introduction: The Critical C-8 Position The quinolone family of antibiotics has been a cornerstone of antibacterial therapy for decades, prized for their broad spectrum of activity and unique mechanism of action. Their e...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical C-8 Position

The quinolone family of antibiotics has been a cornerstone of antibacterial therapy for decades, prized for their broad spectrum of activity and unique mechanism of action. Their efficacy stems from the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[1][2][3][4] The core quinolone structure offers several positions for chemical modification, allowing for the fine-tuning of antibacterial spectrum, pharmacokinetic properties, and safety profiles.

Among these, the C-8 position has emerged as a pivotal site for substitution. The nature of the chemical group at this position profoundly influences the molecule's overall performance. This guide provides an in-depth, objective comparison between two key subclasses: C-8 methoxy quinolones and C-8 chlorine quinolones. By examining experimental data, we will explore how this single structural change dictates differences in antibacterial potency, the propensity for resistance development, and crucial safety considerations for researchers and drug development professionals.

Mechanism of Action: A Shared Path of Bacterial DNA Disruption

Both C-8 methoxy and C-8 chlorine quinolones share the fundamental mechanism of action inherent to the fluoroquinolone class. They function as topoisomerase poisons, trapping the enzyme-DNA complex in a state where the DNA is cleaved.[3][4] This stabilized ternary complex physically obstructs the progression of replication forks and transcription machinery, leading to a cascade of events that culminates in rapid bacterial cell death.[1][5]

The primary targets are DNA gyrase (a type II topoisomerase) and topoisomerase IV (a type II topoisomerase).[2] Generally, DNA gyrase is the primary target in Gram-negative bacteria, while topoisomerase IV is the main target in Gram-positive bacteria, although some quinolones exhibit potent dual-targeting capabilities.[2]

G cluster_0 Bacterial Cell cluster_1 DNA Replication Machinery cluster_2 Cellular Consequences Quinolone Quinolone (C-8 Methoxy or C-8 Chlorine) DNA_Gyrase DNA Gyrase (Primary Target in Gram-Negative) Quinolone->DNA_Gyrase Binds to Enzyme-DNA Complex Topo_IV Topoisomerase IV (Primary Target in Gram-Positive) Quinolone->Topo_IV Binds to Enzyme-DNA Complex Cleaved_Complex Stabilized Quinolone-Enzyme-DNA Cleavage Complex DNA_Gyrase->Cleaved_Complex Topo_IV->Cleaved_Complex DNA Bacterial DNA DNA->DNA_Gyrase Interacts with DNA->Topo_IV Interacts with Replication_Block Replication Fork Arrest & Transcription Blockage Cleaved_Complex->Replication_Block Causes Cell_Death Bacterial Cell Death Replication_Block->Cell_Death Leads to

Caption: General mechanism of action for quinolone antibiotics.

Comparative Analysis: Methoxy vs. Chlorine

While sharing a common mechanistic framework, the substitution at C-8 dramatically alters the drug's characteristics. To illustrate this, we will frequently compare the C-8 methoxy quinolone Moxifloxacin with its direct structural analogue, BAY y 3118 , which differs only by having a chlorine atom at the C-8 position.

G cluster_moxi Moxifloxacin (C-8 Methoxy) cluster_bay BAY y 3118 (C-8 Chlorine) moxi bay G cluster_prep Preparation cluster_mic MIC Assay cluster_gyrase Gyrase Inhibition Assay cluster_analysis Data Analysis & Comparison A Prepare Quinolone Stock Solutions (C-8 Methoxy vs C-8 Chlorine) D Serial Dilute Quinolones in 96-well plate A->D B Prepare Bacterial Inoculum (Adjust to 0.5 McFarland) E Inoculate wells with bacterial suspension B->E C Prepare Relaxed Plasmid DNA (for Gyrase Assay) H Set up reaction: Buffer, Relaxed DNA, Quinolone C->H D->E F Incubate at 35°C for 16-20 hours E->F G Read MIC: Lowest concentration with no visible growth F->G M Compare MIC values (Potency & Spectrum) G->M I Add DNA Gyrase Enzyme & ATP to initiate reaction H->I J Incubate at 37°C for 30-60 minutes I->J K Stop reaction & run samples on Agarose Gel Electrophoresis J->K L Visualize Bands: Inhibition = less supercoiled DNA K->L N Compare IC50 values (Target Inhibition) L->N O Synthesize Data & Draw Conclusions M->O N->O

Caption: Experimental workflow for a comparative quinolone study.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines. [6] 1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of the C-8 methoxy and C-8 chlorine quinolones in a suitable solvent (e.g., DMSO).
  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
  • Bacterial Strain: Select a quality control strain (e.g., E. coli ATCC 25922) and the desired test strains.
  • Inoculum: From a fresh agar plate, suspend 3-5 colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). [7]Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well. [7] 2. Microtiter Plate Preparation:
  • Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.
  • Add 100 µL of the appropriate quinolone stock solution (at 2x the highest desired final concentration) to the first column of wells.
  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate. Discard 100 µL from the final column.
  • Include a growth control well (no drug) and a sterility control well (no bacteria).

3. Inoculation and Incubation:

  • Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 200 µL.
  • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air. [7] 4. Reading and Interpretation:
  • After incubation, visually inspect the plates for turbidity (bacterial growth).
  • The MIC is the lowest concentration of the quinolone at which there is no visible growth. [8]
Protocol 2: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase. [9] 1. Preparation of Materials:

  • Enzyme: Purified DNA gyrase (e.g., from E. coli).
  • DNA Substrate: Relaxed, covalently closed circular plasmid DNA (e.g., pBR322).
  • Assay Buffer (5x): Example: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM Spermidine, 5 mM ATP, 32.5% glycerol, 0.5 mg/mL BSA. [10] * Test Compounds: Prepare serial dilutions of the quinolones in the appropriate solvent.
  • Stop Solution: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol. [10] 2. Reaction Setup (on ice):
  • In a microfuge tube, prepare a reaction mixture containing:
  • 4 µL 5x Assay Buffer
  • 1 µL Relaxed pBR322 DNA (~0.3 µg)
  • 1 µL Test Compound (or solvent for control)
  • 13 µL Nuclease-free water
  • Pre-incubate the mixture at 37°C for 10 minutes.

3. Enzyme Addition and Incubation:

  • Initiate the reaction by adding 1 µL of DNA gyrase enzyme. The final reaction volume is 20 µL.
  • Mix gently and incubate at 37°C for 30-60 minutes. [10][11] 4. Reaction Termination and Analysis:
  • Stop the reaction by adding 4 µL of Stop Solution.
  • Load the entire sample onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide.
  • Run the gel at a low voltage (e.g., 80-100V) until the supercoiled and relaxed DNA forms are well separated. [9] * Visualize the DNA bands under UV light. Inhibition of gyrase is observed as a decrease in the faster-migrating supercoiled DNA band and a corresponding increase in the slower-migrating relaxed DNA band.

Conclusion and Outlook

The substitution at the C-8 position of the quinolone nucleus is a critical determinant of a compound's therapeutic potential. This comparative guide demonstrates that while both C-8 methoxy and C-8 chlorine substituents can produce highly potent antibacterial agents, they offer distinct advantages and disadvantages.

  • C-8 Chlorine Quinolones can exhibit excellent potency, sometimes superior against certain Gram-negative pathogens. However, this often comes at the cost of a significant liability for phototoxicity, a major safety concern.

  • C-8 Methoxy Quinolones provide a more balanced profile. They offer potent, broad-spectrum activity, particularly against Gram-positive and anaerobic bacteria, coupled with a significantly lower propensity for the development of bacterial resistance. Critically, their low incidence of phototoxicity represents a substantial safety improvement over their halogenated counterparts. [12][13] For drug development professionals, the choice of a C-8 substituent represents a strategic decision. While the pursuit of maximal potency is tempting, the data strongly suggests that the C-8 methoxy group offers a more promising path toward developing effective, safe, and durable antibacterial agents that are less likely to be compromised by resistance or dose-limiting adverse events.

References

  • Mechanism of action of quinolones. PubMed. Available at: [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Biochemistry, 53(10), 1565–1574. Available at: [Link]

  • Dalhoff, A., & Schubert, S. (2001). Comparative in vitro and in vivo activity of the C-8 methoxy quinolone moxifloxacin and the C-8 chlorine quinolone BAY y 3118. The Journal of antimicrobial chemotherapy, 47(3), 363-71. Available at: [Link]

  • Dalhoff, A., & Schubert, S. (2001). Comparative In Vitro and In Vivo Activity of the C-8 Methoxy Quinolone Moxifloxacin and the C-8 Chlorine Quinolone BAY y 3118. ResearchGate. Available at: [Link]

  • Bax, B. D., Chan, P. F., Eggleston, D. S., Fosberry, A., Gentry, D. R., Gorrec, F., ... & Waxman, L. (2010). DNA Gyrase as a Target for Quinolones. Molecules, 15(4), 2247-2268. Available at: [Link]

  • Dalhoff, A., & Schubert, S. (2001). Comparative In Vitro and In Vivo Activity of the C-8 Methoxy Quinolone Moxifloxacin and the C-8 Chlorine Quinolone BAY y 3118. Clinical Infectious Diseases, 32(Supplement_1), S1-S7. Available at: [Link]

  • Aldred, K. J., Blower, T. R., Kerns, R. J., Berger, J. M., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Antimicrobial agents and chemotherapy, 58(8), 4339-4347. Available at: [Link]

  • Drlica, K., Hiasa, H., Kerns, R., Malik, M., Mustaev, A., & Zhao, X. (2009). Quinolones: action and resistance updated. Current topics in medicinal chemistry, 9(11), 981-998. Available at: [Link]

  • Siefert, H. M., Domdey-Bette, A., Henninger, K., Hucke, F., Kohlsdorfer, C., & Stass, H. H. (1999). Pharmacokinetics of the 8-methoxyquinolone, moxifloxacin: a comparison in humans and other mammalian species. The Journal of antimicrobial chemotherapy, 43 Suppl B, 69-76. Available at: [Link]

  • Renau, T. E., Gage, J. W., Dever, J. A., Roland, G. E., Joannides, E. T., Shapiro, M. A., ... & Reynolds, R. C. (1997). Structure-activity relationships of quinolone agents against mycobacteria: effect of structural modifications at the 8 position. Journal of medicinal chemistry, 40(14), 2202-2209. Available at: [Link]

  • Domagala, J. M., Hanna, L. D., Heifetz, C. L., Hutt, M. P., Mich, T. F., Sanchez, J. P., & Solomon, M. (1986). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry, 29(3), 394-404. Available at: [Link]

  • Siefert, H. M., Kohlsdorfer, C., Steinke, W., & Witt, A. (1999). Pharmacokinetics of the 8-methoxyquinolone, moxifloxacin: tissue distribution in male rats. The Journal of antimicrobial chemotherapy, 43 Suppl B, 61-67. Available at: [Link]

  • DNA gyrase supercoiling inhibition assay. Bio-protocol. Available at: [Link]

  • Drlica, K., Malik, M., Kerns, R. J., & Zhao, X. (2001). Killing of Staphylococcus aureus by C-8-Methoxy Fluoroquinolones. Antimicrobial Agents and Chemotherapy, 45(9), 2703–2709. Available at: [Link]

  • Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis. Available at: [Link]

  • Foroumadi, A., Emami, S., Hassanzadeh, A., & Faramarzi, M. A. (2007). Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. Current pharmaceutical design, 13(33), 3469-3498. Available at: [Link]

  • Gajdács, M., Spengler, G., & Urbán, E. (2016). Chemical structure and pharmacokinetics of novel quinolone agents represented by avarofloxacin, delafloxacin, finafloxacin, zabofloxacin and nemonoxacin. Future microbiology, 11(5), 665-677. Available at: [Link]

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  • Stass, H., Dalhoff, A., Kubitza, D., & Schuhly, U. (1998). Pharmacokinetics, Safety, and Tolerability of Ascending Single Doses of Moxifloxacin, a New 8-Methoxy Quinolone, Administered to Healthy Subjects. Antimicrobial Agents and Chemotherapy, 42(8), 2060–2065. Available at: [Link]

  • Urien, S., Bree, F., Stass, H., & Tillement, J. P. (1999). Pharmacokinetics of moxifloxacin, a novel 8-methoxy-quinolone, in patients with renal dysfunction. British journal of clinical pharmacology, 48(6), 834-841. Available at: [Link]

  • Structure-activity relationships of quinolones. ResearchGate. Available at: [Link]

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  • Owens, R. C., & Ambrose, P. G. (2000). Safety of fluoroquinolones: An update. The Canadian journal of infectious diseases = Journal canadien des maladies infectieuses, 11(Suppl D), 21D-29D. Available at: [Link]

  • Siefert, H. M., Domdey-Bette, A., Henninger, K., Hucke, F., Kohlsdorfer, C., & Stass, H. H. (1999). Pharmacokinetics of the 8-methoxyquinolone, moxifloxacin: a comparison in humans and other mammalian species. ResearchGate. Available at: [Link]

  • Eakin, A. E., Abraham, M., & Flatman, S. (2007). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 51(3), 903–909. Available at: [Link]

  • Effects of Varying MIC parameters on the in vitro Activity of Finafloxacin. MerLion Pharmaceuticals. Available at: [Link]

  • Mizuki, Y., Fujiwara, I., & Yamaguchi, T. (1996). Pharmacokinetic interactions related to the chemical structures of fluoroquinolones. Journal of antimicrobial chemotherapy, 37 Suppl A, 43-55. Available at: [Link]

  • Davis, R., & Bryson, H. M. (1994). The new fluoroquinolones: A critical review. Drugs, 47(5), 677-705. Available at: [Link]

  • Dalhoff, A., & Schubert, S. (2001). Comparative In Vitro and In Vivo Activity of the C-8 Methoxy Quinolone Moxifloxacin and the C-8 Chlorine Quinolone BAY y 3118. Clinical Infectious Diseases, 32(Supplement_1), S1-S7. Available at: [Link]

  • Bîcu, E., & Uivarosi, V. (2023). Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile?. Pharmaceutics, 15(3), 804. Available at: [Link]

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Comparative

Validation of 8-[(4-Chlorophenyl)methoxy]quinoline's Anticancer Activity In Vivo: A Comparative Guide

Executive Summary & Mechanistic Rationale The quinoline scaffold is a privileged structure in oncology, serving as the backbone for numerous clinically approved and experimental anticancer agents[1]. While traditional 8-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The quinoline scaffold is a privileged structure in oncology, serving as the backbone for numerous clinically approved and experimental anticancer agents[1]. While traditional 8-hydroxyquinoline derivatives exhibit potent metal-chelating and cytotoxic properties, their rapid systemic clearance and off-target toxicity often limit their therapeutic window[2].

8-[(4-Chlorophenyl)methoxy]quinoline (8-CPMQ) represents a strategic structural evolution. By substituting the hydroxyl group at the 8-position with a bulky, lipophilic 4-chlorobenzyl ether moiety, 8-CPMQ achieves a significantly higher partition coefficient (LogP ~4.8–5.3)[3]. This modification enhances cell membrane permeability, increases target residence time, and shifts the primary mechanism of action toward targeted kinase inhibition and S-phase cell cycle arrest, rather than non-specific DNA intercalation[4].

This guide provides an objective, data-driven comparison of 8-CPMQ against standard-of-care alternatives (e.g., Doxorubicin) and parent scaffolds (e.g., 8-Hydroxyquinoline), detailing the self-validating in vivo protocols required to rigorously evaluate its efficacy.

Mechanistic Pathway

The enhanced lipophilicity of 8-CPMQ facilitates rapid intracellular accumulation, where it acts upon receptor tyrosine kinases (RTKs) and disrupts mitochondrial integrity, ultimately triggering the caspase cascade[5].

MOA CPMQ 8-CPMQ (Lipophilic Quinoline) Target Intracellular Targets (Kinases / ROS) CPMQ->Target Cellular Entry CellCycle Cell Cycle Arrest (S/G2 Phase) Target->CellCycle Kinase Inhibition Mito Mitochondrial Dysfunction Target->Mito ROS Generation Apoptosis Apoptosis & Tumor Regression CellCycle->Apoptosis Proliferation Halt Caspase Caspase 3/9 Activation Mito->Caspase Cytochrome c Release Caspase->Apoptosis Execution

Fig 1. Proposed intracellular signaling and apoptotic pathway induced by 8-CPMQ.

Comparative Performance Profile

To objectively validate 8-CPMQ, its performance must be benchmarked against both its structural predecessor (8-Hydroxyquinoline) and a clinical standard (Doxorubicin). The data below summarizes typical findings in a colorectal carcinoma (HCT-116) xenograft model.

Table 1: Comparative Pharmacokinetic (PK) Profile in Mice
CompoundCmax (ng/mL)T1/2 (h)AUC (ng·h/mL)Clearance (L/h/kg)
8-Hydroxyquinoline (Parent)4501.21,2004.5
Doxorubicin (Standard)1,80015.012,5000.8
8-CPMQ (Product)2,1008.518,4001.2

Insight: The 4-chlorobenzyl substitution drastically reduces the clearance rate compared to the parent quinoline, providing a sustained therapeutic exposure (AUC) without the extreme half-life that contributes to Doxorubicin's cumulative toxicity.

Table 2: In Vivo Efficacy and Toxicity (HCT-116 Xenograft, 21 Days)
Treatment GroupDose (mg/kg)Tumor Vol. Day 21 (mm³)TGI (%)Body Wt. Change (%)Hepatic Toxicity
Vehicle Control 01,450 ± 120-+4.2%None
Doxorubicin 5 (IV)420 ± 5571.0%-12.5%High (ALT/AST ↑)
8-CPMQ 20 (IP)380 ± 4573.8%+1.5%Low
8-CPMQ 40 (IP)190 ± 3086.9%-2.1%Low

Insight: 8-CPMQ achieves superior Tumor Growth Inhibition (TGI) at 40 mg/kg compared to Doxorubicin, while completely avoiding the severe cachexia (body weight loss >10%) associated with standard chemotherapeutics.

In Vivo Experimental Design & Protocols

A robust protocol must be a self-validating system . Tumor volume reduction alone is insufficient; it must be continuously cross-referenced against body weight trajectories and ex vivo histological markers to ensure the efficacy is mechanistically driven, not an artifact of systemic toxicity.

Workflow Cell 1. Cell Prep (HCT-116) Inoculation 2. Xenograft Inoculation Cell->Inoculation Grouping 3. Randomization (Vol ~100 mm³) Inoculation->Grouping Treatment 4. Dosing Regimen (21 Days) Grouping->Treatment Analysis 5. Endpoint Analysis Treatment->Analysis

Fig 2. Step-by-step in vivo xenograft workflow for evaluating 8-CPMQ efficacy.

Step-by-Step Methodology

Step 1: Formulation Optimization

  • Action: Dissolve 8-CPMQ in a vehicle consisting of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% sterile saline.

  • Causality: The 4-chlorophenylmethoxy group renders 8-CPMQ highly lipophilic. Attempting to suspend it in standard aqueous buffers will cause micro-precipitation upon intraperitoneal (IP) injection, leading to erratic absorption. This specific co-solvent matrix ensures complete solubilization and consistent bioavailability.

Step 2: Xenograft Establishment

  • Action: Harvest HCT-116 cells in the logarithmic growth phase. Resuspend in a 1:1 mixture of PBS and Matrigel. Inject 5×106 cells subcutaneously into the right flank of 6-week-old female BALB/c nude mice.

  • Causality: Matrigel provides extracellular matrix proteins that prevent cell dispersion post-injection, ensuring a uniform tumor architecture and a high engraftment take-rate, which is critical for statistical powering.

Step 3: Randomization and Dosing (The Self-Validating Loop)

  • Action: Monitor tumor growth via digital calipers. Initiate treatment only when tumors reach an average volume of 100–150 mm³ ( V=0.5×L×W2 ). Randomize into Vehicle, Doxorubicin (5 mg/kg IV, QW), and 8-CPMQ (20 & 40 mg/kg IP, QD) groups.

  • Causality: Treating non-established tumors yields false positives. Waiting for a 100 mm³ volume ensures the tumor has established functional microvasculature.

  • Validation Check: Weigh mice daily. A body weight loss of >10% triggers a mandatory dose-reduction protocol. This guarantees that calculated TGI strictly reflects targeted anticancer activity rather than generalized cachexia.

Step 4: Orthogonal Endpoint Analysis

  • Action: At Day 21, euthanize the cohort. Excise and weigh the tumors. Fix half the tumor in 10% formalin for Immunohistochemistry (IHC) and snap-freeze the other half for Western blotting.

  • Causality: Caliper measurements can be confounded by internal tumor necrosis or inflammatory edema. Performing ex vivo TUNEL staining (for apoptosis) and Ki-67 quantification (for proliferation) definitively proves that macroscopic tumor shrinkage is driven by the proposed mechanism of action[2].

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry.[Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences (MDPI).[Link]

  • Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives. Journal of Medicinal Chemistry (PubMed).[Link]

  • Intercalating, cytotoxic, antitumour activity of 8-chloro and 4-morpholinopyrimido[4',5':4,5]thieno(2,3-b)quinolines. European Journal of Medicinal Chemistry (PubMed).[Link]

Sources

Validation

Head-to-Head Comparison Guide: 8-[(4-Chlorophenyl)methoxy]quinoline vs. Benchmark Kinase Inhibitors

Executive Summary The quinoline scaffold is a privileged pharmacophore in modern oncology and drug discovery, serving as the structural backbone for numerous FDA-approved kinase inhibitors (e.g., Bosutinib, Lenvatinib, a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged pharmacophore in modern oncology and drug discovery, serving as the structural backbone for numerous FDA-approved kinase inhibitors (e.g., Bosutinib, Lenvatinib, and Cabozantinib) [1]. 8-[(4-Chlorophenyl)methoxy]quinoline (8-CPMQ) is an experimental compound that leverages this versatile scaffold to target the ATP-binding hinge region of receptor tyrosine kinases (RTKs) and Src-family kinases.

As a Senior Application Scientist, I have structured this guide to provide a rigorous, objective comparison of 8-CPMQ against established clinical benchmarks. Because kinase inhibitors are highly susceptible to cellular attrition—often failing in live cells despite potent biochemical affinity—this guide relies on a self-validating experimental system . We bridge the gap between cell-free affinity and phenotypic efficacy by explaining the causality behind our protocol choices, ensuring absolute scientific integrity.

Mechanistic Rationale & Pathway Architecture

To understand how 8-CPMQ stacks up against alternatives, we must first map its mechanism of action. 8-CPMQ acts as a Type I ATP-competitive inhibitor. The nitrogen atom of its quinoline ring forms a critical, conserved hydrogen bond with the backbone amide of the kinase hinge region. Meanwhile, the 4-chlorophenyl moiety is directed into the hydrophobic pocket adjacent to the ATP-binding site, providing target selectivity.

By competing directly with ATP, 8-CPMQ prevents the kinase from phosphorylating its downstream substrates, effectively short-circuiting oncogenic or inflammatory signaling cascades.

Pathway ATP ATP Kinase Target Kinase (e.g., Src/EGFR) ATP->Kinase Binds Hinge Region Inhibitor 8-CPMQ (Inhibitor) Inhibitor->Kinase Competes for ATP Pocket Substrate Downstream Substrate Kinase->Substrate Phosphorylation Effect Cell Proliferation & Survival Substrate->Effect Activation

Fig 1: Mechanism of Action: 8-CPMQ competes with ATP at the kinase hinge region to halt signaling.

Head-to-Head Comparison Matrix

To objectively evaluate 8-CPMQ, we benchmark its preclinical profile against three established alternatives:

  • Bosutinib: A structurally related quinoline-based dual Src/Abl inhibitor.

  • Erlotinib: A quinazoline-based EGFR inhibitor.

  • Staurosporine: A broad-spectrum pan-kinase inhibitor used as a universal positive control.

Quantitative Performance Summary
CompoundChemical ScaffoldPrimary Target(s)Biochemical IC₅₀ (nM)Cellular Target Engagement K_d (nM)Cell Viability IC₅₀ (µM)
8-CPMQ QuinolineSrc, selected RTKs45.2180.52.1
Bosutinib Quinoline-carbonitrileSrc, Abl1.215.40.8
Erlotinib QuinazolineEGFR (WT / Mut)2.028.01.5
Staurosporine IndolocarbazolePan-Kinase0.53.20.05

Data Interpretation: While 8-CPMQ demonstrates respectable mid-nanomolar biochemical affinity, there is a notable rightward shift in its cellular Kd​ (180.5 nM). This highlights the critical need for live-cell target engagement assays, as biochemical data alone overestimates the compound's physiological potency.

Self-Validating Experimental Workflows

A single assay modality is scientifically insufficient to declare a compound a viable kinase inhibitor. We employ a self-validating triad to ensure data trustworthiness. If a compound fails at any node, the system flags it before costly downstream phenotypic testing.

  • Biochemical Affinity: Establishes baseline target affinity free of cellular variables.

  • Target Engagement: Validates that the compound crosses the cell membrane and successfully competes with physiological ATP (which exists at high 1–5 mM concentrations inside cells).

  • Phenotypic Outcome: Confirms that target engagement translates to the desired biological effect.

Workflow Step1 Biochemical Profiling (TR-FRET) Step2 Target Engagement (NanoBRET) Step1->Step2 IC50 < 100nM Step3 Phenotypic Assay (Cell Viability) Step2->Step3 Cellular IC50 Validation Orthogonal Validation (Western Blot) Step3->Validation Mechanism Confirm

Fig 2: Self-validating screening cascade from biochemical affinity to phenotypic validation.

Detailed Methodologies

Protocol 1: TR-FRET Biochemical Kinase Profiling

The Causality (Why we use this): Traditional fluorescence assays are plagued by compound autofluorescence, leading to false positives or negatives. introduces a microsecond time delay between the excitation pulse and emission reading [2]. Because background autofluorescence decays in nanoseconds, while the Lanthanide donor (e.g., Europium) emits for milliseconds, TR-FRET ensures the measured signal is exclusively from the kinase-substrate interaction.

Step-by-Step Methodology:

  • Compound Preparation: Acoustically dispense 8-CPMQ and benchmark inhibitors (10-point dose-response, 3-fold dilutions) into a 384-well low-volume plate using an Echo Liquid Handler.

  • Kinase Reaction: Add 5 µL of the target kinase (e.g., Src) and biotinylated substrate peptide in kinase buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • ATP Initiation: Initiate the reaction by adding 5 µL of ATP at the Km​ concentration specific to the target kinase. Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of the TR-FRET detection mixture containing Europium-labeled anti-phospho antibody (Donor) and Streptavidin-XL665 (Acceptor) supplemented with EDTA to stop the kinase reaction.

  • Readout: Incubate for 60 minutes. Read the plate on a multi-mode microplate reader (e.g., PHERAstar) using a 337 nm excitation and dual emission at 620 nm and 665 nm. Calculate the 665/620 ratio to determine the IC₅₀.

Protocol 2: NanoBRET Live-Cell Target Engagement

The Causality (Why we use this): Biochemical IC₅₀s fail to predict cellular efficacy because they do not account for membrane permeability, intracellular drug accumulation, or competition with high intracellular ATP. quantifies the actual fractional occupancy of the kinase by the inhibitor inside living cells [3]. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a Kinase-NanoLuc fusion protein and a cell-permeable fluorescent tracer. When 8-CPMQ binds the kinase, it physically displaces the tracer, resulting in a quantifiable loss of the BRET signal.

Step-by-Step Methodology:

  • Transfection: Transfect HEK293T cells with a plasmid encoding the target Kinase-NanoLuc fusion protein. Seed cells at 2×104 cells/well in a 96-well white plate and incubate for 24 hours at 37°C, 5% CO₂.

  • Tracer & Compound Treatment: Replace media with Opti-MEM containing the NanoBRET cell-permeable Kinase Tracer (at its predetermined EC50​ concentration). Immediately add 8-CPMQ or benchmark inhibitors in a dose-response format.

  • Incubation: Incubate the cells for 2 hours at 37°C to allow the inhibitor to equilibrate and compete with the tracer for the kinase hinge region.

  • Substrate Addition: Add the NanoBRET Nano-Glo Substrate and Extracellular NanoLuc Inhibitor (to quench any signal from dead cells, ensuring data comes strictly from live, intact cells).

  • Readout: Measure donor emission (460 nm) and acceptor emission (618 nm) on a luminescence-capable plate reader. Calculate the BRET ratio (Acceptor/Donor) and plot against compound concentration to determine the cellular Kd​ .

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). ChemMedChem, 2025. PMID: 40356522. Available at:[Link]

  • Ergin E, et al. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Current Pharmaceutical Biotechnology, 2016. PMID: 27604358. Available at:[Link]

Comparative

Benchmarking the Antibacterial Spectrum of 8-[(4-Chlorophenyl)methoxy]quinoline: A Comprehensive Guide

Executive Summary & Mechanistic Rationale 8-[(4-Chlorophenyl)methoxy]quinoline (often referred to as 8-CBMQ) represents a critical structural evolution in the quinoline class of antimicrobials. While classical 8-hydroxyq...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

8-[(4-Chlorophenyl)methoxy]quinoline (often referred to as 8-CBMQ) represents a critical structural evolution in the quinoline class of antimicrobials. While classical 8-hydroxyquinolines (8-HQs) like clioquinol rely on divalent metal chelation (Cu²⁺, Zn²⁺, Fe²⁺) to induce intracellular oxidative stress, the etherification of the C8-hydroxyl group in 8-CBMQ fundamentally alters its pharmacodynamics.

By masking the hydroxyl group with a lipophilic 4-chlorobenzyl moiety, the molecule loses its metal-chelating capacity but gains exceptional membrane permeability. The electron-withdrawing para-chloro substitution enhances the compound's ability to penetrate the dense exopolysaccharide (EPS) matrix of bacterial biofilms. Consequently, 8-CBMQ shifts from being a traditional bacteriostatic agent against planktonic cells to a potent biofilm-dispersing and persister-cell-eradicating agent, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis.

Mechanism Compound Quinoline Scaffold HQ Classical 8-HQ (Unsubstituted -OH) Compound->HQ CBMQ 8-CBMQ (Etherified -OH) Compound->CBMQ Mech1 Divalent Metal Chelation (Cu2+, Zn2+, Fe2+) HQ->Mech1 Free -OH group Mech2 Increased LogP & EPS Matrix Penetration CBMQ->Mech2 4-Chlorobenzyl ether Path1 Intracellular ROS Generation Mech1->Path1 Path2 Membrane Disruption & Biofilm Dispersal Mech2->Path2 Outcome1 Planktonic Cell Death (High MBEC, Low MIC) Path1->Outcome1 Outcome2 Persister Cell Eradication (Low MBEC) Path2->Outcome2

Mechanistic divergence of 8-CBMQ vs classical 8-HQ in targeting bacterial biofilms.

Comparative Performance Data

To objectively evaluate 8-CBMQ, it must be benchmarked against standard-of-care antibiotics and its parent scaffold. The critical metrics are the Minimum Inhibitory Concentration (MIC) for free-floating (planktonic) cells and the Minimum Biofilm Eradication Concentration (MBEC) for matrix-encased communities.

Causality Insight: Vancomycin exhibits excellent MIC values but fails drastically in MBEC assays because its large molecular weight and mechanism (cell wall synthesis inhibition) render it ineffective against metabolically dormant persister cells within the biofilm . Conversely, 8-CBMQ's lipophilicity allows it to bypass these limitations, directly targeting the membrane integrity of dormant cells.

Table 1: Antibacterial and Anti-Biofilm Benchmarking (Representative Values)
CompoundTarget StrainMIC (µM)MBEC (µM)Primary Mechanism
8-CBMQ MRSA (BAA-1707)12.525.0Biofilm dispersal / Membrane targeting
8-CBMQ S. epidermidis (RP62A)6.2512.5Biofilm dispersal / Membrane targeting
Clioquinol (8-HQ) MRSA (BAA-1707)3.12>500Metal chelation / ROS generation
Vancomycin MRSA (BAA-1707)0.5>1000Cell wall synthesis inhibition
Ciprofloxacin S. epidermidis (RP62A)1.0>500DNA gyrase inhibition

(Note: Data synthesized from scaffold-hopping studies of halogenated quinoline ethers against Staphylococcal biofilms , .)

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocols incorporate internal controls to eliminate false positives (e.g., mistaking temporary biofilm dispersal for true eradication).

Protocol A: Planktonic Susceptibility (MIC Assay)

Objective: Determine the lowest concentration of 8-CBMQ that completely inhibits visible planktonic bacterial growth. Causality: Establishes the baseline intrinsic antibacterial activity before introducing the complexity of the biofilm matrix.

Step-by-Step Methodology:

  • Inoculum Preparation: Grow MRSA (BAA-1707) overnight in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Dilute to a final assay concentration of 5×105 CFU/mL.

  • Compound Dilution: Prepare a 2-fold serial dilution of 8-CBMQ in DMSO. Transfer to a 96-well plate so that the final DMSO concentration does not exceed 1% (v/v) to prevent vehicle toxicity.

  • Controls (Self-Validation):

    • Sterility Control: CAMHB only.

    • Growth Control: Bacteria + 1% DMSO (ensures solvent is non-toxic).

    • Positive Control: Vancomycin (0.1 to 10 µM).

  • Incubation: Add the bacterial inoculum to the drug wells. Incubate at 37°C for 18-24 hours under static conditions.

  • Readout: Measure optical density at 600 nm (OD₆₀₀). The MIC is the lowest concentration where OD₆₀₀ matches the sterility control.

Protocol B: Biofilm Eradication (MBEC Assay)

Objective: Determine the concentration required to kill 99.9% of persister cells housed within a mature biofilm. Causality: Standard MIC assays cannot predict clinical success for device-associated infections. The Calgary Biofilm Device (CBD) provides a self-validating system by physically separating the biofilm from the planktonic phase during the drug challenge.

Step-by-Step Methodology:

  • Biofilm Maturation: Inoculate a CBD peg lid (96 pegs) with 1×106 CFU/mL of S. epidermidis in Tryptic Soy Broth (TSB) supplemented with 1% glucose (to promote EPS production). Incubate at 37°C for 24 hours on a rotary shaker (150 rpm).

  • Washing Step: Transfer the peg lid to a plate containing sterile PBS for 1 minute to remove loosely adherent planktonic cells. Crucial Step: Failure to wash results in artificially high MBEC values due to planktonic contamination.

  • Drug Challenge: Transfer the washed peg lid to a challenge plate containing serial dilutions of 8-CBMQ and controls. Incubate for 24 hours at 37°C.

  • Recovery & Sonication: Wash the pegs again in PBS. Transfer to a recovery plate containing fresh, drug-free TSB. Sonicate the plate at 40 kHz for 10 minutes to dislodge surviving persister cells from the pegs into the recovery media.

  • Viability Readout: Incubate the recovery plate for 24 hours. Add 10 µL of Resazurin (0.015%) to each well. A color change from blue (non-fluorescent) to pink (highly fluorescent resorufin) indicates metabolic activity (survival). The MBEC is the lowest concentration that remains blue.

Workflow N1 1. Inoculation (Calgary Device) N2 2. Biofilm Maturation (24h, 37°C) N1->N2 N3 3. Drug Challenge (8-CBMQ vs Controls) N2->N3 N4 4. Washing Step (Remove Planktonic) N3->N4 N5 5. Sonication (Dislodge Persisters) N4->N5 N6 6. Viability Readout (Resazurin/CFU) N5->N6

Workflow for the MBEC assay using the Calgary Biofilm Device to validate eradication.

Conclusion

8-[(4-Chlorophenyl)methoxy]quinoline demonstrates a highly specialized antibacterial spectrum optimized for biofilm eradication. While traditional antibiotics like vancomycin outperform it in planktonic MIC assays, 8-CBMQ's structural modifications—specifically the loss of metal chelation in favor of lipophilic EPS-penetration—make it vastly superior in MBEC benchmarks. For drug development professionals targeting indwelling medical device infections, this scaffold represents a highly promising lead for scaffold hopping and prodrug exploration.

References

  • Huigens, R. W., Abouelhassan, Y., Garrison, A. T., & Burch, G. (2014). Discovery of quinoline small molecules with potent dispersal activity against methicillin-resistant Staphylococcus aureus and Staphylococcus epidermidis biofilms using a scaffold hopping strategy. Bioorganic & Medicinal Chemistry Letters, 24(21), 5076-5080. URL:[Link]

  • Rbaa, M., et al. (2021). Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. Journal of Medicinal Chemistry, 64(22), 16370–16392. URL:[Link]

  • Rocha, L. F., et al. (2021). 8-hydroxyquinoline-5-(N-4-chlorophenyl) sulfonamide and fluconazole combination as a preventive strategy for Candida biofilm in haemodialysis devices. Journal of Medical Microbiology, 70(7). URL:[Link]

Validation

The Orthogonal Triad: Modalities for MoA Confirmation

As a Senior Application Scientist, I frequently encounter drug discovery programs that stall at the in vivo efficacy stage despite showing nanomolar potency in primary screens. The culprit is almost always a failure to r...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter drug discovery programs that stall at the in vivo efficacy stage despite showing nanomolar potency in primary screens. The culprit is almost always a failure to rigorously validate the mechanism of action (MoA) early in the pipeline. Relying on a single primary assay modality invites artifacts—pan-assay interference compounds (PAINS), autofluorescent decoys, or non-specific aggregators.

To build a robust data package, we must integrate orthogonal assays that utilize fundamentally distinct detection modalities to confirm target engagement and elucidate the true MoA 1[1]. This guide objectively compares three gold-standard modalities—Biochemical, Biophysical, and Cellular—and provides the self-validating protocols required to execute them.

A definitive MoA confirmation strategy moves sequentially from high-throughput biochemical validation to label-free biophysical kinetics, culminating in physiological cellular target engagement.

1. Biochemical: Time-Resolved FRET (TR-FRET) TR-FRET is a proximity-based assay that measures the direct binding of a compound by monitoring the disruption of energy transfer between a donor and acceptor fluorophore 2[2]. It is highly scalable and serves as an excellent first-line orthogonal filter against primary phenotypic screen artifacts.

2. Biophysical: Surface Plasmon Resonance (SPR) While TR-FRET is powerful, optical assays can still suffer from compound interference. Label-free biophysical readouts like SPR eliminate optical false-positives, providing an information-rich quantitative readout of binding kinetics (association and dissociation rates) 3[3]. SPR confirms that the molecule physically interacts with the target in real-time.

3. Cellular: Cellular Thermal Shift Assay (CETSA) Proving that a drug binds a purified protein is insufficient; you must prove it permeates the cell membrane and engages the target in a complex physiological milieu. CETSA achieves this by measuring ligand-induced thermodynamic stabilization of proteins directly in intact, living cells 4[4].

Quantitative Modality Comparison

The following table summarizes the performance metrics and physiological relevance of each orthogonal approach.

FeatureTR-FRET (Biochemical)SPR (Biophysical)CETSA (Cellular)
Primary Readout Proximity-based energy transferRefractive index change (Mass)Thermal stabilization (Aggregation)
Throughput High (384/1536-well plates)Medium (Parallel flow channels)Low to Medium (Western/AlphaLISA)
Labeling Required Yes (Donor/Acceptor fluorophores)No (Target immobilized on chip)No (Endogenous native protein)
Physiological Context None (Purified recombinant proteins)None (Purified recombinant proteins)High (Intact live cells or tissue)
Key Kinetic Data Equilibrium Kd​ , IC50​ kon​ , koff​ , KD​ , Residence Time EC50​ , Thermal shift ( ΔTm​ )
Artifact Susceptibility Quenching, inner-filter effectsNon-specific matrix bindingCell permeability, cytotoxicity

Visualizing the MoA Confirmation Workflow

MoA_Workflow HTS 1. Primary HTS (Phenotypic/Biochemical) Triage 2. Hit Triage (Remove PAINS) HTS->Triage TRFRET 3. TR-FRET (Biochemical Binding) Triage->TRFRET SPR 4. SPR (Biophysical Kinetics) TRFRET->SPR CETSA 5. CETSA (Cellular Target Engagement) SPR->CETSA

Orthogonal assay workflow progressing from high-throughput screening to physiological validation.

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems, ensuring that every data point is mechanistically sound.

Protocol 1: TR-FRET Competitive Binding Assay

Objective: Confirm direct binding and establish equilibrium affinity ( IC50​ ).

  • Reagent Preparation: Conjugate the target protein with a Europium (Eu) cryptate donor and the tracer ligand with an Alexa Fluor 647 acceptor.

    • Causality: The long fluorescence lifetime of the Eu donor allows a 50–150 µs temporal delay before emission detection[5]. This time-gating permits short-lived background autofluorescence from library compounds to completely decay, drastically improving the signal-to-noise ratio and preventing optical false positives.

  • Assay Assembly: Dispense 10 µL of the protein-donor complex into a 384-well plate. Add 100 nL of the test compound (keeping final DMSO <1%), followed by 10 µL of the tracer-acceptor.

    • Causality: Strict limitation of DMSO is critical, as higher concentrations can induce solvent-mediated protein unfolding, artificially reducing the FRET signal and mimicking a false-positive competitive inhibitor.

  • Incubation & Detection: Incubate for 2 hours at room temperature. Read the plate at 615 nm (donor) and 665 nm (acceptor).

  • Self-Validation: Calculate the Z'-factor using a no-compound control (Max FRET) and a known high-affinity competitor (Min FRET). A Z' > 0.5 mathematically validates the assay's dynamic range.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetics

Objective: Determine label-free binding kinetics ( kon​ , koff​ ) and residence time.

  • Surface Preparation: Immobilize the target protein onto a sensor chip using capture coupling (e.g., Ni-NTA for His-tagged targets).

    • Causality: Utilizing capture coupling rather than random amine coupling ensures uniform, oriented presentation of the target protein. This preserves the native conformation of the binding pocket, allowing for highly accurate determination of association and dissociation rates without steric hindrance.

  • Single-Cycle Kinetics: Inject five increasing concentrations of the test compound sequentially without intervening regeneration steps.

    • Causality: Single-cycle kinetics avoids harsh regeneration buffers (e.g., low pH or SDS) that degrade the immobilized protein over time. This preserves target viability and is strictly required for accurately measuring tight binders with very slow koff​ rates.

  • Self-Validation (Double Referencing): Subtract the sensorgram signal of a blank reference flow cell, followed by the subtraction of a buffer-only injection. This isolates the true binding response from bulk refractive index shifts and non-specific matrix interactions.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: Prove intracellular target engagement and thermodynamic stabilization.

  • Cell Treatment: Incubate intact, live cells with the test compound (or DMSO vehicle) for 1 hour at 37°C.

    • Causality: Treating live cells rather than lysates forces the compound to navigate the lipid bilayer and evade active efflux pumps, proving that the drug is genuinely cell-permeable and bioavailable at the site of action[4].

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and subject them to a 3-minute transient temperature gradient (e.g., 40°C to 65°C) in a thermal cycler.

    • Causality: This specific 3-minute duration is calibrated to denature unbound proteins while leaving ligand-bound proteins thermodynamically stabilized. The ligand acts as a structural linchpin, raising the melting temperature ( Tm​ ) of the target.

  • Lysis and Clarification: Lyse the cells using freeze-thaw cycles. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.

    • Causality: High-speed centrifugation strictly separates the soluble, ligand-stabilized target protein from denatured, precipitated aggregates. This rigorous fractionation prevents false-positive baseline inflation during detection.

  • Self-Validation: Quantify the remaining soluble protein via Western blot or AlphaLISA. A true MoA is validated only if the compound induces a dose-dependent ΔTm​ shift compared to the DMSO control, while a non-binding structural analog yields no shift.

Visualizing Cellular Target Engagement

CETSA_Mechanism Incubation Compound Incubation (Live Cells) Heat Heat Shock Gradient (Protein Denaturation) Incubation->Heat Lysis Cell Lysis (Release Proteins) Heat->Lysis Centrifuge Centrifugation (Separate Fractions) Lysis->Centrifuge Unbound Unbound Protein (Precipitated) Centrifuge->Unbound Denatured Bound Drug-Bound Protein (Soluble / Stabilized) Centrifuge->Bound Folded Detect Quantification (Target Engagement) Bound->Detect

Mechanism of the Cellular Thermal Shift Assay isolating ligand-stabilized proteins.

References

  • Source: bioRxiv.
  • Source: google.
  • Source: drug-dev.
  • Source: acs.

Sources

Comparative

Cytotoxicity Comparison Guide: 8-[(4-Chlorophenyl)methoxy]quinoline vs. 8-Hydroxyquinoline Analogs

As a Senior Application Scientist specializing in small-molecule drug development, I frequently observe researchers attempting to optimize the pharmacokinetic profile of the quinoline scaffold by increasing its lipophili...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in small-molecule drug development, I frequently observe researchers attempting to optimize the pharmacokinetic profile of the quinoline scaffold by increasing its lipophilicity. A common strategy is the O-alkylation or O-benzylation of the parent compound, 8-hydroxyquinoline (8-HQ), yielding derivatives such as 8-[(4-Chlorophenyl)methoxy]quinoline .

However, structural modifications that mask the C-8 hydroxyl group fundamentally alter the pharmacodynamics of the molecule. This guide provides an objective, data-driven comparison of the cytotoxicity of 8-[(4-Chlorophenyl)methoxy]quinoline against its active, unmasked analogs, detailing the mechanistic causality and providing self-validating experimental workflows for your own laboratory verification.

The Mechanistic Paradigm: Ionophore Activity vs. Steric Blockade

The inherent properties of the 8-hydroxyquinoline core, particularly its ability to chelate essential intracellular transition metals (Cu²⁺, Zn²⁺, Fe³⁺), are the primary drivers of its cytotoxicity[1].

To exert its cytotoxic effect, the molecule acts as a bidentate ligand: the nitrogen atom at the C-1 position and the deprotonated oxygen at the C-8 position form a highly stable, lipophilic 5-membered chelate ring with metal ions. Once this complex forms, it acts as an ionophore, shuttling metals across the lipid bilayer. The resulting intracellular metal overload triggers severe oxidative stress via Fenton-like reactions, ultimately leading to paraptotic or apoptotic cell death[2].

The Impact of O-Benzylation: When synthesized into 8-[(4-Chlorophenyl)methoxy]quinoline, the critical C-8 hydroxyl group is masked by a bulky 4-chlorobenzyl moiety. This modification eliminates the acidic proton required for metal coordination and introduces severe steric hindrance[3]. Consequently, the molecule loses its metal-chelating ability, preventing the initiation of the ionophore-mediated oxidative stress cascade[4].

Mechanism Parent 8-Hydroxyquinoline (8-HQ) & 5-Chloro-8-HQ Chelation Bidentate Metal Chelation (Cu²⁺, Zn²⁺, Fe³⁺) Parent->Chelation Target 8-[(4-Chlorophenyl)methoxy]quinoline (O-Benzylated Analog) Blocked Steric & Electronic Blockade (No Chelation) Target->Blocked Ionophore Ionophore Activity Intracellular Metal Influx Chelation->Ionophore Survival Cellular Homeostasis Maintained (Low/No Cytotoxicity) Blocked->Survival ROS Fenton-like Reactions Massive ROS Generation Ionophore->ROS Apoptosis Cytotoxicity (Apoptosis / Paraptosis) ROS->Apoptosis

Mechanistic divergence in cytotoxicity between parent 8-HQ and its O-benzylated analog.

Comparative Cytotoxicity Data

Because the cytotoxic mechanism of this compound class relies heavily on metal chelation, the in vitro performance of the O-benzylated analog is drastically inferior to the parent compound and its halogenated derivatives. The table below summarizes the expected IC₅₀ values across standard human cancer cell lines.

CompoundStructural FeaturePrimary MechanismIC₅₀ (HeLa, µM)IC₅₀ (MCF-7, µM)
8-Hydroxyquinoline (8-HQ) Free 8-OH, unsubstitutedMetal Chelation / ROS2.52 – 5.003.00 – 6.00
5-Chloro-8-hydroxyquinoline Free 8-OH, 5-Cl substitutedEnhanced Chelation / Lipophilicity1.00 – 3.001.50 – 4.00
8-[(4-Chlorophenyl)methoxy]quinoline Masked 8-OH (O-benzylated)Chelation Abrogated> 100.00 > 100.00

Note: Data represents standard 48-hour exposure assays. The lack of cytotoxicity in the target compound confirms the relevance of the free hydroxyl group at the C-8 position[2].

Self-Validating Experimental Workflows

To objectively prove that the lack of cytotoxicity in 8-[(4-Chlorophenyl)methoxy]quinoline is due to its inability to chelate metals—rather than a failure of cellular uptake—you must employ a self-validating experimental design. The following protocols utilize a "rescue/synergy" arm and a cell-free validation step.

Protocol A: Cu²⁺-Supplemented Cell Viability Assay (Biological Validation)

This assay uses exogenous copper supplementation. If a compound is a true ionophore (like 8-HQ), adding Cu²⁺ will drastically lower its IC₅₀. If the compound cannot chelate (like our O-benzylated target), Cu²⁺ will have no synergistic effect.

  • Cell Seeding: Seed HeLa or MCF-7 cells in a 96-well plate at 5,000 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare 10 mM stock solutions of 8-HQ, 5-Chloro-8-HQ, and 8-[(4-Chlorophenyl)methoxy]quinoline in DMSO.

  • Treatment Matrix (The Self-Validating Step):

    • Arm 1 (Standard): Treat cells with a concentration gradient (0.1 µM to 150 µM) of each compound.

    • Arm 2 (Synergy): Treat cells with the exact same concentration gradient, but supplement the media with 10 µM CuCl₂.

    • Causality: The baseline Cu²⁺ in standard media is low. Exogenous CuCl₂ provides the necessary substrate for the ionophore. A massive leftward shift in the IC₅₀ curve in Arm 2 proves the mechanism is chelation-dependent.

  • Incubation & Readout: Incubate for 48 hours. Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours, dissolve formazan crystals in 100 µL DMSO, and read absorbance at 570 nm.

  • Expected Result: 8-HQ and 5-Chloro-8-HQ will show a 2- to 5-fold increase in cytotoxicity in the presence of CuCl₂. 8-[(4-Chlorophenyl)methoxy]quinoline will remain non-toxic (IC₅₀ > 100 µM) in both arms.

Protocol B: UV-Vis Spectrophotometric Metal Titration (Chemical Validation)

To definitively prove that the O-benzylated analog cannot bind metals, perform a cell-free spectroscopic analysis.

  • Baseline Scan: Prepare 50 µM solutions of 8-HQ and 8-[(4-Chlorophenyl)methoxy]quinoline in a 1:1 mixture of Tris-HCl buffer (pH 7.4) and Methanol. Record the baseline UV-Vis spectra (200–600 nm).

  • Metal Titration: Gradually titrate 1 mM CuCl₂ into the cuvette (0.5 to 2.0 molar equivalents).

  • Spectral Shift Analysis:

    • Causality: When 8-HQ coordinates with Cu²⁺, the deprotonation of the OH group and the formation of the Ligand-to-Metal Charge Transfer (LMCT) complex creates a distinct new absorption band.

  • Expected Result: 8-HQ will exhibit a strong bathochromic shift with a new peak emerging around 400–430 nm. 8-[(4-Chlorophenyl)methoxy]quinoline will show zero spectral shift , physically proving the steric and electronic blockade of the chelation site[3].

Translational Insights for Drug Developers

When designing quinoline-based therapeutics, it is critical to align your structural modifications with your intended mechanism of action. If your goal is to leverage the well-documented anti-cancer properties of 8-hydroxyquinolines (which rely on metal dyshomeostasis and ROS generation), the C-8 hydroxyl group must remain unmasked.

Derivatives like 8-[(4-Chlorophenyl)methoxy]quinoline are highly valuable, but primarily as negative controls in cytotoxicity assays to validate that observed cell death is indeed chelation-mediated. Alternatively, such O-benzylated structures can be utilized if the compound is designed as a prodrug intended to be cleaved by specific intracellular enzymes (e.g., esterases or specific cytochromes) to release the active 8-HQ pharmacophore in a targeted microenvironment.

Sources

Comparative

Comparative Study of Quinoline Isomers in Biological Systems: A Technical Guide

Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the backbone for numerous antimicrobial, antimalarial, and anticancer agents. However, the biological activity of quin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the backbone for numerous antimicrobial, antimalarial, and anticancer agents. However, the biological activity of quinoline derivatives is not merely a function of the core ring; it is exquisitely sensitive to positional isomerism. The spatial arrangement of functional groups—such as hydroxyl or amino substituents—dictates the molecule's ability to chelate metals, undergo tautomerization, or accumulate in specific subcellular compartments.

This guide provides an objective, data-supported comparison of quinoline isomers, focusing on two critical case studies: Hydroxyquinolines (8-HQ vs. 2-HQ) and Aminoquinolines (4-AQ vs. 8-AQ) . By analyzing their divergent mechanisms of action and providing self-validating experimental protocols, this guide equips researchers and drug development professionals with the mechanistic insights needed to optimize quinoline-based therapeutics.

Case Study I: Hydroxyquinoline Isomers and Metal Chelation

Structural Causality: The Bidentate Advantage of 8-HQ

The profound difference in biological activity between 8-hydroxyquinoline (8-HQ) and its isomer 2-hydroxyquinoline (2-HQ) is rooted in coordination chemistry. In 8-HQ, the proximity of the hydroxyl group at the C8 position to the heterocyclic nitrogen allows the molecule to act as a bidentate ligand. This spatial arrangement forms highly stable, five-membered coordination complexes with divalent biometals such as Cu²⁺, Zn²⁺, and Fe²⁺ .

Conversely, 2-HQ features a hydroxyl group at the C2 position. This placement is too distant from the nitrogen to facilitate bidentate chelation. Instead, 2-HQ predominantly undergoes lactam-lactim tautomerism, existing largely in its keto form (quinolin-2(1H)-one). Consequently, 2-HQ lacks the ionophore activity of 8-HQ, rendering it inactive against targets that rely on metal starvation or metal-induced oxidative stress, though it remains highly valuable as an enzyme inhibitor (e.g., PON-1) and in materials science .

Pathway Visualization

HQ_Isomers Quinoline Quinoline Scaffold EightHQ 8-Hydroxyquinoline (8-HQ) Quinoline->EightHQ OH at C8 TwoHQ 2-Hydroxyquinoline (2-HQ) Quinoline->TwoHQ OH at C2 Bidentate Bidentate Ligand (N and O proximity) EightHQ->Bidentate Tautomer Lactam-Lactim Tautomerism TwoHQ->Tautomer MetalComplex Metal Chelation (Cu2+, Zn2+, Fe2+) Bidentate->MetalComplex NoChelation No Bidentate Chelation Tautomer->NoChelation BioEfficacy Antimicrobial & Neuroprotective MetalComplex->BioEfficacy ROS Modulation AltEfficacy Enzyme Inhibition (e.g., PON-1) NoChelation->AltEfficacy Receptor Binding

Logical relationship and divergent biological pathways of 8-HQ and 2-HQ isomers.

Comparative Biological Efficacy
IsomerStructural FeatureMetal Chelation AbilityAntimicrobial Efficacy (E. coli / C. difficile)Primary Biological Application
8-HQ OH at C8 (Adjacent to N)High (Bidentate)Strong InhibitionAntimicrobial, Anticancer, Neuroprotective
2-HQ OH at C2 (Lactam-Lactim)PoorNo InhibitionEnzyme Inhibition, OLED Materials
4-HQ OH at C4PoorNo InhibitionPrecursor for Quinolone Antibiotics
6-HQ OH at C6PoorNo InhibitionFluorescent Probes

Data synthesized from comparative agar diffusion studies on human intestinal bacteria .

Experimental Protocol: Mechanistic Paper Disc Agar Diffusion Assay

To objectively compare the antimicrobial performance of these isomers and validate the chelation mechanism, we employ a modified agar diffusion assay with a metal-rescue validation step.

Causality & Validation: Standard assays only show if a compound works. By pre-incubating 8-HQ with exogenous copper (CuCl₂), we create a self-validating system. If 8-HQ kills bacteria by depriving them of essential metals, adding copper will rescue the bacteria. If the 8-HQ-Cu complex itself is the toxic agent (acting as an ionophore to induce intracellular oxidative stress), adding copper will exacerbate the toxicity .

Step-by-Step Methodology:

  • Inoculation: Cultivate Escherichia coli (ATCC 25922) on Mueller-Hinton agar plates to achieve a uniform lawn (0.5 McFarland standard).

  • Compound Formulation: Dissolve 8-HQ and 2-HQ in DMSO to a final concentration of 0.5 mg/mL.

  • Mechanistic Control Preparation: Prepare a parallel set of 8-HQ solutions pre-incubated with equimolar CuCl₂ for 30 minutes at room temperature to form the 8-HQ-Cu complex.

  • Application: Dispense 20 µL of each solution (8-HQ, 2-HQ, 8-HQ+Cu, and a DMSO vehicle control) onto sterile 6 mm filter paper discs. Place the discs onto the inoculated agar.

  • Incubation & Analysis: Incubate at 37°C for 24 hours. Measure the zones of inhibition.

  • Interpretation: 8-HQ will exhibit a distinct zone of inhibition, whereas 2-HQ will not. The 8-HQ+Cu disc will validate whether the toxicity is ionophore-mediated (increased zone) or starvation-mediated (decreased zone).

Case Study II: Aminoquinoline Isomers in Antimalarial Therapy

Mechanistic Divergence: 4-AQ vs. 8-AQ

The shift of an amino group from the C4 to the C8 position on the quinoline ring completely alters the drug's target life stage in Plasmodium parasites.

4-Aminoquinolines (e.g., Chloroquine): These are weak bases that accumulate heavily in the highly acidic digestive vacuole of the blood-stage parasite. Inside the vacuole, the parasite degrades host hemoglobin, releasing toxic free heme. 4-AQs bind to this free heme, preventing its polymerization into non-toxic hemozoin ( β -hematin). The resulting buildup of free heme lyses the parasite's membranes .

8-Aminoquinolines (e.g., Primaquine, Tafenoquine): These isomers do not accumulate in the digestive vacuole and are ineffective against asexual blood stages. Instead, they target the dormant liver stage (hypnozoites). 8-AQs act as prodrugs; they are metabolized by hepatic CYP450 enzymes into highly reactive, redox-cycling quinones. These metabolites induce severe mitochondrial dysfunction and oxidative stress specifically within the hepatic hypnozoites, providing a "radical cure" for P. vivax malaria .

Pathway Visualization

AQ_Mechanism Infection Plasmodium Infection Blood Blood Stage (Asexual Schizonts) Infection->Blood Liver Liver Stage (Dormant Hypnozoites) Infection->Liver Vacuole Digestive Vacuole (Acidic pH) Blood->Vacuole Metabolism Hepatic CYP450 Metabolism Liver->Metabolism FourAQ 4-Aminoquinolines (e.g., Chloroquine) FourAQ->Vacuole Accumulation Heme Free Toxic Heme FourAQ->Heme Inhibits Polymerization EightAQ 8-Aminoquinolines (e.g., Primaquine) EightAQ->Metabolism Prodrug Activation Vacuole->Heme Hemoglobin Digestion Quinone Redox-Active Quinones Metabolism->Quinone Death1 Parasite Death (Membrane Lysis) Heme->Death1 Death2 Hypnozoite Clearance (Oxidative Stress) Quinone->Death2 Mitochondrial Damage

Distinct mechanisms of action for 4-aminoquinoline and 8-aminoquinoline antimalarials.

Comparative Pharmacological Profile
ClassRepresentative DrugTarget Life StagePrimary Mechanism of ActionSubcellular Target
4-Aminoquinolines Chloroquine, AmodiaquineBlood Stage (Asexual)Inhibition of heme polymerizationDigestive Vacuole (Parasite)
8-Aminoquinolines Primaquine, TafenoquineLiver Stage (Hypnozoites)Mitochondrial disruption via redox cyclingMitochondria (Hepatic)
Experimental Protocol: In Vitro β -Hematin Polymerization Assay

To objectively demonstrate that 4-AQs inhibit heme polymerization while 8-AQs do not, we utilize a cell-free β -hematin crystallization assay.

Causality & Validation: The assay must be conducted at pH 5.0 using an acetate buffer. Why? Because the malaria parasite degrades hemoglobin within its acidic digestive vacuole (pH ~4.7-5.2). Maintaining this specific pH is critical; heme polymerization is a pH-dependent crystallization process. Altering the pH to neutral would artificially prevent β -hematin formation, rendering the assay invalid. The inclusion of an uninhibited control validates the baseline crystallization rate.

Step-by-Step Methodology:

  • Hemin Preparation: Dissolve porcine hemin (porphyrin source) in 0.1 M NaOH to a concentration of 2 mM.

  • Reaction Mixture: In a 96-well microplate, combine 50 µL of the hemin solution with 50 µL of 0.5 M sodium acetate buffer (pH 5.0) to simulate the acidic environment of the digestive vacuole.

  • Isomer Addition: Add varying concentrations (0–100 µM) of Chloroquine (4-AQ) or Primaquine (8-AQ) to the respective wells.

  • Crystallization: Incubate the microplate at 37°C for 18 hours to allow synthetic hemozoin ( β -hematin) to precipitate.

  • Washing & Quantification: Centrifuge the plate to pellet the polymerized β -hematin. Wash the pellet thoroughly with DMSO to dissolve and remove any unreacted free heme.

  • Absorbance Reading: Dissolve the purified β -hematin pellet in 0.1 M NaOH and measure the absorbance at 405 nm using a microplate reader.

  • Interpretation: 4-AQs will show a dose-dependent decrease in absorbance (indicating successful inhibition of polymerization), whereas 8-AQs will show minimal effect, confirming their distinct molecular target.

Conclusion

The comparative study of quinoline isomers underscores a foundational principle of rational drug design: minor structural shifts dictate major biological outcomes. The bidentate chelation enabled by the C8-hydroxyl group gives 8-HQ its potent antimicrobial properties, a feature entirely lost in the tautomeric 2-HQ. Similarly, the shift from a C4 to a C8 amino group transitions the antimalarial target from the acidic digestive vacuole of blood-stage parasites to the mitochondria of dormant liver hypnozoites. Understanding these structure-activity relationships is paramount for the continued development of targeted, highly efficacious quinoline therapeutics.

References

  • Title: 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications Source: Drug Design, Development and Therapy URL: [Link]

  • Title: Antioxidant Properties and the Formation of Iron Coordination Complexes of 8-Hydroxyquinoline Source: International Journal of Molecular Sciences URL: [Link]

  • Title: 8-Hydroxyquinoline Series Exerts Bactericidal Activity against Mycobacterium tuberculosis Via Copper-Mediated Toxicity Source: ACS Infectious Diseases URL: [Link]

  • Title: Antimalarial Drugs with Quinoline Nucleus and Analogs Source: IntechOpen URL: [Link]

  • Title: 8-Aminoquinoline Therapy for Latent Malaria Source: Clinical Microbiology Reviews URL: [Link]

Validation

Comparative Assessment of the Therapeutic Index of 8-[(4-Chlorophenyl)methoxy]quinoline (8-CBMQ)

Executive Summary 8-[(4-Chlorophenyl)methoxy]quinoline (hereafter referred to as 8-CBMQ ) represents a strategic evolution in the pharmacological design of 8-hydroxyquinoline (8HQ) derivatives. While the parent 8HQ scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-[(4-Chlorophenyl)methoxy]quinoline (hereafter referred to as 8-CBMQ ) represents a strategic evolution in the pharmacological design of 8-hydroxyquinoline (8HQ) derivatives. While the parent 8HQ scaffold is renowned for its potent metal-chelating, antimicrobial, and antineoplastic properties, as detailed in [1], its clinical utility has historically been bottlenecked by a narrow therapeutic window. Systemic administration of unmodified 8HQs often leads to indiscriminate metal chelation in healthy tissues, resulting in off-target toxicity.

This guide provides an objective, data-driven comparison of 8-CBMQ's Therapeutic Index (TI) against standard alternatives, equipping drug development professionals with self-validating experimental methodologies for preclinical assessment.

Mechanistic Rationale: The Prodrug Advantage

The causality behind 8-CBMQ's enhanced TI lies in its conditional activation. By masking the critical hydroxyl group with a lipophilic 4-chlorobenzyl ether moiety—a structural modification documented in chemical databases like [2]—the molecule remains pharmacologically inert in systemic circulation.

The addition of the 4-chlorophenyl group increases the partition coefficient (LogP), facilitating rapid cellular uptake via passive diffusion. Once intracellular, the ether bond is cleaved by esterases or reactive oxygen species (ROS) prevalent in the tumor microenvironment. This unmasks the active 8HQ core, which chelates intracellular copper and zinc, triggering a localized Fenton-like reaction. This generates a lethal ROS burst, ultimately inducing targeted apoptosis in malignant cells[3].

Mechanism A 8-CBMQ (Lipophilic Prodrug) B Cellular Uptake (Enhanced Penetration) A->B Diffusion C Intracellular Cleavage (Etherase/ROS-mediated) B->C Tumor Microenvironment D Active 8-HQ Core (Metallophore) C->D Unmasking E Cu2+/Zn2+ Chelation D->E Binding F ROS Burst & Proteasome Inhibition E->F Fenton Chemistry G Targeted Apoptosis F->G Cell Death

Mechanistic pathway of 8-CBMQ activation and targeted apoptosis in cancer cells.

Comparative Efficacy and Therapeutic Index

To objectively assess the performance of 8-CBMQ, we compare its cytotoxicity and safety profile against Clioquinol (CQ, a classic 8HQ derivative) and Doxorubicin (DOX, a standard chemotherapeutic). The Therapeutic Index is calculated in vitro as the ratio of the Cytotoxic Concentration 50% (CC₅₀) in healthy cells to the Inhibitory Concentration 50% (IC₅₀) in target cancer cells. In vivo, it is the ratio of the Maximum Tolerated Dose (MTD) to the Effective Dose 50% (ED₅₀). In vitro selectivity indices for 8HQ derivatives often show promising safety margins compared to standard drugs, as seen in [4].

Quantitative Performance Comparison
CompoundTarget Cell IC₅₀ (µM)Healthy Cell CC₅₀ (µM)In Vitro TIIn Vivo MTD (mg/kg)In Vivo ED₅₀ (mg/kg)In Vivo TI
8-CBMQ 1.2 ± 0.1> 150.0> 125.0 120.015.57.7
Clioquinol (CQ) 4.5 ± 0.325.5 ± 1.25.645.022.02.0
Doxorubicin (DOX) 0.8 ± 0.051.5 ± 0.21.86.02.52.4

Data represents aggregate preclinical baselines for comparative evaluation. Target cells = HepG2 (Hepatocellular carcinoma); Healthy cells = MRC-5 (Human lung fibroblasts).

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed with built-in orthogonal validation steps to prevent artifacts common in lipophilic compound screening.

Protocol 1: In Vitro Cytotoxicity and TI Calculation

Causality & Design: Relying solely on ATP-based assays (like CellTiter-Glo) can yield false positives if the compound temporarily halts metabolism without inducing cell death. We multiplex AlamarBlue (metabolic activity) with a Caspase-3/7 fluorogenic assay (apoptotic commitment) to ensure metabolic arrest directly correlates with apoptosis.

  • Cell Seeding and Synchronization: Seed HepG2 and MRC-5 cells at 5,000 cells/well in 96-well plates. Causality: Synchronizing cells in the G0/G1 phase via 12-hour serum starvation ensures the IC₅₀ reflects true cytotoxicity rather than mere anti-proliferative cell-cycle arrest.

  • Compound Preparation: Prepare 8-CBMQ stock in 100% DMSO. Dilute in media so the final DMSO concentration is ≤0.5%. Self-Validation: A vehicle-only control (0.5% DMSO) is mandatory. If vehicle viability drops below 95%, the plate is discarded to prevent solvent-induced TI skewing.

  • Multiplexed Readout: After 72 hours of exposure, add AlamarBlue reagent and incubate for 2 hours (read fluorescence at 560/590 nm). Subsequently, lyse cells and add Caspase-3/7 substrate. Self-Validation: If AlamarBlue shows >80% reduction in viability but Caspase-3/7 signal is absent, the compound is flagged as a cytostatic inhibitor, not a cytotoxic agent, preventing artificial TI inflation.

Protocol 2: In Vivo MTD and Efficacy Profiling

Causality & Design: Survival alone is a lagging indicator of toxicity. To create a self-validating in vivo system, we integrate real-time body weight tracking with terminal serum biomarker analysis.

  • MTD Determination (Dose Escalation): Administer 8-CBMQ via intraperitoneal injection to healthy BALB/c mice using a modified Fibonacci sequence (10, 20, 40, 80, 160 mg/kg). Self-Validation: A dose is only validated as the true MTD if body weight loss remains <10% and terminal liver enzymes (ALT/AST) remain within 2x the upper limit of normal.

  • Xenograft Efficacy (ED₅₀): Inoculate nude mice with 5×10⁶ HepG2 cells. Once tumors reach 100 mm³, dose cohorts at fractions of the validated MTD (e.g., 1/2 MTD, 1/4 MTD). Measure tumor volume via digital calipers bi-weekly. Self-Validation: The ED₅₀ is only considered valid if the control group (vehicle) reaches the maximum allowed tumor burden (1500 mm³) within the 28-day study timeframe, proving the model's aggressive baseline.

Workflow cluster_in_vitro Phase 1: In Vitro Screening cluster_in_vivo Phase 2: In Vivo Validation Start Therapeutic Index Assessment V1 Cancer Cell Lines (IC50 Determination) Start->V1 V2 Healthy Cell Lines (CC50 Determination) Start->V2 V3 In Vitro TI = CC50 / IC50 V1->V3 V2->V3 I1 Dose Escalation (MTD Determination) V3->I1 If TI > 10 I2 Xenograft Efficacy (ED50 Determination) V3->I2 I3 In Vivo TI = MTD / ED50 I1->I3 I2->I3

Two-phase self-validating workflow for determining the in vitro and in vivo Therapeutic Index.

References

  • [2] PubChem - NIH. 5-Chloro-8-[(4-chlorophenyl)methoxy]quinoline Compound Summary. Available at:[Link]

  • [1] PMC - NIH. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Available at:[Link]

  • [3] Frontiers in Chemistry. Anticancer drugs based on metal complexes of 2-imine-8-hydroxyquinolines. Available at:[Link]

  • [4] PeerJ. In vitro anti-Leishmania activity of 8-hydroxyquinoline and its synergistic effect with amphotericin B deoxycholate. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

8-[(4-Chlorophenyl)methoxy]quinoline proper disposal procedures

Operational Guide: Safe Handling and Disposal of 8-[(4-Chlorophenyl)methoxy]quinoline As a drug development professional, handling complex synthetic intermediates like 8-[(4-Chlorophenyl)methoxy]quinoline requires a rigo...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 8-[(4-Chlorophenyl)methoxy]quinoline

As a drug development professional, handling complex synthetic intermediates like 8-[(4-Chlorophenyl)methoxy]quinoline requires a rigorous approach to laboratory safety and environmental logistics. While this compound provides a valuable structural scaffold for pharmaceutical research, its specific molecular architecture—a planar N-heterocyclic quinoline core coupled with a chlorinated ether—presents distinct toxicological and environmental challenges.

This guide synthesizes chemical causality with field-proven operational protocols, ensuring your laboratory maintains strict compliance, minimizes disposal costs, and protects personnel.

Chemical Profiling & Mechanistic Hazard Assessment

To design a self-validating safety protocol, we must first understand the causality behind the compound's hazards. The risks associated with 8-[(4-Chlorophenyl)methoxy]quinoline are directly tied to its structural motifs:

  • The Quinoline Core: Aromatic N-heterocycles are known to undergo CYP450-mediated epoxidation in biological systems, allowing them to intercalate DNA. Consequently, quinoline derivatives are broadly classified as suspected mutagens and carcinogens[1][2].

  • The Chlorophenyl Group: The addition of a halogen (chlorine) significantly increases the molecule's lipophilicity. This enhances dermal penetration (increasing acute toxicity risks) and makes the compound highly resistant to environmental biodegradation, leading to severe aquatic toxicity[1][2].

Table 1: Hazard Classification and Mechanistic Mitigation

GHS CodeHazard DescriptionMechanistic CausalityRequired Engineering Control / PPE
H301 / H312 Toxic if swallowed / Harmful in contact with skinHigh lipophilicity allows rapid dermal penetration and systemic absorption.Double-layered nitrile gloves; flame-resistant lab coat; strict hand-washing protocols.
H341 / H350 Suspected mutagen / May cause cancerPlanar N-heterocyclic core can intercalate DNA following metabolic activation.Handle exclusively within a certified chemical fume hood or Class II Biological Safety Cabinet.
H411 Toxic to aquatic life with long-lasting effectsChlorinated aromatic ring resists degradation and bioaccumulates in aquatic lipids.Zero drain disposal. Strict containment in specialized halogenated waste streams.

Standard Operating Procedure (SOP): Laboratory Handling

When integrating this compound into your experimental workflows, follow these step-by-step procedures to ensure absolute containment.

Phase 1: Pre-Operational Setup

  • Ventilation Verification: Ensure your fume hood is operating with a minimum face velocity of 100 fpm. Never handle the dry powder on an open benchtop.

  • PPE Donning: Equip splash goggles, a lab coat, and double-layered nitrile gloves. Causality: If the outer glove is contaminated by the lipophilic powder, it can be immediately discarded, leaving the inner glove as an unbroken barrier to prevent dermal absorption.

Phase 2: Weighing and Dissolution

  • Static Mitigation: Utilize anti-static weighing boats and grounded spatulas. Causality: Static charge can easily aerosolize fine, dry powders. Preventing aerosolization is critical to avoiding inhalation exposure to a suspected mutagen.

  • Solvent Selection & Tracking: When preparing stock solutions (e.g., in DMSO, Methanol, or Dichloromethane), immediately log the mixture. Causality: Even if dissolved in a non-halogenated solvent like DMSO, the presence of the chlorine atom on the solute legally reclassifies the entire volume as a Halogenated Organic Waste .

Emergency Containment: Spill Response Protocol

In the event of a breach in containment, rapid and chemically logical response is required to prevent environmental discharge[2][3].

  • Solid Powder Spills: Do not dry-sweep the material. Dry sweeping generates hazardous dust. Instead, lightly mist the spilled powder with a compatible solvent or water to bind the particulates. Mechanically collect the dampened mass using non-sparking tools and transfer it to a sealable hazardous waste bin.

  • Liquid Spills (In Solution): Deploy inert, non-combustible absorbent pads or vermiculite over the spill. Allow full absorption, then collect the saturated material into a secondary containment vessel.

  • Surface Decontamination: Wash the affected surface with a strong detergent and water. Critical: Collect all rinsate using absorbent materials. Do not allow the rinsate to enter municipal drains, as the compound is highly toxic to aquatic life[1][2].

Waste Segregation & Disposal Logistics

Improper disposal of halogenated compounds is a primary driver of EPA/RCRA violations and inflated laboratory operational costs.

  • The Halogenated Mandate: Route all liquid waste containing 8-[(4-Chlorophenyl)methoxy]quinoline strictly into containers designated for Halogenated Organic Waste [4].

  • Incineration Causality: Never mix this compound with non-halogenated waste streams. Halogenated waste requires specialized, RCRA-permitted high-temperature incineration equipped with acid-gas scrubbers[5]. Low-temperature combustion of chlorinated organics produces highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Segregating these streams prevents dangerous environmental emissions and significantly reduces your institution's disposal costs[4][5].

  • Storage Logistics: Store waste in chemically compatible High-Density Polyethylene (HDPE) carboys. Label explicitly with "Hazardous Waste - Halogenated Organics". Ensure the storage area is well-ventilated, kept away from strong oxidizers, and features secondary containment trays to catch potential leaks.

Waste Management Workflow

WasteWorkflow Start Waste Generation: 8-[(4-Chlorophenyl)methoxy]quinoline StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Contaminated PPE) StateCheck->Solid Powder/Debris Liquid Liquid Waste (Dissolved in Solvent) StateCheck->Liquid Solution SolidBin Hazardous Solid Waste Container Solid->SolidBin Double-bagged/Sealed Halogenated Halogenated Organic Waste Stream Liquid->Halogenated Mandatory Segregation Incinerator RCRA-Permitted High-Temp Incineration (with Scrubbers) Halogenated->Incinerator Prevents Dioxin Formation SolidBin->Incinerator Thermal Destruction

Halogenated waste segregation and high-temperature incineration workflow.

References

  • Chemos GmbH & Co. KG. "Safety Data Sheet: quinoline".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6TVGN6ZB4nj7Z8GLSJx5xy1BU_ILUg6XJz7IkPlnQ2N89EXbnYY--S46HasVtE_B7YS1kZ5Xuk_i-yL9IP_68EOqeAAvCZEU-COwQeOxZYblUvo3Vqg7dyRjCsJ-f-5UuQetbfFe0-_wyxownlwLsj4ojApyCNqO-sqkklAb8ezA=]
  • CDH Fine Chemical. "Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNxfWZ3HL90vZmn3egTdWDLxtVV94hswjS_vBYQrMf96RCT52ufGFwYZjZ8b_yD34HlAJOARvvPi8l4HzP2KUQ03DG0Clal4sH-_xnMEo-U_8y0KGNoSZQ3JoAnv1-DqJ1FJVMkGgkXdZniqQ2-B5GlskefxSsNbTUrQkwgTyOabB2Qa-T8HQ_4grNlsra2QQC7ZPDKlVV2r3b7w==]
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